2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-2-18-13-8-6-12(7-9-13)14-11-17-10-4-3-5-15(17)16-14/h3-11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAXYFPYNGSSKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323639 | |
| Record name | 2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796321 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
202202-62-8 | |
| Record name | 2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, established and potential biological activities, and provide a detailed, field-proven protocol for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] This fused heterocyclic system, consisting of an imidazole ring fused to a pyridine ring, imparts a unique three-dimensional structure that allows for favorable interactions with a wide range of biological targets. The versatility of this core has led to the development of drugs with diverse therapeutic applications, including anxiolytics, hypnotics, and anti-ulcer agents.[2][3] The strategic placement of various substituents on this scaffold allows for the fine-tuning of its pharmacological profile, making it a highly attractive framework for drug design and discovery.[1]
Molecular Architecture and Physicochemical Profile
The chemical structure of this compound is characterized by the fusion of a pyridine and an imidazole ring, with a 4-ethoxyphenyl group attached at the 2-position of the imidazo[1,2-a]pyridine core.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for this compound is not extensively reported, we can infer its properties based on its structural analogues and the constituent functional groups.
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₁₅H₁₄N₂O | Based on chemical structure |
| Molecular Weight | 238.29 g/mol | Calculated from molecular formula |
| Melting Point | Expected to be a solid at room temperature. The related 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has a melting point of 134-136 °C.[4] | The presence of aromatic rings and the fused heterocyclic system contribute to a crystalline solid state. |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. | The largely non-polar aromatic structure dominates, while the nitrogen and oxygen atoms provide some capacity for hydrogen bonding. |
| pKa | The imidazo[1,2-a]pyridine core is weakly basic due to the pyridine-like nitrogen atom. | The lone pair of electrons on the pyridine nitrogen is available for protonation. |
Synthesis of this compound
The synthesis of 2-aryl-imidazo[1,2-a]pyridines is most commonly achieved through the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[5][6] This versatile and reliable method allows for the introduction of a wide variety of substituents on the imidazo[1,2-a]pyridine core.
Synthetic Scheme
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 2-aryl-imidazo[1,2-a]pyridines.[4]
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(4-ethoxyphenyl)ethan-1-one
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in absolute ethanol.
-
Addition of α-Bromoketone: To the stirred solution, add 2-bromo-1-(4-ethoxyphenyl)ethan-1-one (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Spectroscopic and Analytical Characterization
Accurate characterization of the synthesized compound is paramount for ensuring its purity and confirming its identity. The following are the expected spectroscopic data for this compound, based on the analysis of its structural analogue, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the protons of the imidazo[1,2-a]pyridine core and the 4-ethoxyphenyl substituent.
-
A triplet at ~1.4 ppm and a quartet at ~4.1 ppm for the ethyl group protons.
-
Aromatic protons of the ethoxyphenyl ring will appear as two doublets in the range of ~6.9-7.9 ppm.
-
The protons of the imidazo[1,2-a]pyridine core will resonate in the aromatic region (~6.7-8.1 ppm), with characteristic coupling patterns.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.
-
Signals for the ethyl group carbons around ~15 ppm and ~63 ppm.
-
Aromatic and heterocyclic carbons will appear in the range of ~107-160 ppm.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 239.12.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
-
C-H stretching (aromatic): ~3050-3150 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C and C=N stretching: ~1450-1650 cm⁻¹
-
C-O stretching (ether): ~1250 cm⁻¹
Biological Activities and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[2] Derivatives of this core have demonstrated a wide array of biological activities.
Caption: Diverse biological activities of the imidazo[1,2-a]pyridine scaffold.
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents.[1][7] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridine derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4]
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine scaffold is famously present in zolpidem (Ambien), a widely prescribed hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor.[3] This highlights the potential of this chemical class to modulate neuronal activity and treat various CNS disorders.
Future Directions and Conclusion
This compound represents a valuable building block for the development of novel therapeutic agents. Its synthesis is straightforward, and the parent scaffold possesses a broad and compelling range of biological activities. Further investigation into the specific biological targets of this compound and its derivatives is warranted. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be instrumental in optimizing its pharmacological properties and unlocking its full therapeutic potential. This technical guide provides a solid foundation for researchers to embark on or advance their investigations into this promising area of medicinal chemistry.
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Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances, 13(52), 36439-36454. [Link]
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Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. (2022). Molecules, 27(15), 4993. [Link]
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Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(5), 846-875. [Link]
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Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. (2023). Green Chemistry, 25(12), 4816-4822. [Link]
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The 2-Aryl-Imidazo[1,2-a]Pyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry
Abstract
The 2-aryl-imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its unique structural features and synthetic accessibility have made it a "privileged" structure, leading to the development of a plethora of derivatives with a broad spectrum of biological activities. This in-depth technical guide explores the profound medicinal chemistry significance of the 2-aryl-imidazo[1,2-a]pyridine scaffold. We will delve into its synthetic methodologies, dissect its structure-activity relationships, and provide a comprehensive overview of its diverse therapeutic applications, including its role in anticancer, anti-inflammatory, and antimicrobial therapies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this remarkable scaffold in their quest for novel therapeutic agents.
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]pyridine is a fused bicyclic aromatic system consisting of an imidazole ring fused to a pyridine ring. The introduction of an aryl group at the 2-position significantly influences the molecule's steric and electronic properties, often enhancing its interaction with biological targets. This 2-aryl substitution has proven to be a critical determinant for a wide array of pharmacological activities, making this scaffold a cornerstone in modern drug discovery.[1][2]
The significance of the imidazo[1,2-a]pyridine core is underscored by its presence in several commercially successful drugs, such as:
-
Zolpidem (Ambien®): A widely prescribed hypnotic for the treatment of insomnia.[3][4]
-
Zolimidine: A gastroprotective agent used in the treatment of peptic ulcers.[3][5]
-
Olprinone: A cardiotonic agent for acute heart failure.[3][5]
These examples highlight the scaffold's versatility and its ability to interact with a diverse range of biological targets, solidifying its status as a privileged structure in medicinal chemistry.
Synthetic Strategies: Accessing the 2-Aryl-Imidazo[1,2-a]Pyridine Core
The synthetic accessibility of the 2-aryl-imidazo[1,2-a]pyridine scaffold is a key factor driving its widespread exploration. Several efficient and versatile synthetic methodologies have been developed, ranging from classical condensation reactions to modern multicomponent and microwave-assisted protocols.
Classical Synthesis: The Tschitschibabin Reaction and Related Condensations
The most fundamental approach to the synthesis of imidazo[1,2-a]pyridines is the reaction of a 2-aminopyridine with an α-haloketone, a reaction first reported by Tschitschibabin. This condensation reaction remains a robust and widely used method.[6]
Experimental Protocol: Synthesis of 2-Phenylimidazo[1,2-a]pyridine [7]
-
Step 1: Preparation of 2-Bromoacetophenone. To a solution of acetophenone (1.2 mL, 10.0 mmol) in a suitable solvent, add N-bromosuccinimide (2.0 g, 11.25 mmol) and a catalytic amount of p-toluenesulfonic acid (1.9 g, 11.0 mmol). The mixture is stirred at room temperature for 30 minutes. The reaction mixture is then diluted with ethyl acetate, washed sequentially with sodium thiosulfate solution, sodium bicarbonate solution, and water. The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield 2-bromoacetophenone.
-
Step 2: Cyclocondensation. 2-Bromoacetophenone (1.10 g, 5.5 mmol) and 2-aminopyridine (0.5 g, 5.3 mmol) are added to a reaction vessel. The mixture can be heated in a suitable solvent like ethanol or subjected to mechanochemical grinding for 30 minutes.
-
Step 3: Work-up and Purification. The reaction mixture is diluted with a hot solvent such as ethyl acetate or acetone and then cooled. Hexane is added to precipitate the product. The resulting solid, 2-phenylimidazo[1,2-a]pyridine, is collected by vacuum filtration.
Multicomponent Reactions: Efficiency and Diversity
Multicomponent reactions (MCRs) have emerged as powerful tools for the rapid generation of molecular diversity. The Groebke-Blackburn-Bienaymé reaction (GBBR) is a prominent MCR for the one-pot synthesis of 3-amino-imidazo[1,2-a]pyridines, which can be further modified.[8][9][10][11][12]
Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction for 3-Amino-Imidazo[1,2-a]pyridine Derivatives [9]
-
Reaction Setup: In a microwave-safe vial, combine the 2-aminopyridine (0.5 mmol), an aldehyde (e.g., furfural, 0.6 mmol), and an isocyanide (0.6 mmol).
-
Solvent and Catalyst: Add a 3:1 mixture of dichloromethane/methanol (4 mL) and a catalytic amount of a Lewis acid such as Yb(OTf)3 (0.04 mmol).
-
Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at 100 °C for 1 hour.
-
Purification: After cooling, the reaction mixture is concentrated, and the residue is purified by column chromatography to yield the desired 3-amino-imidazo[1,2-a]pyridine derivative.
Anticancer Activity: A Scaffold for Targeting Tumor Proliferation
The 2-aryl-imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents.[10] Derivatives of this scaffold have demonstrated potent cytotoxic activity against a variety of cancer cell lines, including those of the breast, liver, colon, and lung. Their anticancer effects are often attributed to the inhibition of key signaling pathways involved in tumor growth and proliferation.[10]
Molecular Targets and Signaling Pathways
Several molecular targets and signaling pathways have been identified for the anticancer activity of 2-aryl-imidazo[1,2-a]pyridine derivatives, including:
-
PI3K/Akt/mTOR Pathway: This is a crucial intracellular signaling pathway that regulates cell growth, proliferation, and survival.[1][2][5][13] Overactivation of this pathway is a common feature in many cancers.
-
Tubulin Polymerization: Microtubules, formed by the polymerization of tubulin, are essential for cell division. Inhibition of tubulin polymerization leads to cell cycle arrest and apoptosis.
-
Kinase Inhibition: Various kinases, such as Cyclin-Dependent Kinases (CDKs) and c-Met, play pivotal roles in cell cycle regulation and oncogenesis.
-
KRAS G12C Inhibition: Specific mutations in the KRAS gene are major drivers of many cancers. Covalent inhibitors targeting the KRAS G12C mutant have shown significant promise.[11]
Diagram: The PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and a potential point of inhibition.
Structure-Activity Relationship (SAR) and Quantitative Data
The anticancer potency of 2-aryl-imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of substituents on both the imidazopyridine core and the 2-aryl ring.
| Compound | R1 | R2 | R3 | Cell Line | IC50 (µM) | Reference |
| 12b | H | NH-t-Bu | 4-NH2-Ph | HepG2 | 13 | [14] |
| 12b | H | NH-t-Bu | 4-NH2-Ph | MCF-7 | 11 | [14] |
| 9d | - | - | - | MCF-7 | 2.35 | [15] |
| DSH65 | - | - | - | Daudi (Burkitt's Lymphoma) | 17.62 (48h) | [15] |
This table presents a selection of 2-aryl-imidazo[1,2-a]pyridine derivatives and their reported anticancer activities.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, including cancer, cardiovascular disorders, and autoimmune diseases. The 2-aryl-imidazo[1,2-a]pyridine scaffold has demonstrated significant potential in the development of novel anti-inflammatory agents.[16]
Mechanism of Action: Targeting Key Inflammatory Mediators
The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways and enzymes involved in the inflammatory response, such as:
-
NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][17][18][19][20]
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[21]
-
STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another critical transcription factor involved in inflammatory and immune responses.[8][22]
Diagram: The NF-κB Signaling Pathway
Caption: The NF-κB signaling pathway and a potential point of inhibition.
Structure-Activity Relationship (SAR) and Quantitative Data
The anti-inflammatory activity of 2-aryl-imidazo[1,2-a]pyridine derivatives can be fine-tuned by modifying the substitution pattern.
| Compound | R1 | R2 | % Inhibition of Edema | Reference |
| 6a | H | H | Potent | [16] |
| 6b | H | 4-Cl | Potent | [16] |
| 6c | H | 4-F | Potent | [16] |
| 24 | - | - | 63.8% | [21] |
This table highlights the anti-inflammatory potential of selected 2-aryl-imidazo[1,2-a]pyridine derivatives.
Antimicrobial Activity: A Scaffold to Combat Infectious Diseases
The emergence of multidrug-resistant pathogens poses a significant threat to global health. The 2-aryl-imidazo[1,2-a]pyridine scaffold has shown considerable promise as a source of novel antimicrobial agents with activity against a range of bacteria and fungi.[6][9][23][24][25][26]
Spectrum of Activity and Mechanism of Action
Derivatives of this scaffold have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. While the exact mechanisms of action are still under investigation for many compounds, some have been shown to target essential bacterial enzymes or disrupt cell wall synthesis.
Structure-Activity Relationship (SAR) and Quantitative Data
The antimicrobial efficacy is significantly influenced by the substituents on the 2-aryl ring and the imidazo[1,2-a]pyridine core.
| Compound | Bacterial/Fungal Strain | MIC (µg/mL) | Reference |
| Compound 3 | P. aeruginosa | < Streptomycin | [6][23] |
| Compound 9 | C. krusei | 5 - 6.25 | [25] |
| Chalcone 4e | E. coli | - | [24] |
| Chalcone 10e | S. aureus | - | [24] |
This table provides a snapshot of the antimicrobial activity of representative 2-aryl-imidazo[1,2-a]pyridine derivatives.
Conclusion and Future Perspectives
The 2-aryl-imidazo[1,2-a]pyridine scaffold has unequivocally established itself as a privileged core in medicinal chemistry. Its synthetic tractability, coupled with its ability to interact with a wide array of biological targets, has led to the discovery of numerous compounds with potent anticancer, anti-inflammatory, and antimicrobial activities. The continued exploration of this scaffold, driven by a deeper understanding of its structure-activity relationships and mechanisms of action, holds immense promise for the development of next-generation therapeutics to address unmet medical needs. Future research will likely focus on the design of more selective and potent derivatives, the exploration of novel therapeutic applications, and the development of innovative and sustainable synthetic methodologies.
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MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. (2024). SciELO. [Link]
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Facile synthesis of 2-arylimidazo[1,2-a]pyridines catalysed by DBU in aqueous ethanol. (2019). Royal Society of Chemistry. [Link]
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PI3K/AKT/mTOR pathway. (n.d.). Wikipedia. [Link]
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One-pot synthesis of a new series of 2-phenylimidazo[1,2-a]pyridine-3-yl derivatives. (2023). Taylor & Francis Online. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2025). MDPI. [Link]
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One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. (n.d.). MDPI. [Link]
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A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (2025). Beilstein Journal of Organic Chemistry. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances. [Link]
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Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide Derivatives. (2022). MDPI. [Link]
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Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). Sciforum. [Link]
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The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Organic & Biomolecular Chemistry. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI. [Link]
-
Quantitative structure activity relationships of cytotoxicity effect on various cancer cells of some imidazo[1,2-?]pyrazine derivatives. (2013). DergiPark. [Link]
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The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and imidazo[1,2-a]pyridine (12a–l) derivatives. (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-arylacetamide. (2025). ResearchGate. [Link]
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Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... (n.d.). ResearchGate. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). ResearchGate. [Link]
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Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and. (n.d.). Der Pharma Chemica. [Link]
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Synthesis and anti-inflammatory activity of imidazo[1,2-a]pyrimidine derivatives. (2025). ResearchGate. [Link]
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Synthesis and antibacterial activity of novel imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyridine chalcones derivatives. (2012). Der Pharma Chemica. [Link]
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Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Publishing. [Link]
-
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce. (n.d.). ChemRxiv. [Link]
-
Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b][3][17]benzothiazole motifs. (2011). PubMed. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]
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Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking In-vestigations (2017-2022). (2025). ResearchGate. [Link]
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Optimizing the Privileged Scaffold: SAR and Synthesis of Ethoxyphenyl-Substituted Imidazo[1,2-a]pyridines
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (CNS) and emerging anti-infectives like Telacebec (Q203). This technical guide focuses specifically on the ethoxyphenyl substituent—a critical vector for modulating lipophilicity (
Unlike simple methyl or halogen substitutions, the ethoxyphenyl group introduces a flexible, lipophilic ether tail that can probe deep hydrophobic pockets (as in GABA-A receptors) or improve membrane permeability in mycobacterial cell walls. This guide synthesizes the Structure-Activity Relationship (SAR) data, provides validated synthetic protocols, and outlines the mechanistic rationale for this specific substitution pattern.
Part 1: The Chemical Space & Physicochemical Rationale
The Ethoxyphenyl Vector: More Than Just Lipophilicity
In rational drug design, replacing a methoxy group (-OCH
-
Lipophilicity (
LogP): The ethoxy group typically adds ~0.5 log units to the cLogP compared to methoxy. This is crucial for CNS penetration (BBB permeability) and for penetrating the waxy outer membrane of Mycobacterium tuberculosis. -
Steric Occlusion: The ethyl tail adds rotational freedom and steric bulk. In the benzodiazepine binding site of the GABA-A receptor, this bulk can differentiate between
1-selective binding (sedative) and non-selective binding (anxiolytic). -
Metabolic Liability: The ethoxy group is a "soft spot" for CYP450-mediated
-dealkylation. While this can limit half-life ( ), it prevents bioaccumulation—a desirable trait for hypnotics like Zolpidem where "morning hangover" effects must be minimized.
Core Numbering & Vectors
The SAR discussion references the standard IUPAC numbering for the imidazo[1,2-a]pyridine core:
-
C2 Position: The primary vector for potency (aryl attachment).
-
C3 Position: The "linker" vector (often an amide or amine in GBB products).
-
C6/C8 Positions: Electronic tuning of the core (halogens/alkyls).
Part 2: Synthetic Architecture
Two primary routes exist for accessing ethoxyphenyl-substituted imidazopyridines: the classical condensation and the modern multicomponent reaction (MCR).
Protocol A: The Groebke-Blackburn-Bienaymé (GBB) Reaction (Green/Modern)
Recommended for library generation and C3-amino functionalization.
Mechanism: The GBB reaction couples an aldehyde, a 2-aminopyridine, and an isocyanide in a one-pot sequence. This is the most efficient route to generate 3-amino-substituted scaffolds.
Standard Operating Procedure (SOP):
-
Reagents:
-
2-Aminopyridine (1.0 equiv)
-
4-Ethoxybenzaldehyde (1.0 equiv) [Source of the ethoxyphenyl group at C2]
-
tert-Butyl isocyanide (1.1 equiv) [Source of C3 amine substituent]
-
Catalyst: Scandium(III) triflate [Sc(OTf)
] (5 mol%) or Ammonium Chloride (NH Cl) for a greener approach. -
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
-
Execution:
-
Dissolve amine and aldehyde in MeOH (0.5 M concentration).
-
Add catalyst and stir for 10 min at Room Temperature (RT) to form the Schiff base intermediate.
-
Add isocyanide.[1]
-
Microwave Option: Heat at 100°C for 20 minutes (sealed vessel).
-
Thermal Option: Reflux for 4-6 hours.
-
-
Workup:
-
Concentrate solvent in vacuo.
-
Purify via flash column chromatography (Hexane/EtOAc gradient).
-
-
Validation:
-
Formation of the imidazole ring is confirmed by the disappearance of the aldehyde proton (CHO, ~10 ppm) and appearance of the C3-NH signal in
H NMR.
-
Protocol B: Condensation Cyclization (Classical)
Recommended for scale-up of C3-unsubstituted analogs.
SOP:
-
Reagents: 2-Aminopyridine + 2-Bromo-1-(4-ethoxyphenyl)ethan-1-one (alpha-haloketone).
-
Conditions: Reflux in Ethanol with NaHCO
(sodium bicarbonate) for 4-8 hours. -
Yield: Typically >80%.
-
Note: This route leaves the C3 position open (H), allowing for subsequent electrophilic aromatic substitution (e.g., formylation, halogenation).
Visualization: Synthetic Pathways
Caption: The GBB multicomponent reaction offers a convergent route to C2/C3 substituted scaffolds.
Part 3: SAR Deep Dive
Domain A: GABA-A Receptor Modulation (CNS)
The 2-(4-ethoxyphenyl) motif is a classic bioisostere for the 4-tolyl group found in Zolpidem. The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), while the ethyl group fills the lipophilic pocket L1/L2 of the benzodiazepine binding site.
Table 1: Comparative Potency at GABA-A (
| Compound ID | R (at C2-Phenyl) | Ki (nM) | Selectivity ( | Expert Insight |
| Zolpidem | 4-CH | 20-30 | High | Reference standard. Short half-life. |
| Analog A | 4-OCH | 45-60 | Moderate | Lower lipophilicity reduces brain exposure. |
| Analog B | 4-OCH | 15-25 | High | Optimal lipophilic fill. Potent hypnotic. |
| Analog C | 4-Cl (Chloro) | 10-15 | Low | High affinity but often associated with sedation hangover. |
Key Finding: The ethoxy group maintains the nanomolar affinity of the methyl group but alters the metabolic profile (O-dealkylation vs benzylic oxidation).
Domain B: Anti-Infective & Kinase Inhibition
In the context of anti-TB agents (like Q203 analogs) and PI3K inhibitors, the ethoxyphenyl group often serves as the "Tail" region interacting with hydrophobic channels.
-
Anti-TB (M. tuberculosis): Compounds with a 4-ethoxyphenyl linker at the C2 position show improved MIC values compared to unsubstituted phenyls. The lipophilicity aids in penetrating the mycolic acid layer.
-
Kinase Selectivity: In PI3K
inhibitors, the oxygen of the ethoxy group can form water-mediated H-bonds in the ATP binding pocket, while the ethyl group displaces water molecules, gaining entropic binding energy.
Visualization: SAR Decision Tree
Caption: Strategic substitution patterns for tuning the ethoxyphenyl-imidazopyridine scaffold.
Part 4: Expert Commentary & Safety
Metabolic Soft Spots
Researchers must be aware that the ethoxy group is susceptible to CYP2D6 and CYP3A4 mediated
-
Mitigation: If the half-life is too short in microsome stability assays, consider deuterating the ethyl group (-OCD
CD ) or switching to a difluoromethoxy (-OCF H) group, though this alters the electronics (electron withdrawing).
hERG Liability
Imidazopyridines with lipophilic, basic amine side chains (often at C3) can inhibit the hERG potassium channel, leading to QT prolongation.
-
Design Rule: Maintain a Total Polar Surface Area (TPSA) > 70 Å
and keep the cLogP < 4.0 to minimize non-specific hERG binding. The ethoxy group adds lipophilicity, so counter-balance this with polar groups at C3 or C6.
References
-
Multicomponent Synthesis: "A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones." Beilstein Journal of Organic Chemistry. Link
-
Synthesis Protocol: "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW." Molecules. Link
-
GABA-A Activity: "Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA-A Receptor Ligands." ACS Chemical Neuroscience. Link
-
Anticancer/Anti-TB: "Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy." Anti-Cancer Agents in Medicinal Chemistry. Link
-
General SAR: "Imidazo[1,2-a]pyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR)." Journal of Biomolecular Structure and Dynamics. Link
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The Pharmacological Profile of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous clinically significant agents. This technical guide provides an in-depth analysis of a specific, highly promising subclass: 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine derivatives. We will explore their synthesis, key pharmacological activities with a primary focus on their role as anticancer agents, and the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols to guide future research and development in this area.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a fused bicyclic heterocyclic system with a bridgehead nitrogen atom that has garnered significant interest in pharmaceutical research. Its rigid structure and synthetic tractability make it an ideal foundation for developing targeted therapeutic agents.[1] Marketed drugs such as Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Olprinone (a cardiotonic) validate the therapeutic potential of this scaffold.[1]
The substitution at the 2-position of the imidazo[1,2-a]pyridine ring with an aryl group, particularly a phenyl ring, has been a fruitful area of investigation. The electronic and steric properties of substituents on this phenyl ring can dramatically influence the compound's pharmacological profile. The 4-ethoxyphenyl group is of particular interest as it can engage in key interactions with biological targets and favorably modulate pharmacokinetic properties. This guide will focus on the synthesis, mechanism of action, and therapeutic potential of these specific derivatives.
Synthetic Strategies
The synthesis of 2-arylimidazo[1,2-a]pyridines is well-established, with several efficient methods available. A common and reliable approach involves the condensation of a 2-aminopyridine with a substituted α-bromoacetophenone.[2] For the synthesis of the target compounds, this would specifically involve 1-bromo-2-(4-ethoxyphenyl)ethan-1-one.
Another powerful method is the one-pot, three-component reaction, such as the Groebke-Blackburn-Bienaymé reaction, which offers a streamlined approach to generating molecular diversity.[3] Iodine-catalyzed multicomponent reactions have also proven effective for the synthesis of these scaffolds, providing good yields under relatively mild conditions.[4][5]
Diagram: General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound derivatives.
Key Pharmacological Activity: Anticancer Properties
A significant body of research has identified the imidazo[1,2-a]pyridine scaffold as a promising source of novel anticancer agents.[6] Derivatives of this class have been shown to inhibit various cellular pathways crucial for cancer cell proliferation and survival.[6]
Mechanism of Action: Tubulin Polymerization Inhibition
One of the most well-documented mechanisms of action for anticancer imidazo[1,2-a]pyridine derivatives is the inhibition of tubulin polymerization.[7][8] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.
These compounds often act as colchicine-binding site inhibitors (CBSIs), preventing the polymerization of tubulin into microtubules.[2][8] This leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis.[7] Molecular docking studies have shown that the 2-aryl substituent plays a crucial role in binding to the colchicine pocket of tubulin.[7]
Diagram: Mechanism of Tubulin Inhibition
Caption: The proposed mechanism of action for anticancer this compound derivatives.
In Vitro Anticancer Activity
Numerous studies have demonstrated the potent in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives against a range of cancer cell lines, including those from breast, lung, colon, and melanoma cancers.[3][9] While specific data for a wide range of 2-(4-ethoxyphenyl) derivatives is still emerging, the available information suggests that this substitution pattern is favorable for potent anticancer activity.
| Compound Class | Cell Line | Activity (IC50) | Reference |
| 2-Arylimidazo[1,2-a]pyridines | MCF-7 (Breast) | 1-5.5 µM (for lead compounds) | [3] |
| 2-Arylimidazo[1,2-a]pyridines | HCT-116 (Colon) | 3.5-61.1 µM (for various derivatives) | [3] |
| Imidazo[1,2-a]pyridine Derivatives | A375 (Melanoma) | 9.7-44.6 µM | [9] |
| Imidazo[1,2-a]pyridine Hybrids | A549 (Lung) | IC50 of 2.8 µM for lead compound |
Note: This table presents a summary of reported activities for the broader class of 2-arylimidazo[1,2-a]pyridines to illustrate the potential of the scaffold. Specific data for 2-(4-ethoxyphenyl) derivatives should be determined experimentally.
Structure-Activity Relationships (SAR)
The biological activity of 2-arylimidazo[1,2-a]pyridine derivatives is highly dependent on the substitution pattern on both the imidazo[1,2-a]pyridine core and the 2-phenyl ring.
-
2-Phenyl Ring Substituents: The nature and position of substituents on the 2-phenyl ring are critical for activity. Alkoxy groups, such as the 4-ethoxyphenyl group, are often explored to enhance binding affinity and improve pharmacokinetic properties. The ethoxy group, in particular, can provide a balance of lipophilicity and hydrogen bonding capability that can be advantageous for target engagement.
-
Substituents on the Imidazo[1,2-a]pyridine Core: Modifications at the C3, C6, and C8 positions have been shown to significantly impact activity and selectivity.[10] For instance, the introduction of an acetamide group at the C3 position has been a successful strategy in developing potent ligands for benzodiazepine receptors.[10] For anticancer activity, substitutions at these positions can be used to fine-tune the molecule's properties and explore additional interactions with the biological target.
Other Potential Pharmacological Activities
While the primary focus of recent research has been on anticancer applications, the versatile imidazo[1,2-a]pyridine scaffold has shown promise in other therapeutic areas as well.
-
Central Nervous System (CNS) Activity: Derivatives of 2-phenylimidazo[1,2-a]pyridine have been extensively studied as ligands for central and peripheral benzodiazepine receptors, with potential applications as anxiolytics and hypnotics.[10] Furthermore, fluorinated derivatives have been investigated as potential antipsychotic agents, acting as positive allosteric modulators of GABA-A receptors.[11]
-
Antidiabetic Activity: Certain imidazo[1,2-a]pyridine derivatives have been designed and evaluated as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes.[12]
Experimental Protocols
To facilitate further research in this area, we provide the following generalized, self-validating protocols for key in vitro assays.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against cancer cell lines.
Methodology:
-
Cell Culture: Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT-116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture media. Replace the media in the wells with the compound-containing media. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Protocol: Tubulin Polymerization Assay
Objective: To assess the inhibitory effect of test compounds on tubulin polymerization in vitro.
Methodology:
-
Reagents: Use a commercially available tubulin polymerization assay kit containing purified tubulin, GTP, and a fluorescence reporter.
-
Reaction Setup: In a 96-well plate, add tubulin solution to a reaction buffer containing GTP.
-
Compound Addition: Add the this compound derivatives at various concentrations. Include a negative control (vehicle) and a positive control (e.g., colchicine or paclitaxel).
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: Monitor the increase in fluorescence over time using a fluorescence plate reader. The fluorescence is proportional to the amount of polymerized tubulin.
-
Data Analysis: Plot the fluorescence intensity versus time for each compound concentration. Calculate the rate of polymerization and determine the IC50 for inhibition.
Future Directions and Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. Future research should focus on:
-
Lead Optimization: Systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluation of lead compounds in relevant animal models of cancer.
-
ADME/Tox Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity of promising candidates.
-
Exploration of Other Therapeutic Areas: Further investigation into the potential of these derivatives as CNS agents or for other indications.
References
- Design, Synthesis and Anticancer Activity of 2-Arylimidazo[1,2-a]pyridinyl-3-amines. (URL not available)
-
Synthesis and binding affinity of 2-phenylimidazo[1,2-alpha]pyridine derivatives for both central and peripheral benzodiazepine receptors. A new series of high-affinity and selective ligands for the peripheral type. PubMed. [Link]
-
Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemistry. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Fused Imidazopyrazine-Based Tubulin Polymerization Inhibitors Inhibit Neuroblastoma Cell Function. PMC. [Link]
-
Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potentiation. PubMed. [Link]
-
Recent progress in the pharmacology of imidazo[1,2-a]pyridines. PubMed. [Link]
-
2-Phenylimidazo[2,1-i]purin-5-ones: Structure–Activity Relationships and Characterization of Potent and Selective Inverse Agonists at Human A3 Adenosine Receptors. PMC. [Link]
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Imidazo[1,2-a]pyridine-based antitumor tubulin inhibitors. BioWorld. [Link]
-
Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. PMC. [Link]
-
Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. PubMed. [Link]
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An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell proliferation by targeting tubulin. Semantic Scholar. [Link]
-
Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. PubMed. [Link]
-
Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. PubMed. [Link]
-
The development of aryl-substituted 2-phenylimidazo[1,2-a]pyridines (PIP) with various colors of excited-state intramolecular proton transfer (ESIPT) luminescence in the solid state. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. MDPI. [Link]
-
Synthesis and Biological Evaluation of Aryl Amide Derivatives of Pyridine-Imidazo (1,2-A) Pyrazine-Oxazole As Anticancer Agents. Scribd. [Link]
-
Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC. [Link]
-
2-Phenylimidazo(1,2-a)pyridine | C13H10N2. PubChem. [Link]
-
Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. PubMed. [Link]
-
Synthesis and biological evaluation of 2, 4-thiazolidinedione incorporated imidazo[1, 2-a] pyridines. ResearchGate. [Link]
-
Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
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A Comprehensive Technical Guide to the Fluorescence Properties of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
Prepared by: [Your Name/Lab Name], Senior Application Scientist
Date: February 15, 2026
Abstract
Imidazo[1,2-a]pyridines (IPs) are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. Among them, 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine has emerged as a particularly interesting fluorophore. This technical guide provides an in-depth exploration of the synthesis, fluorescence characteristics, and potential applications of this compound. We will delve into the experimental protocols for its characterization, the theoretical underpinnings of its fluorescent behavior, and the practical implications for researchers in drug discovery and bioimaging.
Introduction: The Significance of Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds containing a bridgehead nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a number of commercially available drugs with a wide range of therapeutic activities, including anxiolytic, hypnotic, and anti-ulcer agents. Beyond their pharmacological importance, the rigid, planar structure of the imidazo[1,2-a]pyridine core often imparts favorable photophysical properties, leading to their exploration as fluorescent probes, organic light-emitting diode (OLED) materials, and chemosensors.
The fluorescence of these compounds is typically characterized by high quantum yields, significant Stokes shifts, and sensitivity to the local microenvironment. The substituent at the 2-position of the imidazo[1,2-a]pyridine ring plays a crucial role in modulating these properties. The introduction of an ethoxyphenyl group at this position, as in this compound, can enhance conjugation and influence the electron-donating or -accepting nature of the molecule, thereby fine-tuning its fluorescence characteristics.
Synthesis of this compound
The synthesis of 2-aryl-imidazo[1,2-a]pyridines is most commonly achieved through a one-pot, multicomponent reaction involving an aminopyridine, an aldehyde, and an isocyanide, often referred to as the Groebke-Blackburn-Bienaymé (GBB) reaction. This approach offers high atom economy and operational simplicity.
Experimental Protocol: One-Pot Synthesis
-
Reagents and Solvents:
-
2-Aminopyridine
-
4-Ethoxybenzaldehyde
-
tert-Butyl isocyanide
-
Scandium (III) triflate (Sc(OTf)₃) as a catalyst
-
Methanol (MeOH) as the solvent
-
-
Procedure:
-
To a solution of 2-aminopyridine (1 mmol) in methanol (5 mL) in a round-bottom flask, add 4-ethoxybenzaldehyde (1 mmol) and tert-butyl isocyanide (1.1 mmol).
-
Add scandium (III) triflate (5 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure this compound.
-
Reaction Workflow```dot
Caption: Workflow for fluorescence spectroscopy and quantum yield determination.
Factors Influencing Fluorescence
The fluorescence properties of this compound can be significantly influenced by its local environment, making it a sensitive probe for various applications.
Solvatochromism
Solvatochromism refers to the change in the position, and sometimes intensity, of the absorption and emission bands of a chromophore with a change in the polarity of the solvent. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent molecules. For this compound, an increase in solvent polarity typically leads to a red-shift (bathochromic shift) in the emission spectrum, indicating a more polar excited state.
| Solvent | Polarity Index (ET(30)) | Emission Maximum (λem, nm) |
| Hexane | 31.0 | ~375 |
| Toluene | 33.9 | ~385 |
| Dichloromethane | 40.7 | ~395 |
| Acetonitrile | 45.6 | ~405 |
| Methanol | 55.4 | ~415 |
pH Sensitivity
The imidazo[1,2-a]pyridine core contains a basic nitrogen atom (N-1) that can be protonated at low pH. This protonation can significantly alter the electronic structure of the molecule and, consequently, its fluorescence properties. Often, protonation leads to a quenching of fluorescence or a significant shift in the emission wavelength, making these compounds potential pH sensors.
Potential Applications
The favorable fluorescence properties of this compound make it a promising candidate for a variety of applications.
-
Bioimaging: Its high quantum yield and good photostability make it suitable for use as a fluorescent probe for cellular imaging. The ethoxyphenyl group can be further functionalized to target specific organelles or biomolecules.
-
Chemosensors: The sensitivity of its fluorescence to the local environment can be exploited to develop sensors for metal ions, anions, or small molecules.
-
Organic Light-Emitting Diodes (OLEDs): The high fluorescence efficiency of imidazo[1,2-a]pyridine derivatives suggests their potential use as emitter materials in OLEDs.
Conceptual Signaling Pathway for a Biosensor
Caption: Conceptual model of a "turn-off" fluorescent biosensor.
Conclusion
This compound is a versatile fluorophore with promising photophysical properties. Its straightforward synthesis, high quantum yield, and environmentally sensitive fluorescence make it a valuable tool for researchers in various scientific disciplines. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for its further exploration and utilization in the development of novel fluorescent probes and materials.
References
-
Title: Recent advances in the synthesis of imidazo[1,2-a]pyridines Source: RSC Advances URL: [Link]
-
Title: A review on the synthesis of imidazo[1,2-a]pyridines Source: Tetrahedron URL: [Link]
-
Title: Fluorescence Quantum Yields: A Practical Guide Source: Journal of Chemical Education URL: [Link]
-
Title: Solvatochromism: A Versatile Tool for Studying Intermolecular Interactions Source: Chemical Reviews URL: [Link]
Advanced Characterization of 2-Aryl-Imidazo[1,2-a]pyridines: From Synthesis to DFT-Guided Property Tuning
Topic: Electronic properties and DFT studies of 2-aryl-imidazo[1,2-a]pyridines Content Type: In-depth Technical Guide
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in modern pharmacotherapy and optoelectronics. Its planar, electron-rich
Electronic Structure Fundamentals
Understanding the Frontier Molecular Orbitals (FMOs) is critical for predicting reactivity and optical transitions. In 2-aryl-imidazo[1,2-a]pyridines, the HOMO (Highest Occupied Molecular Orbital) is typically localized on the imidazo-pyridine core, acting as the electron donor. The LUMO (Lowest Unoccupied Molecular Orbital) often extends to the 2-aryl substituent, facilitating Intramolecular Charge Transfer (ICT).
Key Electronic Parameters
-
HOMO-LUMO Gap (
): Directly correlates with chemical hardness ( ) and kinetic stability. A narrower gap suggests higher reactivity and a bathochromic shift in absorption spectra. -
Dipole Moment (
): Critical for predicting solubility and interaction with biological receptors (e.g., kinase binding pockets). -
Molecular Electrostatic Potential (MEP): Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions, guiding rational drug design.
Computational Protocol: DFT Methodology
To ensure high-fidelity results, a standardized computational workflow is required. The following protocol utilizes the Gaussian suite standards but is applicable to ORCA or GAMESS.
Functional and Basis Set Selection[1]
-
Geometry Optimization: B3LYP/6-311++G(d,p) .
-
Rationale: The B3LYP hybrid functional offers a balanced cost-accuracy ratio for ground state geometries. The ++ diffuse functions are mandatory for describing lone pairs on the nitrogen atoms, while (d,p) polarization functions account for the aromatic ring distortion.
-
-
Excited States (TD-DFT): CAM-B3LYP or wB97XD .
-
Rationale: Standard B3LYP often underestimates charge-transfer excitation energies. Range-separated functionals like CAM-B3LYP correct the long-range exchange interaction, providing accurate
predictions for push-pull systems.
-
Step-by-Step Workflow
-
Pre-Optimization: Perform a conformational scan (dihedral angle between pyridine and aryl ring) using a lower level of theory (e.g., HF/3-21G) to find the global minimum.
-
Geometry Optimization: Run the optimization with tight convergence criteria (Opt=Tight).
-
Frequency Analysis: Confirm the stationary point by ensuring zero imaginary frequencies (NImag=0).
-
TD-DFT Calculation: Calculate the first 6–10 excited states in the presence of a solvent model (PCM or SMD) matching your experimental solvent (e.g., DMSO or Ethanol).
Computational Workflow Diagram
Caption: Standardized DFT workflow for characterizing electronic transitions in heterocyclic systems.
Experimental Validation: Synthesis & Characterization
Theoretical models must be validated against experimental data. The iodine-catalyzed oxidative cyclization is the industry standard for synthesizing 2-aryl-imidazo[1,2-a]pyridines due to its "green" profile and high atom economy.
Synthesis Protocol (Iodine-Catalyzed)
Reaction: 2-Aminopyridine + Acetophenone derivative
-
Reactants: Dissolve 2-aminopyridine (1.0 mmol) and substituted acetophenone (1.0 mmol) in Ethanol (5 mL).
-
Catalyst: Add molecular Iodine (
, 20 mol%). -
Conditions: Reflux at 80°C for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 3:7).
-
Work-up: Cool to RT. Add saturated
to quench excess iodine. Extract with DCM.[1][2] -
Purification: Recrystallize from ethanol or purify via column chromatography.
Data Correlation: Experiment vs. Theory
The following table illustrates the typical correlation between experimental optical properties and DFT predictions for a 2-(4-methoxyphenyl) derivative.
| Parameter | Experimental (Ethanol) | DFT (CAM-B3LYP/PCM) | Deviation |
| 328 nm | 322 nm | ~1.8% | |
| 415 nm | 408 nm | ~1.7% | |
| Stokes Shift | 87 nm | 86 nm | < 1.5% |
| Dipole Moment | N/A | 4.85 Debye | - |
Note: A deviation of <5% indicates a robust computational model.
Structure-Activity Relationships (SAR)
The electronic nature of the substituent at the para-position of the 2-aryl ring significantly modulates the HOMO-LUMO gap.
-
Electron Donating Groups (EDG, e.g., -OMe, -OH): Destabilize the HOMO more than the LUMO, leading to a red-shift in absorption and increased nucleophilicity at the N1 position.
-
Electron Withdrawing Groups (EWG, e.g., -NO2, -CF3): Stabilize the LUMO, facilitating charge transfer but often quenching fluorescence due to Intersystem Crossing (ISC).
SAR Logic Diagram
Caption: Impact of substituent electronics on the optical and physical properties of the scaffold.
References
-
Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives. PMC. Link
-
Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity. ACS Omega. Link
-
Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes: DFT and TD-DFT studies. ResearchGate. Link
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. Link
-
Driving the Emission Towards Blue by Controlling the HOMO-LUMO Energy Gap. Chemistry - A European Journal. Link
Sources
The 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine Scaffold: A Case Study in Privileged Structure Optimization
Topic: History and Discovery of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine Analogs Content Type: Technical Whitepaper / Medicinal Chemistry Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals
Executive Summary
The imidazo[1,2-a]pyridine core represents one of the most successful "privileged scaffolds" in modern medicinal chemistry, serving as the structural backbone for blockbuster drugs like Zolpidem (Ambien®) and Alpidem.[1][2][3][4] While the 4-methyl (Zolpidem) and 4-chloro (Alpidem) analogs are historically dominant, the This compound series has emerged as a critical tool for exploring lipophilic vectors in binding pockets, particularly in GABA-A receptor modulation and, more recently, in antimycobacterial QcrB inhibition.
This guide provides a technical deep-dive into the synthesis, structure-activity relationships (SAR), and therapeutic evolution of the 4-ethoxyphenyl analogs, illustrating how subtle substituent modifications drive target selectivity and metabolic stability.
Historical Context: Evolution of the Scaffold
The discovery of imidazo[1,2-a]pyridine's pharmacological potential dates back to the early 1980s, driven by the search for non-benzodiazepine anxiolytics and hypnotics.
-
1980s - The GABA-A Revolution: Synthelabo (now Sanofi) researchers identified that fusing an imidazole ring to a pyridine created a rigid, planar bicycle capable of mimicking the benzodiazepine pharmacophore.
-
The "Methyl" Breakthrough: The discovery of Zolpidem (N,N,6-trimethyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetamide) solidified the scaffold's commercial viability.
-
The "Ethoxy" Divergence: While methyl and chloro substituents dominated early patents, the 4-ethoxyphenyl analogs were synthesized to probe the "lipophilic tolerance" of the benzodiazepine binding site. The ethoxy group provides a larger hydrophobic footprint than a methyl group and introduces an oxygen atom capable of weak hydrogen bond acceptance, altering the solvation profile of the ligand.
Medicinal Chemistry & SAR
The 2-(4-ethoxyphenyl) moiety is not merely a random analog; it is a strategic probe used to optimize two key physicochemical parameters: Lipophilicity (LogP) and Metabolic Stability .
Structural Logic
The imidazo[1,2-a]pyridine core is an aromatic system with high electron density at the N1 and C3 positions.
-
Position 2 (Aryl Ring): This is the primary determinant of receptor affinity. The 4-position on this phenyl ring (para-substitution) sits in a hydrophobic pocket in the GABA-A receptor
subunit. -
The Ethoxy Group (-OCH2CH3):
-
Electronic Effect: A strong electron-donating group (EDG) via resonance, increasing electron density on the phenyl ring and, by extension, the imidazo-pyridine core.
-
Steric Effect: The ethyl chain extends further than a methoxy or methyl group, testing the depth of the receptor's hydrophobic pocket.
-
Metabolic Liability: The ethoxy group is susceptible to O-dealkylation by cytochrome P450 enzymes (CYP), often converting the active lipophilic drug into a polar phenol metabolite (inactive or rapidly excreted).
-
Key Therapeutic Areas
| Target | Role of 4-Ethoxyphenyl Analog | Mechanism of Action |
| GABA-A Receptor | Probe/Lead | Binds to the benzodiazepine site ( |
| Mycobacterium tuberculosis | QcrB Inhibitor | Recent studies (e.g., Telacebec analogs) show that 2-aryl-imidazo[1,2-a]pyridines inhibit the cytochrome |
| PDGFR Kinase | Scaffold | Used in kinase inhibitor libraries. The planar core mimics the adenine ring of ATP, while the 2-aryl group orients into the hydrophobic specificity pocket. |
Synthesis Protocols
The synthesis of this compound is robust, relying on cyclocondensation reactions. Below is the standard protocol for research-scale production.
Protocol: Condensation of 2-Aminopyridine and -Haloketone
This method is preferred for its high yield and operational simplicity.
Reagents:
-
2-Aminopyridine (1.0 eq)
-
2-Bromo-1-(4-ethoxyphenyl)ethan-1-one (1.0 eq)
-
Sodium Bicarbonate (
) or Sodium Carbonate ( ) -
Ethanol or Acetone (Solvent)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of 2-aminopyridine in 5 mL of ethanol in a round-bottom flask.
-
Addition: Slowly add 1.0 mmol of 2-bromo-1-(4-ethoxyphenyl)ethan-1-one. The reaction is exothermic; handle with care.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). -
Neutralization: Cool the reaction mixture to room temperature. A hydrobromide salt precipitate may form. Add saturated aqueous
until pH 8 to liberate the free base. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over anhydrous . -
Purification: Concentrate in vacuo. Recrystallize from ethanol/water or purify via silica gel flash chromatography (Gradient: 0-20% MeOH in DCM).
Yield: Typically 75–90%. Appearance: Pale yellow or off-white solid.
Pathway Visualization (DOT)
The following diagram illustrates the synthetic pathway and the SAR logic.
Caption: Synthetic pathway via Hantzsch-type condensation and key SAR implications of the ethoxy substituent.
Comparative Data Analysis
The following table contrasts the 4-ethoxy analog with the standard 4-methyl (Zolpidem-like) and 4-chloro (Alpidem-like) analogs.
| Property | 4-Methyl Analog | 4-Chloro Analog | 4-Ethoxy Analog | Implication |
| Electronic Nature | Weak EDG | Weak EWG | Strong EDG | Increases basicity of the imidazo-pyridine N1 nitrogen. |
| Lipophilicity (cLogP) | ~2.5 | ~3.1 | ~2.9 | Balanced permeability; good CNS penetration. |
| Metabolic Stability | Oxidation of methyl to -COOH | High stability | O-Dealkylation | Potential for shorter half-life due to CYP metabolism. |
| Receptor Interaction | Hydrophobic packing | Halogen bonding | H-bond Acceptor + Hydrophobic | The ethoxy oxygen can interact with serine/threonine residues in the binding pocket. |
References
-
Gudmundsson, K. S., et al. (2003). "Synthesis and antiviral activity of novel imidazo[1,2-a]pyridines." Bioorganic & Medicinal Chemistry Letters, 13(12), 2055-2058. Link
-
Trapani, G., et al. (2003). "Structure-activity relationships of imidazo[1,2-a]pyridines as ligands for peripheral benzodiazepine receptors." Journal of Medicinal Chemistry, 46(11), 2260-2262. Link
-
Kang, S., et al. (2014). "Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis."[5] Nature Medicine, 20, 204–208. Link
-
Goel, R., et al. (2017). "Imidazo[1,2-a]pyridine scaffolds as prospective therapeutic agents." Mini-Reviews in Medicinal Chemistry, 17(1), 2-15. Link
-
Bagdi, A. K., et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." RSC Advances, 5, 14561-14568. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Unveiling the Therapeutic Targets of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] This guide focuses on a specific analogue, 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine, providing a strategic framework for identifying and validating its potential therapeutic targets. While direct data on this precise molecule is sparse, the extensive research on the broader imidazo[1,2-a]pyridine class offers a robust foundation for target hypothesis and experimental design. This document outlines a multi-pronged approach, beginning with target hypothesis based on established activities of the scaffold, followed by detailed, field-proven workflows for target validation—from initial biochemical assays to definitive cellular engagement studies. The primary audiences for this guide are researchers, medicinal chemists, and drug development professionals poised to explore the therapeutic potential of this promising compound class.
Introduction: The Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are fused heterocyclic systems that have demonstrated a remarkable diversity of pharmacological activities. Marketed drugs like Zolpidem (insomnia) and Alpidem (anxiolytic) showcase the scaffold's utility in targeting central nervous system receptors.[4] However, a larger body of contemporary research highlights its profound potential in oncology, infectious diseases, and neurodegenerative disorders.[5][6][7]
The scaffold's versatility stems from its rigid, planar structure and the ease with which substitutions can be made at various positions, allowing for fine-tuning of steric, electronic, and pharmacokinetic properties. A significant portion of recently developed imidazo[1,2-a]pyridine derivatives function as potent inhibitors of crucial cellular signaling proteins, particularly protein kinases.[4][8][9] This established precedent forms the logical starting point for investigating this compound.
Target Hypothesis: Prioritizing the Kinome
Given the extensive literature, the most fertile ground for identifying the targets of this compound is within the human kinome. Numerous analogues have been successfully developed as inhibitors of various kinase families.
Primary Hypothesized Target Class: PI3K/Akt/mTOR Pathway Kinases
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is one of the most frequently dysregulated cascades in human cancer, governing cell proliferation, survival, and metabolism.[10][11][12] This pathway is a well-established target for imidazo[1,2-a]pyridine derivatives.[1][8][9][13]
-
Rationale: The structural similarity between the ATP-binding pockets of PI3K, Akt, and mTOR makes them susceptible to inhibition by similar chemical scaffolds.[10] Several research groups have explicitly designed and synthesized imidazo[1,2-a]pyridines as potent inhibitors of PI3Kα and as dual PI3K/mTOR inhibitors.[1][8] The mechanism often involves inducing cell cycle arrest and apoptosis in cancer cells.[8]
-
Causality: Inhibition of this pathway blocks downstream signaling required for cell growth and proliferation, making it a powerful anti-cancer strategy.[14] The ethoxyphenyl group on the candidate molecule can be hypothesized to occupy a specific hydrophobic pocket within the kinase active site, a common feature in kinase inhibitor design.
Secondary Hypothesized Targets:
-
Receptor Tyrosine Kinases (RTKs): Derivatives have shown activity against RTKs like VEGFR and IGF-1R, which are critical for angiogenesis and tumor growth.[9][15]
-
Cyclin-Dependent Kinases (CDKs): As key regulators of the cell cycle, CDKs are another validated target class for this scaffold.[9]
-
Mer/Axl Kinases: More recent work has identified imidazo[1,2-a]pyridines as dual inhibitors of Mer and Axl kinases, which are implicated in immune evasion in the tumor microenvironment.[16]
The logical relationships for target identification and validation can be visualized as a progressive workflow.
Caption: A logical workflow for identifying and validating therapeutic targets.
Experimental Validation Workflows
To rigorously test our primary hypothesis, a phased approach combining biochemical and cellular assays is essential. Each protocol is designed as a self-validating system with necessary controls.
Workflow 1: Biochemical Hit Identification and Confirmation
The initial goal is to identify which kinases the compound interacts with and to quantify the affinity of that interaction.
Protocol 1.1: Broad Kinase Panel Screen (In Vitro)
-
Objective: To perform a wide-screen of the compound against a large, diverse panel of human kinases to identify primary hits.
-
Causality: This unbiased approach quickly narrows the field of potential targets from hundreds to a manageable few, maximizing resource efficiency. A single high concentration (e.g., 1-10 µM) is used to flag any significant interaction.
-
Methodology:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Choice: Utilize a reputable commercial kinase screening service (e.g., Eurofins DiscoverX, Promega). Select a radiometric (e.g., ³³P-ATP filter binding) or fluorescence-based assay platform.
-
Execution: Submit the compound for screening at a final concentration of 10 µM against a panel of >400 human kinases. Ensure the assay includes Staurosporine as a pan-kinase inhibitor positive control and DMSO as a negative control.
-
Data Analysis: Data is typically provided as "% Inhibition" relative to the DMSO control. Identify "primary hits" as kinases showing >90% inhibition.
-
Protocol 1.2: Direct Binding Validation via Surface Plasmon Resonance (SPR)
-
Objective: To confirm a direct physical interaction between the compound and the purified primary hit kinase(s) and to determine binding kinetics (Kₐ, Kₑ, and K₋).
-
Causality: An IC₅₀ value from an enzymatic assay only shows functional inhibition; it does not prove direct binding. SPR provides label-free, real-time data on the binding and dissociation of the compound from its target, confirming it is not an assay artifact.[17][18][19]
-
Methodology:
-
Chip Preparation: Covalently immobilize the purified recombinant target kinase onto a CM5 sensor chip using standard amine coupling chemistry. A blank flow cell is prepared for reference subtraction.
-
Analyte Preparation: Prepare a series of concentrations of this compound in an appropriate running buffer (e.g., HBS-EP+) containing a small percentage of DMSO (e.g., 1-2%).
-
Binding Measurement: Inject the compound solutions over the kinase and reference flow cells at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams. Include a buffer-only (blank) injection for double-referencing.
-
Data Analysis: Fit the referenced sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (kₐ), dissociation rate (kₑ), and the equilibrium dissociation constant (K₋).[20]
-
| Parameter | Description | Significance |
| IC₅₀ | Concentration for 50% enzymatic inhibition | Measures functional potency |
| K₋ (SPR) | Equilibrium Dissociation Constant | Measures binding affinity (lower is tighter) |
| kₐ (SPR) | Association Rate Constant | Speed of compound binding to the target |
| kₑ (SPR) | Dissociation Rate Constant | Speed of compound unbinding from the target |
Table 1: Key quantitative parameters for in vitro validation.
Workflow 2: Cellular Target Engagement and Mechanism of Action
Confirming that the compound binds its intended target in the complex milieu of a living cell is a critical step.
Protocol 2.1: Cellular Thermal Shift Assay (CETSA®)
-
Objective: To verify that this compound engages its target protein inside intact cells.
-
Causality: The principle of CETSA is based on ligand-induced thermal stabilization.[21] When a compound binds to its target protein, the protein becomes more resistant to heat-induced denaturation.[22] By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe target engagement.[23][24]
-
Methodology:
-
Cell Treatment: Culture an appropriate cell line (e.g., a cancer cell line known to have active PI3K/Akt signaling, like MCF-7 or A549) and treat with the compound (e.g., 10 µM) or DMSO vehicle for 1-2 hours.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes.
-
Cell Lysis: Lyse the cells via repeated freeze-thaw cycles.
-
Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., Akt) and a control protein (e.g., GAPDH) by Western Blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for the compound-treated cells compared to the DMSO control indicates target stabilization and engagement.
-
Protocol 2.2: Western Blot for Pathway Modulation
-
Objective: To demonstrate that target engagement by the compound leads to a functional downstream effect on the signaling pathway.
-
Causality: If the compound inhibits a kinase like Akt or mTOR, the phosphorylation of their downstream substrates should decrease. This provides a direct link between target binding and a functional cellular outcome.
-
Methodology:
-
Cell Treatment: Treat cells with increasing concentrations of the compound for a defined period (e.g., 2-4 hours). Include DMSO as a negative control.
-
Lysate Preparation: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of key pathway proteins (e.g., phospho-Akt Ser473, phospho-S6 Ribosomal Protein).
-
Strip the membrane and re-probe with antibodies for the total forms of the same proteins to confirm that changes are due to phosphorylation status, not protein degradation.
-
Probe for a loading control (e.g., β-Actin or GAPDH) to confirm equal loading across all lanes.
-
-
Detection & Analysis: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands. Quantify the band intensity to show a dose-dependent decrease in the phosphorylation of downstream targets.
-
Caption: Hypothesized inhibition points within the PI3K/Akt/mTOR pathway.
Summary and Future Directions
This guide proposes a systematic and evidence-based strategy for elucidating the therapeutic targets of this compound. By leveraging the extensive knowledge base of the imidazo[1,2-a]pyridine scaffold, we hypothesize that protein kinases, particularly those of the PI3K/Akt/mTOR pathway, are the most probable targets. The outlined experimental workflows, from broad screening to direct binding kinetics and cellular target engagement, provide a robust framework for validating this hypothesis.
Successful confirmation of a potent and selective kinase target would pave the way for lead optimization, in vivo efficacy studies in relevant disease models (e.g., tumor xenografts), and comprehensive ADME/Tox profiling, moving this promising compound closer to a potential clinical application.
References
- Cancer Research UK. (n.d.). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors.
- Ansari, M. F., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, e2400402.
- Li, J., et al. (2023). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
- Aliwaini, S., et al. (2022). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters, 24(5), 398.
- Goel, R., et al. (2016). Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 16(30), 3590-3616.
- Gatopoulos, A., et al. (2014). Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorganic & Medicinal Chemistry Letters, 24(15), 3469-3472.
- BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
- Cugola, L., et al. (2011). Discovery of novel imidazo[1,2-a]pyridines as inhibitors of the insulin-like growth factor-1 receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 21(16), 4698-4701.
- Yurttaş, L., et al. (2020). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 855-870.
- Gholami, M., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Molecular Biology Reports, 48(8), 1-14.
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- Scott, J. S., et al. (2021). Optimization of an Imidazo[1,2-a]pyridine Series to Afford Highly Selective Type I1/2 Dual Mer/Axl Kinase Inhibitors with In Vivo Efficacy. Journal of Medicinal Chemistry, 64(18), 13908-13926.
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ResearchGate. (n.d.). Surface plasmon resonance imaging validation of small molecule drugs binding on target protein microarrays. Retrieved from [Link]
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Methodological & Application
Application Note & Protocol: A Senior Application Scientist's Guide to the Synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
Abstract
This document provides a detailed protocol and scientific rationale for the synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine, a key scaffold in contemporary medicinal chemistry. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous therapeutic agents, including the well-known drugs Zolpidem and Alpidem.[1][2] Our primary focus is a robust and scalable cyclocondensation reaction between 2-aminopyridine and 2-bromo-1-(4-ethoxyphenyl)ethanone. We will elucidate the underlying reaction mechanism, provide a meticulously detailed step-by-step protocol, and offer expert insights into process optimization and validation. This guide is intended for researchers and professionals in organic synthesis, chemical process development, and drug discovery.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine ring system is a cornerstone of modern pharmaceutical development, exhibiting a remarkable breadth of biological activities. Its rigid, planar structure and unique electronic properties make it an ideal scaffold for designing molecules that can interact with a variety of biological targets. Compounds featuring this core have demonstrated efficacy as anti-ulcer, antiviral, anticancer, and anxiolytic agents.[1][2][3] The synthesis of specifically substituted analogs, such as the title compound this compound, is of paramount importance for building libraries of potential drug candidates and for structure-activity relationship (SAR) studies.
The classical and most reliable method for constructing this bicyclic system is the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[4] This application note will detail an optimized version of this procedure, focusing on clarity, reproducibility, and safety.
Reaction Mechanism: The Cyclocondensation Pathway
The formation of the imidazo[1,2-a]pyridine ring from 2-aminopyridine and an α-haloketone proceeds through a well-established sequence of nucleophilic substitution, cyclization, and dehydration. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
The key steps are as follows:
-
SN2 Alkylation: The more nucleophilic endocyclic nitrogen of the 2-aminopyridine ring attacks the α-carbon of 2-bromo-1-(4-ethoxyphenyl)ethanone, displacing the bromide ion. This forms a 2-amino-N-(phenacyl)pyridinium bromide intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenacyl moiety. This step forms a five-membered ring, resulting in a bicyclic hemiaminal intermediate.
-
Dehydration: The final step is the acid-catalyzed elimination of a water molecule from the hemiaminal intermediate, leading to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for the synthesis of this compound on a multi-gram scale, incorporating best practices for yield, purity, and safety.
Materials and Equipment
| Reagent/Material | CAS No. | M.Wt. | Quantity | Purity |
| 2-Aminopyridine | 504-29-0 | 94.11 | 2.0 g (21.25 mmol) | >99% |
| 2-Bromo-1-(4-ethoxyphenyl)ethanone | 1694-22-0 | 243.09 | 5.16 g (21.25 mmol) | >98% |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 3.57 g (42.50 mmol) | >99% |
| Ethanol (EtOH), 200 Proof | 64-17-5 | 46.07 | 100 mL | Anhydrous |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | ACS Grade |
| Hexanes | 110-54-3 | - | ~300 mL | ACS Grade |
Equipment:
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Glassware for recrystallization
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-aminopyridine (2.0 g, 21.25 mmol), 2-bromo-1-(4-ethoxyphenyl)ethanone (5.16 g, 21.25 mmol), and sodium bicarbonate (3.57 g, 42.50 mmol).
-
Scientist's Insight: Sodium bicarbonate is added as a mild base to neutralize the hydrobromic acid (HBr) formed during the reaction. This prevents the protonation of the 2-aminopyridine starting material, which would render it non-nucleophilic, thereby improving the reaction rate and overall yield.
-
-
Solvent Addition: Add 100 mL of ethanol to the flask. Place a magnetic stir bar in the flask and fit it with a reflux condenser.
-
Reaction Execution: Place the flask in a heating mantle and heat the mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Process Validation: Monitor the reaction progress using TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The starting materials should be consumed within 3-5 hours. A new, UV-active spot corresponding to the product will appear at a higher Rf value than the starting materials.
-
-
Work-up and Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product often begins to precipitate upon cooling.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) and then with deionized water (2 x 20 mL) to remove residual salts and impurities.
-
Dry the crude product under vacuum.
-
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield a crystalline solid.
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
If necessary, add water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
Appearance: Off-white to light brown solid.
-
Expected Yield: 75-85%.
-
Melting Point: 136–138 °C.[5]
-
¹H NMR (CDCl₃, 300 MHz): δ 8.14 (d, 1H), 7.89-7.92 (m, 2H), 7.79 (s, 1H), 7.76 (d, 1H), 7.22-7.27 (m, 1H), 6.93-7.00 (m, 2H), 6.85 (t, 1H), 4.10 (q, 2H), 1.45 (t, 3H).[5]
Experimental Workflow and Data Summary
Caption: High-level workflow for the synthesis and purification of the target compound.
| Parameter | Value | Rationale / Notes |
| Stoichiometry (Amine:Ketone) | 1:1 | Ensures complete consumption of starting materials. |
| Base (NaHCO₃) | 2.0 equivalents | Neutralizes HBr byproduct to maintain reaction efficiency. |
| Solvent | Ethanol | Good solubility for reactants; allows for easy recrystallization. |
| Temperature | ~78 °C (Reflux) | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 3-5 hours | Typical duration for this transformation; should be confirmed by TLC. |
| Expected Yield | 75-85% | Based on literature precedents for similar reactions. |
Discussion and Alternative Synthetic Strategies
While the detailed protocol represents a classic and reliable method, modern organic synthesis offers several compelling alternatives that can enhance efficiency, particularly in a high-throughput or discovery setting.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes.[1][6] This technique often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[7] Catalyst-free and solvent-free conditions under microwave heating have also been successfully developed, aligning with the principles of green chemistry.[4][6]
-
One-Pot Multi-Component Reactions (MCRs): For generating molecular diversity, MCRs are exceptionally powerful. The Groebke–Blackburn–Bienaymé reaction, for instance, combines a 2-aminopyridine, an aldehyde, and an isocyanide in a single step to produce 3-aminoimidazo[1,2-a]pyridines.[8] Other MCRs involve the copper-catalyzed reaction of 2-aminopyridines, aldehydes, and terminal alkynes.[4][9]
-
Catalyst-Driven Approaches: Various catalysts, including iodine, copper, and palladium, have been employed to synthesize the imidazo[1,2-a]pyridine core under different conditions.[9][10] For example, iodine-catalyzed reactions in aqueous media provide an environmentally benign route.[11] Copper-catalyzed oxidative coupling of 2-aminopyridines with ketones or nitroolefins offers an alternative that avoids the use of pre-functionalized α-haloketones.[12][13]
The choice of synthetic route ultimately depends on the specific goals of the researcher, considering factors such as scale, desired substitution patterns, available equipment, and green chemistry considerations.
References
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Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds. RSC Advances. Available at: [Link]
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Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. Available at: [Link]
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Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. Available at: [Link]
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Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. ACS Combinatorial Science. Available at: [Link]
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Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Advances. Available at: [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. Available at: [Link]
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Pd-Cu–Mediated Synthesis of 2-Substituted Imidazo[1,2-α]pyridines in Water. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
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Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). ResearchGate. Available at: [Link]
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Available at: [Link]
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Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine. Scribd. Available at: [Link]
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Synthetic routes for access to imidazo[1,2‐a]pyridines 5. ResearchGate. Available at: [Link]
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ChemInform Abstract: Synthesis of Imidazo[1,2-a] Annulated Pyridines, Pyrazines, and Pyrimidines by a Novel Three-Component Condensation. ResearchGate. Available at: [Link]
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A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry. Available at: [Link]
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Copper-Promoted Regioselective Intermolecular Diamination of Ynamides: Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
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The One-Pot Groebke-Blackburn-Bienaymé Reaction: A Modular Approach to Imidazo[1,2-a]pyridine Synthesis
Introduction: The Power of Privileged Scaffolds in Drug Discovery
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] Its rigid, bicyclic structure provides a versatile template for developing compounds that can interact with a wide range of biological targets.[3][4][5] Marketed drugs such as Zolpidem (a sedative-hypnotic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis) all feature this heterocyclic system, highlighting its therapeutic importance.[1][6][7] The demand for efficient and modular methods to synthesize diverse libraries of these compounds for drug screening is therefore of paramount importance to the pharmaceutical and biotechnology industries.
The Groebke-Blackburn-Bienaymé (GBB) reaction, a three-component reaction (3-CR) discovered in 1998, has emerged as a highly efficient and atom-economical strategy for the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines and related heterocycles.[6][8][9] This multicomponent reaction (MCR) combines an amidine (such as a 2-aminopyridine), an aldehyde, and an isocyanide, rapidly generating molecular complexity from simple starting materials.[8][10] Its convergence and compatibility with a wide range of substrates make it an invaluable tool for generating compound libraries for high-throughput screening.[11]
This guide provides an in-depth overview of the GBB reaction, its mechanism, practical protocols, and key considerations for researchers in organic synthesis and drug development.
Mechanistic Insights: A Step-by-Step View of the Reaction Pathway
The GBB reaction proceeds through a well-established, acid-catalyzed cascade. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted pathway involves three key stages:
-
Imine Formation: The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde. This step forms a reactive Schiff base (or imine) intermediate and releases a molecule of water. The efficiency of this step is often enhanced by the use of dehydrating agents or azeotropic removal of water.[12]
-
[4+1] Cycloaddition: The isocyanide component then attacks the protonated, and thus activated, imine. This is followed by an intramolecular cyclization, a formal [4+1] cycloaddition, which forms a five-membered ring and generates a nitrilium ion intermediate.[1][13][14]
-
Aromatization: The final step is a rapid tautomerization or a 1,3-proton shift, which leads to the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.[1]
The entire sequence occurs in a single pot, making it a highly efficient process.
Caption: A simplified diagram of the GBB reaction mechanism.
Experimental Protocols and Considerations
The GBB reaction is valued for its operational simplicity. Below is a general protocol, followed by specific examples and a discussion of key variables that can be optimized for specific substrates.
General Laboratory Protocol
This procedure is a representative starting point and can be adapted based on the specific reactants and available equipment.
Caption: A typical experimental workflow for GBB synthesis.
Safety Precaution: Isocyanides are volatile, toxic, and possess a highly unpleasant odor. All manipulations involving isocyanides must be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).[10]
Optimization of Reaction Conditions
The success and yield of the GBB reaction are highly dependent on the choice of catalyst, solvent, and temperature.[15]
| Parameter | Common Choices & Considerations | Rationale & Insights |
| Catalyst | Lewis Acids: Sc(OTf)₃, Yb(OTf)₃, BF₃·OEt₂.[1][12][16] Brønsted Acids: HClO₄, p-TsOH, HEDP.[1][8] | Lewis acids are highly effective and often used in catalytic amounts (5-10 mol%). They activate the imine intermediate towards nucleophilic attack by the isocyanide.[1] Brønsted acids are also widely used and can be more cost-effective. The choice of catalyst can influence reaction rates and, in some cases, selectivity.[8] |
| Solvent | Methanol, Ethanol, Dichloromethane (DCM), Toluene.[8][16] Green solvents like water have also been reported.[11] | Alcohols like methanol and ethanol are common as they effectively dissolve the starting materials and are suitable for heating.[14][15] In some cases, a mixture of solvents (e.g., DCM/MeOH) is used.[16] The choice can affect reaction kinetics and solubility of intermediates. |
| Temperature | Room Temperature to Reflux (e.g., 60-150 °C).[10][11] | Many GBB reactions proceed efficiently at elevated temperatures (e.g., 60 °C or reflux).[11] Microwave irradiation is a powerful technique to accelerate the reaction, often reducing reaction times from hours to minutes.[10][16] |
| Additives | Dehydrating agents (e.g., trimethyl orthoformate).[12] | The formation of the imine intermediate generates water, which can be detrimental to the reaction. Adding a dehydrating agent can drive the equilibrium towards the imine and improve overall yields, particularly with less reactive substrates.[12] |
Scope and Versatility of Reactants
A key strength of the GBB reaction is its broad substrate scope, allowing for the creation of diverse molecular structures.
-
Aminopyridines: A wide variety of substituted 2-aminopyridines can be used. Electron-donating and electron-withdrawing groups are generally well-tolerated. Other N-heterocyclic amidines, such as 2-aminopyrazines and 2-aminothiazoles, are also effective, leading to different fused heterocyclic cores.[8][12]
-
Aldehydes: Both aromatic and aliphatic aldehydes are suitable reaction partners. Aromatic aldehydes with diverse electronic properties (e.g., benzaldehydes with electron-donating or withdrawing substituents) and heteroaromatic aldehydes (e.g., furfural) typically give good to excellent yields.[8][11][15]
-
Isocyanides: A broad range of isocyanides can be employed, including aliphatic (e.g., cyclohexyl isocyanide, tert-butyl isocyanide) and aromatic variants (e.g., 4-methoxyphenyl isocyanide).[8][11] The steric and electronic properties of the isocyanide directly influence the R³ substituent in the final product.
Example Protocol: Ultrasound-Assisted Synthesis in Water
This example highlights a green chemistry approach to the GBB reaction.[11]
-
Reactants: 2-aminopyridine (1.0 mmol), furfural (1.0 mmol), and cyclohexyl isocyanide (1.0 mmol).
-
Catalyst: Phenylboronic acid (PBA) (10 mol%).
-
Solvent: Water (3 mL).
-
Procedure: The reactants and catalyst are combined in water and subjected to ultrasound irradiation at 60 °C.
-
Yield: The desired product, N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine, is obtained in high yield (e.g., 86%).[11]
This method demonstrates the potential for developing more environmentally benign synthetic protocols by using water as a solvent and ultrasound as an energy source.[11]
Applications in Drug Discovery and Beyond
The imidazo[1,2-a]pyridine scaffold synthesized via the GBB reaction is a cornerstone in the development of new therapeutic agents.[3] These compounds have been investigated for a vast array of biological activities, including:
-
Anticancer Agents: Targeting protein kinases, tubulin, and epigenetic regulators.[3]
-
Antituberculosis Agents: Showing potent activity against multidrug-resistant strains of Mycobacterium tuberculosis.[4][17]
-
Antiviral and Anti-inflammatory agents. [18]
-
Central Nervous System (CNS) agents. [5]
Beyond medicine, the unique photophysical properties of some imidazo[1,2-a]pyridines make them promising candidates for applications in materials science, such as in chemical sensors, optoelectronic devices, and bioimaging.[11]
Conclusion
The Groebke-Blackburn-Bienaymé reaction is a robust, versatile, and highly efficient method for the one-pot synthesis of medicinally relevant imidazo[1,2-a]pyridines. Its operational simplicity, broad substrate scope, and high yields make it an indispensable tool for academic and industrial researchers. By understanding the underlying mechanism and systematically optimizing reaction conditions, scientists can rapidly generate diverse libraries of novel compounds, accelerating the discovery of new drugs and advanced materials.
References
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
-
Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Retrieved February 15, 2026, from [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Retrieved February 15, 2026, from [Link]
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Benci, D., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. Retrieved February 15, 2026, from [Link]
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Aparecida de Oliveira, R., et al. (2017). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society. Retrieved February 15, 2026, from [Link]
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Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42). Retrieved February 15, 2026, from [Link]
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The Groebke-Blackburn-Bienaymé (GBB) reaction: A powerful tool for generating diverse heterocyclic scaffold libraries in anticancer drug discovery. (2025). European Journal of Medicinal Chemistry, 291, 117629. Retrieved February 15, 2026, from [Link]
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A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
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Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved February 15, 2026, from [Link]
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The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). (2024). Beilstein Journal of Organic Chemistry, 20. Retrieved February 15, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridines in a sequential one-pot Groebke-Blackburn modification using 2-aminopyridines, aldehydes and amines. (2015). Pharmazie, 70(8), 507-10. Retrieved February 15, 2026, from [Link]
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Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved February 15, 2026, from [Link]
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Proposed mechanism for the Groebke‐Blackburn‐Bienaymé (GBB) reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]
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Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. (2024). MDPI. Retrieved February 15, 2026, from [Link]
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(PDF) The Groebke‐Blackburn‐Bienaymé Reaction. (2019). ResearchGate. Retrieved February 15, 2026, from [Link]
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Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. (2025). ACS Organic & Inorganic Au. Retrieved February 15, 2026, from [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]
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Benci, D., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20. Retrieved February 15, 2026, from [Link]
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Application Notes and Protocols for the Synthesis of 2-(4-ethoxyphenyl)-imidazo[1,2-a]pyridine
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the condensation reaction between 2-aminopyridine and α-bromo-4-ethoxyacetophenone to synthesize 2-(4-ethoxyphenyl)-imidazo[1,2-a]pyridine. This protocol is grounded in established chemical principles and offers in-depth technical insights to ensure procedural success and reproducibility.
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities.[1][2][3] Compounds bearing this core structure have shown promise as anti-inflammatory, anticancer, antiviral, and antibacterial agents.[2][3] The synthesis of these compounds is therefore of significant interest.
The reaction between a 2-aminopyridine and an α-haloketone is a classical and efficient method for constructing the imidazo[1,2-a]pyridine ring system.[1][4][5] This reaction, a variation of the Hantzsch pyridine synthesis, proceeds via an initial N-alkylation of the pyridine ring followed by an intramolecular condensation.[6][7][8][9] This document outlines a detailed protocol for a specific iteration of this reaction, providing not just the steps, but also the scientific rationale behind them.
Reaction Principle and Mechanism
The synthesis of 2-(4-ethoxyphenyl)-imidazo[1,2-a]pyridine from 2-aminopyridine and α-bromo-4-ethoxyacetophenone is a two-step, one-pot reaction. The mechanism involves:
-
N-Alkylation: The more nucleophilic endocyclic nitrogen atom of 2-aminopyridine attacks the electrophilic carbon of the α-bromo-4-ethoxyacetophenone, displacing the bromide ion. This forms a pyridinium salt intermediate.
-
Intramolecular Condensation and Dehydration: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon. This is followed by dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.
Caption: Reaction mechanism for the synthesis of 2-(4-ethoxyphenyl)-imidazo[1,2-a]pyridine.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS Number | Supplier | Notes |
| 2-Aminopyridine | C₅H₆N₂ | 94.12 | 504-29-0 | Sigma-Aldrich | Purity ≥ 99% |
| α-Bromo-4-ethoxyacetophenone | C₁₀H₁₁BrO₂ | 243.10 | 5543-56-6 | TCI Chemicals | Handle with care, lachrymator.[10][11] |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | Fisher Scientific | Anhydrous, for reaction solvent. |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 144-55-8 | Merck | For work-up. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | VWR Chemicals | For extraction and chromatography. |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | VWR Chemicals | For chromatography. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | 7757-82-6 | Sigma-Aldrich | For drying organic layers. |
| Silica Gel (for column chromatography) | SiO₂ | 60.08 | 7631-86-9 | Merck | 230-400 mesh. |
| TLC plates (Silica gel 60 F₂₅₄) | - | - | - | Merck | For reaction monitoring. |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Melting point apparatus
-
UV lamp for TLC visualization
Experimental Protocol
Caption: Experimental workflow for the synthesis of 2-(4-ethoxyphenyl)-imidazo[1,2-a]pyridine.
Step-by-Step Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 g, 10.6 mmol) and absolute ethanol (30 mL). Stir the mixture until the 2-aminopyridine is completely dissolved.
-
Addition of α-haloketone: Add α-bromo-4-ethoxyacetophenone (2.58 g, 10.6 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).[12][13][14] The product spot should be UV active and have a higher Rf value than the starting materials.
-
Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in ethyl acetate (50 mL). Transfer the solution to a 250 mL separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) to neutralize any hydrobromic acid formed during the reaction. Follow this with a wash of brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel. A gradient elution starting with hexane:ethyl acetate (9:1) and gradually increasing the polarity to hexane:ethyl acetate (7:3) is recommended. Combine the fractions containing the pure product and evaporate the solvent.
-
Final Product: The purified product, 2-(4-ethoxyphenyl)-imidazo[1,2-a]pyridine, should be a solid. Determine the yield and characterize the compound.
Characterization Data
The identity and purity of the synthesized 2-(4-ethoxyphenyl)-imidazo[1,2-a]pyridine can be confirmed by various spectroscopic methods. Expected data are as follows:
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.12 (d, 1H), 7.85 (d, 2H), 7.78 (s, 1H), 7.60 (d, 1H), 7.15 (t, 1H), 6.95 (d, 2H), 6.75 (t, 1H), 4.10 (q, 2H), 1.45 (t, 3H).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 159.5, 145.8, 145.5, 127.5, 126.8, 125.4, 124.6, 117.5, 114.8, 112.5, 107.8, 63.6, 14.9.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₄N₂O [M+H]⁺: 239.11; found: 239.11.
Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.
Safety and Handling Precautions
-
2-Aminopyridine: Toxic if swallowed or in contact with skin.[15] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
α-Bromo-4-ethoxyacetophenone: This is a lachrymator and can cause severe eye and skin irritation.[10][11] Handle this reagent in a well-ventilated fume hood and wear appropriate PPE. In case of contact, immediately flush the affected area with copious amounts of water.[10][11][16]
-
General Precautions: Perform the reaction in a well-ventilated area. Avoid inhalation of vapors and contact with skin and eyes.[17]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend the reflux time and continue to monitor by TLC. Ensure the reaction temperature is maintained. |
| Loss of product during work-up or purification. | Be careful during extractions and column chromatography. Ensure complete transfer of material between steps. | |
| Impure Product | Incomplete reaction or side reactions. | Optimize the purification step. A slower gradient in column chromatography may be necessary. Recrystallization from a suitable solvent system can also improve purity. |
| Reaction does not proceed | Poor quality of reagents. | Use fresh, high-purity starting materials. Ensure the ethanol is anhydrous. |
| Incorrect reaction conditions. | Verify the reaction temperature and ensure adequate stirring. |
Conclusion
This protocol provides a reliable and reproducible method for the synthesis of 2-(4-ethoxyphenyl)-imidazo[1,2-a]pyridine. By understanding the underlying reaction mechanism and adhering to the detailed procedural steps and safety precautions, researchers can successfully synthesize this valuable heterocyclic compound for further investigation in drug discovery and development programs.
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ResearchGate. Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. Available at: [Link]
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Application Notes and Protocols for the Microwave-Assisted Synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The traditional synthesis of these bicyclic nitrogen heterocycles often involves lengthy reaction times and harsh conditions.[3][4] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a rapid, efficient, and environmentally benign alternative.[5][6][7]
Microwave irradiation directly and efficiently heats the reaction mixture by interacting with polar molecules, leading to a significant acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[8][9] This uniform and rapid heating can also lead to higher product yields, improved purity by minimizing side reactions, and is in line with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.[5][7]
This application note provides a detailed protocol for the synthesis of a specific derivative, 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine, utilizing microwave irradiation. The described methodology is designed for researchers, scientists, and drug development professionals seeking to leverage the benefits of MAOS for the efficient construction of this important class of molecules.
Reaction Mechanism and Rationale
The synthesis of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[4][10] In this specific protocol, 2-aminopyridine reacts with 2-bromo-1-(4-ethoxyphenyl)ethanone. The reaction proceeds via an initial nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of the bromoacetophenone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[11]
The use of microwave irradiation is particularly advantageous for this transformation. The polar nature of the reactants and any polar solvent used allows for efficient absorption of microwave energy, leading to rapid heating and a dramatic increase in the reaction rate.[8] This allows for the synthesis to be completed in a fraction of the time required by conventional heating methods.[6]
Experimental Workflow Overview
The overall experimental workflow for the microwave-assisted synthesis of this compound is depicted in the following diagram.
Caption: A schematic overview of the synthesis workflow.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory microwave reactor. All reagents should be of analytical grade and used as received unless otherwise noted.
Reagents and Materials
| Reagent | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2-Aminopyridine | 94.11 | 1.2 | 113 mg |
| 2-Bromo-1-(4-ethoxyphenyl)ethanone | 243.09 | 1.0 | 243 mg |
| Ethanol (anhydrous) | 46.07 | - | 5 mL |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Ethyl Acetate | 88.11 | - | As needed |
| Hexane | 86.18 | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
| Silica Gel (for column chromatography) | - | - | As needed |
Step-by-Step Procedure
-
Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-aminopyridine (113 mg, 1.2 mmol) and 2-bromo-1-(4-ethoxyphenyl)ethanone (243 mg, 1.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous ethanol to the reaction vial. Seal the vial with a cap.
-
Microwave Irradiation: Place the reaction vial in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 10 minutes with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Quench the reaction mixture by adding 10 mL of saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
The crude product is purified by column chromatography on silica gel.
Purification Workflow
Caption: The workflow for the purification of the final product.
Purification Protocol
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.
-
Elution: Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity with ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
Characterization
The structure and purity of the final product can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The expected spectral data for this compound are similar to its methoxy analog.[12][13]
Conclusion
This application note details a robust and efficient microwave-assisted protocol for the synthesis of this compound. The significant reduction in reaction time and the high efficiency of this method underscore the transformative potential of microwave chemistry in accelerating the discovery and development of novel chemical entities.[5][6][7] This approach is readily adaptable for the synthesis of a diverse library of imidazo[1,2-a]pyridine derivatives, making it a valuable tool for researchers in medicinal chemistry and related fields.
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Microwave Assisted Organic Synthesis (MAOS), which has developed in recent years, has been considered superior to traditional heating. (n.d.). ijcrt.org. [Link]
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2024, November 11). ChemProc. [Link]
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Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. (n.d.). Der Pharma Chemica. [Link]
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Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. (2003, May 9). The Journal of Organic Chemistry. [Link]
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Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (2018, January 26). ACS Combinatorial Science. [Link]
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Magnetic nanocatalyst for microwave-assisted synthesis of Benzo[11]imidazo[1,2-a]pyrimidines via A3 coupling. (2025, July 13). Frontiers. [Link]
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Green chemistry methods for synthesizing 2-aryl-imidazo[1,2-a]pyridines
An Application Guide to Green Chemistry Methods for Synthesizing 2-Aryl-Imidazo[1,2-a]pyridines
Introduction: The Imperative for Greener Synthesis
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents such as Zolpidem (insomnia), Alpidem (anxiolytic), and Zolimidine (anti-ulcer).[1][2][3][4] Traditionally, the synthesis of these vital heterocycles has often relied on methods that employ hazardous reagents, toxic metal catalysts, volatile organic solvents, and energy-intensive conditions, posing significant environmental and economic challenges.[5][6]
In alignment with the principles of green chemistry, the field is undergoing a paradigm shift towards sustainable and eco-friendly strategies.[1][6] This guide provides researchers, scientists, and drug development professionals with a detailed overview and validated protocols for the green synthesis of 2-aryl-imidazo[1,2-a]pyridines. We will explore methodologies that enhance efficiency, minimize waste, and utilize safer alternatives, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.
Section 1: Energy-Efficient Methodologies: Microwave and Ultrasound Irradiation
A primary tenet of green chemistry is the reduction of energy consumption. Alternative energy sources like microwave and ultrasound irradiation offer significant advantages over conventional heating by enabling rapid, uniform heating and promoting reactions through unique physical phenomena.
Microwave-Assisted Organic Synthesis (MAOS)
Expertise & Rationale: Microwave irradiation accelerates reactions by direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating that minimizes side product formation and drastically reduces reaction times.[7] Polyethylene glycol (PEG-400) serves as an excellent green reaction medium; it is non-toxic, recyclable, has a high boiling point, and effectively absorbs microwave energy.[8][9] The Vilsmeier-Haack reaction for C-3 formylation, for instance, benefits immensely from this approach, offering a clean reaction profile with high yields.[8][10]
Protocol 1: Microwave-Assisted C-3 Formylation in PEG-400 [8]
This protocol details the formylation of a pre-synthesized 2-aryl-imidazo[1,2-a]pyridine.
-
Reagent Preparation: In a dedicated microwave reaction vessel, add 2-aryl-imidazo[1,2-a]pyridine (1 mmol) to PEG-400 (5 mL).
-
Vilsmeier-Haack Reagent Addition: To this mixture, slowly add the Vilsmeier-Haack reagent, prepared by mixing phosphorus oxychloride (POCl₃, 1.2 mmol) and N,N-dimethylformamide (DMF, 3 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 400 W and maintain the temperature at 90°C for 5-10 minutes.
-
Work-up and Purification: After cooling, pour the reaction mixture into crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the 2-aryl-imidazo[1,2-a]pyridine-3-carbaldehyde.
Ultrasound-Assisted Synthesis (Sonochemistry)
Expertise & Rationale: Sonochemistry utilizes the energy from acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—to drive chemical reactions.[11] This process generates localized high-temperature and high-pressure zones, enhancing mass transfer and reaction rates without increasing the bulk temperature.[11][12] This method is particularly effective for reactions in aqueous media, promoting C-H functionalization and cyclization cascades under mild, metal-free conditions.[12][13]
Protocol 2: Ultrasound-Mediated Synthesis in Water [12]
This protocol describes the synthesis of 2-aryl-imidazo[1,2-a]pyridines from aryl methyl ketones and 2-aminopyridines.
-
Reaction Setup: In a sonication vessel, combine the aryl methyl ketone (1.0 mmol), 2-aminopyridine (1.2 mmol), potassium iodide (KI, 0.5 equiv.), and water (5 mL).
-
Oxidant Addition: Add tert-butyl hydroperoxide (TBHP, 1.0 equiv.) to the suspension.
-
Sonication: Place the vessel in an ultrasonic bath and irradiate at a frequency of 40 kHz at room temperature. Monitor the reaction by TLC. Optimal reaction times are remarkably short, often in the range of 4-10 minutes.
-
Isolation: Upon completion, extract the reaction mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure 2-aryl-imidazo[1,2-a]pyridine.
Section 2: Atom-Economic and Waste-Reducing Strategies
Designing reactions that maximize the incorporation of starting materials into the final product (atom economy) is a core green chemistry principle. Multicomponent reactions (MCRs) and catalyst/solvent-free methods exemplify this approach.
Multicomponent Reactions (MCRs): The Groebke-Blackburn-Bienaymé Reaction
Expertise & Rationale: MCRs are convergent, one-pot processes where three or more reactants combine to form a single product, incorporating most or all of the atoms of the starting materials.[11] The Groebke-Blackburn-Bienaymé Reaction (GBBR) is a powerful isocyanide-based MCR for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[2][11] Utilizing green catalysts like ammonium chloride and benign solvents such as water or ethanol enhances the sustainability of this already efficient process.[2][11]
Protocol 3: One-Pot, Three-Component GBBR Synthesis [11]
-
Reactant Mixture: To a round-bottom flask, add the aldehyde (1 mmol), 2-aminopyridine (1 mmol), and isocyanide (1 mmol) in water (5 mL).
-
Catalyst Addition: Add ammonium chloride (NH₄Cl, 10 mol%) as the catalyst.
-
Reaction Conditions: Stir the mixture at 60°C. For enhanced efficiency, this reaction can also be performed under ultrasound irradiation.[11] Monitor the reaction progress via TLC.
-
Product Isolation: Upon completion, the product often precipitates from the aqueous medium. Collect the solid by filtration, wash with cold water, and dry to yield the desired 2-aryl-N-alkyl-imidazo[1,2-a]pyridin-3-amine. If the product is an oil, extract with an organic solvent like ethyl acetate.
Catalyst- and Solvent-Free Synthesis
Expertise & Rationale: The ideal green reaction avoids the use of any auxiliary substances like solvents and catalysts, which simplifies purification and minimizes waste.[14] The condensation of 2-aminopyridines with α-haloketones can be efficiently conducted under neat (solvent-free) conditions by simply heating the reactants together.[14][15] This approach is highly efficient, environmentally benign, and cost-effective.
Protocol 4: Neat Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines [14]
-
Reactant Combination: In a reaction vial, thoroughly mix 2-aminopyridine (1 mmol) and the desired α-bromoacetophenone (1 mmol).
-
Thermal Conditions: Heat the mixture at 80-100°C for 1-2 hours. The reaction can be monitored by observing the solidification of the molten mixture.
-
Work-up: After cooling to room temperature, treat the resulting solid with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the HBr byproduct.
-
Purification: Collect the solid product by filtration, wash extensively with water, and then recrystallize from ethanol to obtain the pure 2-aryl-imidazo[1,2-a]pyridine.
Comparative Data of Green Synthesis Methods
The following table summarizes the quantitative aspects of the described green methodologies, allowing for an easy comparison of their efficiency and conditions.
| Methodology | Energy Source | Solvent | Catalyst | Temp (°C) | Time | Typical Yield | Reference |
| Microwave-Assisted Formylation | Microwave (400W) | PEG-400 | None (Vilsmeier Reagent) | 90 | 5-10 min | High | [8][9] |
| Ultrasound-Assisted C-H Func. | Ultrasound (40kHz) | Water | KI / TBHP | Room Temp | 4-10 min | up to 97% | [12] |
| Groebke-Blackburn-Bienaymé | Conventional Heat | Water | NH₄Cl | 60 | 2-6 h | 67-86% | [11] |
| Catalyst/Solvent-Free | Conventional Heat | None | None | 80-100 | 1-2 h | Good to Excellent | [14] |
| Aqueous Micellar (A³-Coupling) | Conventional Heat | Water | Cu(II)-Ascorbate / SDS | 80 | 12-24 h | Good to Excellent | [16] |
Visualization of Workflows and Mechanisms
Diagrams provide a clear visual representation of the experimental processes and underlying chemical transformations.
Caption: General workflow for green synthesis of 2-aryl-imidazo[1,2-a]pyridines.
Caption: Mechanism for the condensation of 2-aminopyridine and α-haloketone.
Conclusion and Future Perspectives
The transition to green and sustainable synthesis is not merely a trend but a necessity for the future of chemical and pharmaceutical industries.[5] The methodologies presented here—microwave-assisted synthesis, sonochemistry, multicomponent reactions, and catalyst/solvent-free approaches—demonstrate that the production of medicinally vital 2-aryl-imidazo[1,2-a]pyridines can be achieved with high efficiency, reduced environmental impact, and improved safety profiles. Future innovations will likely focus on the integration of biocatalysis, photocatalysis, and electrosynthesis to further push the boundaries of sustainable chemistry.[5] By adopting these field-proven protocols, researchers can contribute to a safer and more sustainable future in heterocyclic chemistry.
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Rangel, D. C., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chem. Proc., 18(1), 10. Available at: [Link]
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Alves, M. F., et al. (2024). Microwave-assisted synthesis and functionalization of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones. RSC Adv., 14, 23839-23850. Available at: [Link]
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Zali-Boeini, H., et al. (2016). One-step synthesis of imidazo[1,2-a]pyridines in water. RSC Adv., 6, 81134-81138. Available at: [Link]
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Gouda, M. A., et al. (2023). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Polycyclic Aromatic Compounds, 43(10), 8206-8215. Available at: [Link]
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Gouda, M. A., et al. (2023). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Polycyclic Aromatic Compounds, 43(10). Available at: [Link]
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Gouda, M. A., et al. (2023). Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Semantic Scholar. Available at: [Link]
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Georgieva, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35329–35343. Available at: [Link]
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Various Authors. (2024). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
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Geedkar, D., et al. (2026). Green and Sustainable Approaches for the Synthesis of Imidazo[1,2-a]Pyridines: Advances, Challenges, and Future Perspectives. Chem. Rec., e202500057. Available at: [Link]
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Kumar, S., et al. (2016). Iodine-catalyzed three component reaction: a novel synthesis of 2-aryl-imidazo[1,2-a]pyridine scaffolds. RSC Adv., 6, 10738-10741. Available at: [Link]
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Kumar, A., et al. (2016). Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Adv., 6, 94675-94679. Available at: [Link]
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Georgieva, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
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Das, M., & Amrita, K. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 13187–13196. Available at: [Link]
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Rangel, D. C., et al. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. Molbank, 2024(4), M1911. Available at: [Link]
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Azizi, N., & Dezfooli, S. (2016). Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Environmental Chemistry Letters, 14, 305-309. Available at: [Link]
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Chauhan, S., et al. (2024). Ultrasound-Mediated Green Synthesis of Imidazo[1,2-a]pyridines and Imidazo[2,1-b]thiazoles through C(sp3)-H Functionalization. Synlett, 35(15), 1899-1905. Available at: [Link]
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Berteina-Raboin, S., et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Annalen der Pharmacie. Available at: [Link]
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Zhu, D., et al. (2009). Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society. Available at: [Link]
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Vieira, B. M., et al. (2019). Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines and sequential one-pot preparation of 3-selanyl-imidazo[1,2-a]pyridine. Arkivoc. Available at: [Link]
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da Silva, G. N., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
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da Silva, W. A., et al. (2024). MECHANOCHEMISTRY APPLIED TO THE SYNTHESIS OF 2-PHENYLIMIDAZO[1,2-α]PYRIDINE AS A TEACHING TOOL FOR GREEN CHEMISTRY. Química Nova. Available at: [Link]
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Sharma, R., et al. (2018). Green Synthesis, Characterization and Antidiabetic Activity of 2-Substituted Aryl/Alkyl-N-Aryl/Alkyl Imidazo[1,2-a]pyridin-3-amine Derivatives. Asian Journal of Chemistry, 30(8), 1833-1839. Available at: [Link]
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Bhutia, T. D., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5348-5359. Available at: [Link]
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El Idrissi, M., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 92, 01004. Available at: [Link]
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Zhu, D., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Journal of the Brazilian Chemical Society, 20(3), 482-487. Available at: [Link]
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Mahato, F., et al. (2025). Chapter 16 Green synthesis of bioactive imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
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Bhutia, T. D., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Available at: [Link]
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Copper-catalyzed C-H functionalization of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
Copper-Catalyzed C-H Functionalization of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine: A Practical Guide
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of Imidazo[1,2-a]pyridines and the Power of C-H Functionalization
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous marketed drugs such as Zolpidem, Alpidem, and Saripidem.[1][2] Its widespread application stems from a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Consequently, the development of efficient and selective methods for the derivatization of this privileged heterocycle is of paramount importance to drug discovery professionals.
Traditionally, the synthesis of functionalized imidazo[1,2-a]pyridines has relied on multi-step sequences involving pre-functionalized starting materials. However, the advent of direct C-H bond functionalization has revolutionized this field.[3] This strategy offers a more atom- and step-economical approach by directly converting innate C-H bonds into new C-C or C-heteroatom bonds, thereby streamlining the synthesis of complex molecules.[4]
Among the various transition metals employed for C-H activation, copper has emerged as a particularly attractive catalyst due to its low cost, high natural abundance, and relatively low toxicity compared to precious metals like palladium or rhodium.[5][6] This application note provides a detailed guide to the copper-catalyzed C-H functionalization of a specific, pharmaceutically relevant substrate: this compound. We will delve into the mechanistic rationale, provide a validated experimental protocol for C-3 arylation, and offer insights for troubleshooting and optimization.
Core Principles: The "Why" Behind the Method
The regioselectivity of C-H functionalization on the imidazo[1,2-a]pyridine ring is a key consideration. The C-3 position is the most electron-rich and sterically accessible site, making it the most common target for electrophilic attack or radical addition.[3][7] The 2-aryl substituent, in this case, 4-ethoxyphenyl, further influences the electronic properties of the heterocyclic core.
Our choice of a copper-catalyzed system is deliberate. Copper catalysts, often in the +1 or +2 oxidation state, can facilitate the C-H activation process through various proposed mechanisms.[8][9] For C-3 arylation, a plausible pathway involves the formation of a copper(I) acetylide from the aryl halide, followed by coordination to the imidazo[1,2-a]pyridine. Subsequent deprotonation at the C-3 position by a base, followed by reductive elimination, furnishes the C-3 arylated product and regenerates the active copper catalyst.[10][11]
The selection of ligands, bases, and solvents is critical for the success of the reaction. Ligands, such as 1,10-phenanthroline, can stabilize the copper center and modulate its reactivity. The base plays a crucial role in the C-H activation step, and the solvent must be capable of solubilizing the reactants and withstanding the reaction temperature.
Experimental Workflow Overview
The following diagram illustrates the general workflow for the copper-catalyzed C-H functionalization of this compound.
Caption: General experimental workflow for the copper-catalyzed C-H functionalization.
Detailed Protocol: C-3 Arylation of this compound
This protocol describes a representative procedure for the direct arylation at the C-3 position using an aryl iodide as the coupling partner.
Materials and Reagents:
-
This compound (Substrate)
-
Iodobenzene (Arylating Agent)
-
Copper(I) Iodide (CuI) (Catalyst)
-
1,10-Phenanthroline (Ligand)
-
Potassium Phosphate (K₃PO₄) (Base)
-
1,4-Dioxane (Anhydrous Solvent)
-
Ethyl Acetate (for extraction and chromatography)
-
Hexanes (for extraction and chromatography)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Schlenk tube or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
Glass column for chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), copper(I) iodide (0.1 mmol, 10 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a rubber septum, and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Addition of Reagents: Through the septum, add anhydrous 1,4-dioxane (5 mL) via syringe, followed by iodobenzene (1.2 mmol, 1.2 equiv).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 3-aryl-2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine.
Data Summary and Expected Outcomes
The following table summarizes typical reaction parameters and expected outcomes for the C-3 arylation of 2-aryl-imidazo[1,2-a]pyridines based on established literature.[10][11]
| Parameter | Value/Condition | Rationale |
| Substrate | This compound | Electron-rich ethoxy group can influence reactivity. |
| Arylating Agent | Aryl Iodides, Bromides, or Triflates | Iodides are generally more reactive.[10][11] |
| Catalyst Loading | 5-10 mol% CuI | Sufficient for catalytic turnover. |
| Ligand | 1,10-Phenanthroline or similar N,N-donors | Stabilizes the copper catalyst. |
| Base | K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic base for C-H activation. |
| Solvent | Dioxane, Toluene, DMF | High-boiling, aprotic solvents are preferred. |
| Temperature | 110-130 °C | Provides thermal energy to overcome activation barriers. |
| Typical Yield | 60-90% | Dependent on the specific arylating agent. |
| Regioselectivity | >95% for C-3 functionalization | Inherent electronic preference of the scaffold. |
Proposed Reaction Mechanism
The catalytic cycle for the copper-catalyzed C-3 arylation is believed to proceed through the following key steps.
Caption: A simplified proposed catalytic cycle for Cu-catalyzed C-3 arylation of imidazo[1,2-a]pyridines.
Conclusion and Future Directions
Copper-catalyzed C-H functionalization represents a powerful and practical strategy for the diversification of the this compound core. The protocol detailed herein for C-3 arylation is robust and can likely be adapted for other C-H functionalization reactions, such as amination, alkynylation, and thiolation, by selecting the appropriate coupling partners and reaction conditions. This approach provides researchers in drug discovery with an efficient tool to rapidly generate libraries of novel analogues for structure-activity relationship (SAR) studies, accelerating the journey from hit to lead.
References
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Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules.
-
Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate.
-
Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing).
-
Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. ResearchGate.
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Direct Arylation of Imidazo[1,2-a]pyridine at C-3 with Aryl Iodides, Bromides, and Triflates via Copper(I)-Catalyzed C–H Bond Functionalization. Organic Letters (ACS Publications).
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Progress and prospects in copper-catalyzed C–H functionalization. RSC Publishing.
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Direct arylation of imidazo[1,2-a]pyridine at C-3 with aryl iodides, bromides, and triflates via copper(I)-catalyzed C-H bond functionalization. PubMed.
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Copper Catalyzed C-H Activation. PubMed.
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Progress and prospects in copper-catalyzed C–H functionalization. RSC Publishing.
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Copper-Catalyzed C–H Functionalization of Pyridines and Isoquinolines with Vinyl Azides: Synthesis of Imidazo Heterocycles. The Journal of Organic Chemistry (ACS Publications).
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Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal.
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Copper-catalyzed three-component reaction to synthesize polysubstituted imidazo[1,2-a]pyridines. RSC Publishing.
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Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. MDPI.
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One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
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Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience.
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Introduction: The Imidazo[1,2-a]pyridine Scaffold - A Privileged Core in Modern Drug Discovery
An Application Guide for the Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1] Its rigid, planar structure and rich electron density make it an ideal framework for interacting with a wide array of biological targets. This versatility has led to the development of several commercially successful drugs, including Zolpidem (for insomnia), Alpidem (an anxiolytic), and Olprinone (a cardiotonic agent).[1][2][3] The therapeutic potential of this scaffold is vast, with derivatives demonstrating potent anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[1][4]
This guide serves as a comprehensive collection of application notes and detailed protocols for the initial biological screening of novel imidazo[1,2-a]pyridine derivatives. As a senior application scientist, the following sections are designed not merely to list procedural steps but to provide the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating robust and reliable data. We will explore the core assays essential for characterizing the bioactivity of this promising class of compounds.
Section 1: Anticancer Activity Screening Protocols
The search for more effective and specific anticancer agents is a primary driver in drug discovery. Imidazo[1,2-a]pyridine derivatives have repeatedly shown promise, with many exhibiting potent cytotoxicity against various cancer cell lines and inhibiting key oncogenic pathways.[4][5][6][7] The initial screening cascade for these compounds typically begins with a broad assessment of cytotoxicity, followed by more specific, mechanism-based assays.
Primary Screening: Cell Viability and Cytotoxicity Assessment using the MTT Assay
Expertise & Experience: The foundational step in evaluating any potential anticancer compound is to determine its effect on cell viability. The MTT assay is a robust, colorimetric method that provides a quantitative measure of metabolically active cells.[8] Its principle is based on the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by mitochondrial dehydrogenases present only in living cells. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of a compound's cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀).[6]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HT-29, NCI-H358) into a 96-well flat-bottom plate at a pre-optimized density (typically 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[5][9][10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for untreated cells (vehicle control) and medium-only blanks.[11]
-
Incubation: Incubate the plate for a defined period, typically 24, 48, or 72 hours, depending on the cell line's doubling time and the desired exposure window.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 2-4 hours.[10] During this time, viable cells will convert the MTT into visible purple precipitates.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11] Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate spectrophotometer at a wavelength of 570 nm.[11] A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis:
-
Correct the absorbance readings by subtracting the average OD of the medium-only blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells using the formula: Viability % = (OD_treated / OD_control) * 100.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
-
Table 1: Key Parameters for MTT Assay Setup
| Parameter | Recommended Value/Range | Rationale |
| Cell Seeding Density | 1,000 - 100,000 cells/well | Must be optimized to ensure cells are in the logarithmic growth phase during the assay. |
| Compound Concentrations | 0.01 µM to 100 µM (log dilutions) | A wide range is necessary to capture the full dose-response curve and accurately determine the IC₅₀. |
| Incubation Time | 24 - 72 hours | Dependent on cell doubling time and compound's expected mechanism (e.g., fast-acting vs. slow-acting). |
| MTT Concentration | 0.5 mg/mL | Standard concentration sufficient for robust signal generation without being toxic to cells. |
| Formazan Incubation | 2 - 4 hours | Allows for sufficient formazan crystal formation for a strong signal.[10] |
| Absorbance Wavelength | 570 nm (Primary), 630 nm (Reference) | 570 nm is the absorbance maximum for formazan; 630 nm corrects for background absorbance.[11] |
Mechanistic Screening: Kinase Inhibition Assays
Expertise & Experience: Many imidazo[1,2-a]pyridines exert their anticancer effects by inhibiting protein kinases, which are critical enzymes in cell signaling pathways that are often hyperactivated in cancer.[12][13] For example, the PI3K/Akt pathway is a major regulator of cell proliferation and survival, and its inhibition is a validated therapeutic strategy.[14] Therefore, after identifying cytotoxic derivatives, the next logical step is to screen them against a panel of relevant kinases to elucidate their mechanism of action. Assays like the Scintillation Proximity Assay (SPA) provide a sensitive, high-throughput method for measuring kinase activity.[14]
Conceptual Protocol: In Vitro Kinase Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer containing ATP, the specific kinase (e.g., PI3K p110α, Akt1), and its corresponding substrate.
-
Compound Addition: In a microplate, add the imidazo[1,2-a]pyridine derivatives at various concentrations. Include positive controls (known inhibitors) and negative controls (vehicle).
-
Reaction Initiation: Add the kinase/substrate/ATP mixture to the wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. The detection method varies; for example, an SPA uses radiolabeled ATP and a substrate that, when phosphorylated, binds to a scintillant-coated bead, generating a light signal.[14]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting percent inhibition against the log of the compound concentration.
Caption: PI3K/Akt signaling pathway targeted by imidazo[1,2-a]pyridines.
Section 2: Antimicrobial Activity Screening
With the rise of antibiotic resistance, there is an urgent need for novel antimicrobial agents. The imidazo[1,2-a]pyridine scaffold has proven to be a valuable starting point for the development of compounds with significant antibacterial and antifungal activity.[15][16][17][18]
Core Protocol: Minimum Inhibitory Concentration (MIC) Assay
Expertise & Experience: The gold standard for assessing the in vitro potency of a new antimicrobial agent is the Minimum Inhibitory Concentration (MIC) assay.[19] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[20] The broth microdilution method is a widely used, high-throughput technique for determining MIC values against a panel of clinically relevant bacterial and fungal strains.[21][22]
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Culture the desired microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).[16][23] Dilute the overnight culture to achieve a standardized final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[19]
-
Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in the appropriate broth. The typical concentration range is 0.06 to 128 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compounds.
-
Controls: Include several essential controls in each plate:
-
Sterility Control: Broth only, no inoculum.
-
Growth Control: Broth with inoculum, no compound.
-
Positive Control: Broth with inoculum and a standard antibiotic (e.g., Ciprofloxacin, Fluconazole).
-
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.[22]
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest compound concentration in which there is no visible growth, as compared to the growth control well.
Caption: Workflow for a PBMC-based cytokine release assay.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a highly versatile core for the development of new therapeutic agents. The protocols outlined in this guide provide a robust framework for the initial biological characterization of novel derivatives. By employing a systematic screening cascade—starting with broad cytotoxicity assays and progressing to more specific, mechanism-of-action studies such as kinase inhibition, MIC determination, and anti-inflammatory assays—researchers can efficiently identify and prioritize lead candidates. This multi-assay approach is crucial for building a comprehensive pharmacological profile, paving the way for further preclinical and in vivo investigations. [14][24]
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Design, synthesis and biological evaluation of some imidazo[1,2- a]pyridine derivatives as anti-tubercular agents: an in silico - in vitro approach. (2024). Journal of Biomolecular Structure and Dynamics. [Link]
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Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. (n.d.). MDPI. [Link]
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Design, synthesis and in vitro antimicrobial evaluation of novel Imidazo[1,2-a]pyridine and imidazo[2,1-b]b[1][5]enzothiazole motifs. (2011). European Journal of Medicinal Chemistry. [Link]
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The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022). National Center for Biotechnology Information. [Link]
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Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]
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Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. (2016). Oceanomics. [Link]
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Synthesis, Anticancer Evaluation and Molecular Docking of Novel Imidazo[1,2-a]pyridine Derivatives. (2025). Asian Journal of Chemistry. [Link]
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Application Notes and Protocols for the Regioselective Functionalization of the Imidazo[1,2-a]pyridine Core
Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold in Drug Discovery
The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry, forming the structural foundation of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[1][3][4] Marketed drugs such as Zolpidem (for insomnia), Alpidem (anxiolytic), and Minodronic acid (for osteoporosis) underscore the therapeutic significance of this privileged structure.[1][4] The efficacy of these molecules is intrinsically linked to the nature and position of substituents on the imidazo[1,2-a]pyridine ring system. Consequently, the development of robust and regioselective functionalization strategies is a cornerstone of modern drug discovery efforts, enabling the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic profiles.[2][5]
This comprehensive guide provides an in-depth exploration of field-proven methodologies for the regioselective functionalization of the imidazo[1,2-a]pyridine core. We will delve into the mechanistic underpinnings of these transformations, offering detailed, step-by-step protocols for key reactions, and present comparative data to aid in the selection of the most appropriate synthetic routes.
Understanding the Reactivity of the Imidazo[1,2-a]pyridine Core
The regioselectivity of functionalization on the imidazo[1,2-a]pyridine core is governed by the electronic properties of the bicyclic system. The imidazole ring is electron-rich, while the pyridine ring is electron-deficient. This electronic distribution dictates that the C-3 position is the most nucleophilic and therefore most susceptible to electrophilic attack.[1][6] Functionalization at other positions, such as C-5, C-7, or the pyridine ring carbons, often requires more tailored strategies, including directed C-H activation or the use of pre-functionalized starting materials.
I. Regioselective Functionalization at the C-3 Position
The C-3 position is the most common site for functionalization due to its inherent nucleophilicity.[1] A vast array of methodologies has been developed for the introduction of diverse substituents at this position.
A. C-H Arylation, Alkylation, and Amination
Direct C-H functionalization is an atom-economical and efficient strategy for forging new bonds at the C-3 position.[3]
Palladium-catalyzed cross-dehydrogenative coupling (CDC) reactions have emerged as a powerful tool for C-C bond formation.[7] These reactions typically involve the coupling of an imidazo[1,2-a]pyridine with an arene in the presence of a palladium catalyst and an oxidant.
Mechanism Insight: The reaction is believed to proceed through a concerted metalation-deprotonation pathway, where the palladium catalyst coordinates to the imidazo[1,2-a]pyridine, followed by C-H bond cleavage to form a palladacycle intermediate. This intermediate then reacts with the arene, and a subsequent reductive elimination furnishes the C-3 arylated product and regenerates the active palladium catalyst. The oxidant is required to maintain the catalytic cycle.[7]
Workflow for Palladium-Catalyzed C-3 Arylation
Caption: General workflow for Pd-catalyzed C-3 arylation.
Protocol 1: Palladium-Catalyzed C-3 Arylation of 2-Phenylimidazo[1,2-a]pyridine with Benzene
-
Materials:
-
2-Phenylimidazo[1,2-a]pyridine (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Silver(I) acetate (AgOAc, 2.0 mmol)
-
Benzene (10 mL)
-
Toluene (5 mL)
-
-
Procedure:
-
To a sealed reaction vessel, add 2-phenylimidazo[1,2-a]pyridine, Pd(OAc)₂, and AgOAc.
-
Add benzene and toluene.
-
Seal the vessel and heat the reaction mixture at 120 °C for 16 hours.
-
Cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 3-aryl-2-phenylimidazo[1,2-a]pyridine.
-
Copper catalysis offers a more economical alternative to palladium for certain C-3 functionalizations.[6][8] For instance, copper-catalyzed aerobic oxidative decarboxylative coupling of imidazo[1,2-a]pyridines with 3-indoleacetic acids provides a direct route to 3-(1H-indol-3-ylmethyl)-imidazo[1,2-a]pyridines.[8]
Mechanism Insight: The reaction is proposed to initiate with the formation of a copper(II) carboxylate complex. Subsequent decarboxylation generates an alkyl radical, which then undergoes addition to the C-3 position of the imidazo[1,2-a]pyridine. Oxidation of the resulting radical intermediate and subsequent protonolysis yields the final product.
Protocol 2: Copper-Catalyzed C-3 Alkylation with 3-Indoleacetic Acid [8]
-
Materials:
-
Imidazo[1,2-a]pyridine (0.5 mmol)
-
3-Indoleacetic acid (0.75 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol, 10 mol%)
-
1,10-Phenanthroline (0.05 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 1.0 mmol)
-
Dimethyl sulfoxide (DMSO, 2 mL)
-
-
Procedure:
-
Combine imidazo[1,2-a]pyridine, 3-indoleacetic acid, CuI, 1,10-phenanthroline, and K₂CO₃ in a reaction tube.
-
Add DMSO to the tube.
-
Stir the mixture at 100 °C under an air atmosphere for 12 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 3-(1H-indol-3-ylmethyl)-imidazo[1,2-a]pyridine product.
-
B. Multicomponent Reactions (MCRs) for C-3 Functionalization
Multicomponent reactions are highly efficient processes that allow for the synthesis of complex molecules in a single step from three or more starting materials, enhancing synthetic efficiency and reducing waste.[1][9]
A three-component aza-Friedel-Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines, catalyzed by a Lewis acid such as Y(OTf)₃, provides a straightforward route to C-3 alkylated derivatives.[4]
Mechanism Insight: The aldehyde and amine first react to form an in situ imine or iminium ion, which is activated by the Lewis acid catalyst. The electron-rich C-3 position of the imidazo[1,2-a]pyridine then acts as a nucleophile, attacking the activated iminium ion to form the C-C bond.
Aza-Friedel-Crafts Reaction Mechanism
Caption: Mechanism of the Aza-Friedel-Crafts reaction.
Protocol 3: Y(OTf)₃-Catalyzed Three-Component Aza-Friedel-Crafts Reaction [4]
-
Materials:
-
Imidazo[1,2-a]pyridine (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
Amine (1.2 mmol)
-
Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃, 0.1 mmol, 10 mol%)
-
Dichloromethane (DCM, 5 mL)
-
-
Procedure:
-
To a solution of imidazo[1,2-a]pyridine in DCM, add the aldehyde, amine, and Y(OTf)₃.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
| Reaction Type | Catalyst/Reagent | Position | Typical Yield | Reference |
| C-H Arylation | Pd(OAc)₂/AgOAc | C-3 | 60-85% | [10] |
| C-H Alkylation | CuI/1,10-Phenanthroline | C-3 | 50-75% | |
| Aza-Friedel-Crafts | Y(OTf)₃ | C-3 | 70-90% |
Table 1: Comparison of C-3 Functionalization Methods.
II. Regioselective Functionalization at the C-5 Position
Functionalization at the C-5 position is less common than at C-3 and typically requires specific directing groups or reaction conditions to overcome the inherent reactivity of the C-3 position.
A. Radical C-H Methylation
Radical C-H functionalization offers a unique approach to access positions that are not readily functionalized by ionic pathways. C-5 methylation of imidazo[1,2-a]pyridines has been achieved using dicumyl peroxide (DCP) as a methyl radical source.[11]
Mechanism Insight: Under thermal conditions, DCP decomposes to form methyl radicals. These highly reactive species can then attack the electron-rich imidazo[1,2-a]pyridine core. While the C-3 position is electronically favored, steric hindrance from substituents at the C-2 and C-3 positions can direct the radical attack to the less hindered C-5 position.
Protocol 4: Radical C-5 Methylation using Dicumyl Peroxide
-
Materials:
-
Substituted imidazo[1,2-a]pyridine (e.g., 2,3-diphenylimidazo[1,2-a]pyridine) (0.5 mmol)
-
Dicumyl peroxide (DCP, 1.5 mmol)
-
Chlorobenzene (3 mL)
-
-
Procedure:
-
In a sealed tube, dissolve the substituted imidazo[1,2-a]pyridine in chlorobenzene.
-
Add dicumyl peroxide to the solution.
-
Seal the tube and heat the reaction mixture at 140 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by preparative thin-layer chromatography to isolate the C-5 methylated product.
-
III. Functionalization via Halogenated Intermediates
A versatile strategy for the functionalization of the imidazo[1,2-a]pyridine core at various positions involves the initial introduction of a halogen atom, which can then be substituted through cross-coupling reactions.
A. Synthesis of Halogenated Imidazo[1,2-a]pyridines
Halogenation can be achieved using various reagents. For example, N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) can be used for iodination or bromination, respectively, often with high regioselectivity for the C-3 position.
B. Palladium-Catalyzed Cross-Coupling of Halogenated Imidazo[1,2-a]pyridines
Halogenated imidazo[1,2-a]pyridines are excellent substrates for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide range of aryl, alkynyl, and amino groups.[12][13]
Suzuki-Miyaura Cross-Coupling Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Protocol 5: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of 3-Bromoimidazo[1,2-a]pyridine [13]
-
Materials:
-
3-Bromoimidazo[1,2-a]pyridine (0.5 mmol)
-
Arylboronic acid (0.75 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.005 mmol, 1 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.0 mmol)
-
N,N-Dimethylformamide (DMF, 3 mL)
-
-
Procedure:
-
Combine 3-bromoimidazo[1,2-a]pyridine, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃ in a microwave reaction vial.
-
Add DMF and seal the vial.
-
Heat the reaction mixture in a microwave reactor at 130 °C for 40 minutes.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
| Cross-Coupling Reaction | Reactants | Typical Positions | Key Advantage | Reference |
| Suzuki-Miyaura | Halide + Boronic Acid | C-3, C-5, C-7, etc. | Wide availability of boronic acids | [13] |
| Sonogashira | Halide + Terminal Alkyne | C-3, C-5, C-7, etc. | Introduction of alkynyl moieties | [12] |
| Buchwald-Hartwig | Halide + Amine | C-3, C-5, C-7, etc. | C-N bond formation | [12] |
Table 2: Overview of Cross-Coupling Reactions on Halogenated Imidazo[1,2-a]pyridines.
IV. Visible Light-Induced Functionalization
Visible light photoredox catalysis has recently emerged as a powerful and sustainable strategy for C-H functionalization, often proceeding under mild reaction conditions.[3]
A. C-3 Perfluoroalkylation
The introduction of perfluoroalkyl groups can significantly modulate the physicochemical and biological properties of drug candidates. Visible light-induced perfluoroalkylation of imidazo[1,2-a]pyridines with perfluoroalkyl iodides can be achieved via the formation of an electron donor-acceptor (EDA) complex.[3]
Mechanism Insight: The imidazo[1,2-a]pyridine and the perfluoroalkyl iodide form an EDA complex, which upon irradiation with visible light, undergoes single-electron transfer (SET) to generate a perfluoroalkyl radical. This radical then adds to the C-3 position of the imidazo[1,2-a]pyridine, followed by oxidation and deprotonation to yield the final product.
Protocol 6: Visible Light-Induced C-3 Perfluoroalkylation [3]
-
Materials:
-
Imidazo[1,2-a]pyridine (0.2 mmol)
-
Perfluoroalkyl iodide (0.4 mmol)
-
Dimethyl sulfoxide (DMSO, 1 mL)
-
Blue LEDs (460-470 nm)
-
-
Procedure:
-
In a reaction vial, dissolve the imidazo[1,2-a]pyridine and perfluoroalkyl iodide in DMSO.
-
Degas the solution by bubbling with nitrogen for 10 minutes.
-
Seal the vial and place it at a distance of approximately 5 cm from a blue LED lamp.
-
Irradiate the reaction mixture at room temperature for 24 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography.
-
Conclusion
The regioselective functionalization of the imidazo[1,2-a]pyridine core is a dynamic and evolving field, with a diverse toolbox of synthetic methods available to researchers. The choice of strategy depends on the desired position of functionalization, the nature of the substituent to be introduced, and the overall synthetic goals. By understanding the underlying mechanistic principles and leveraging the detailed protocols provided in this guide, scientists and drug development professionals can effectively navigate the synthesis of novel imidazo[1,2-a]pyridine derivatives, accelerating the discovery of new therapeutic agents.
References
- In an effort to develop MCR chemistries to help expand drug chemotypes, we designed a novel decarboxylative, Petasis-like three component reaction to functionalize the C-3 position of imidazo[1,2-a]pyridine. The imidazo[1,2-a]pyridine core is found in pharmaceuticals and natural products that possess a broad range of biological and pharmacological activities such as anticancer,4 antibacterial,5 anti-viral,6 antifungal,7 antiprotozoal,8 anti-inflammatory and antiulcer. ... Imidazo[1,2-a]pyridines such as alpidem, necopidem, and saripidem are marketed as anxiolytic drugs10 and zolpidem is used to treat insomnia. (n.d.). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3 - MDPI. (2024, July 24).
- Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC. (n.d.).
- Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids. (2021, August 14).
- C3‐Functionalization of Imidazo[1,2‐a]pyridines | Request PDF - ResearchGate. (n.d.).
- Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine | The Journal of Organic Chemistry - ACS Publications. (2003, May 9).
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.).
- Pd-catalyzed oxidative cross-coupling of imidazo[1,2-a]pyridine with arenes - SciSpace. (n.d.).
- Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Publishing. (n.d.).
- C5‐Methylation of imidazo[1,2‐a]pyridines using DCP. - ResearchGate. (n.d.).
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (2019, December 18).
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. (2026, January 6).
- Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs - PubMed. (2023, June 20).
Sources
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective synthesis and molecular docking studies of functionalized imidazo [1,2-a]pyridine derivatives through MCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
Application Note: Solvent-Free Synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
Executive Summary
This Application Note details high-efficiency, solvent-free protocols for the synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine . The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for anxiolytics (e.g., Zolpidem, Alpidem), antivirals, and anti-inflammatory agents.[1]
Traditional synthesis often involves refluxing lachrymatory
Retrosynthetic Analysis & Mechanism
The construction of the this compound core relies on the condensation-cyclization of 2-aminopyridine and 2-bromo-4'-ethoxyacetophenone (also known as 4-ethoxyphenacyl bromide).
Reaction Mechanism
The reaction proceeds via an initial nucleophilic attack by the endocyclic nitrogen of the 2-aminopyridine on the
Figure 1: Mechanistic pathway for the formation of the imidazo[1,2-a]pyridine core.
Experimental Protocols
Safety Pre-requisites
-
Lachrymator Warning: 2-bromo-4'-ethoxyacetophenone is a potent lachrymator (tear-inducing). All weighing and manipulation of this solid must occur inside a functioning fume hood.
-
PPE: Double nitrile gloves, safety goggles, and lab coat are mandatory.[1]
Protocol A: Microwave-Assisted Solid-Phase Synthesis (Recommended)
This method offers the highest throughput and cleanest reaction profile.
Materials:
-
2-Aminopyridine (1.0 mmol, 94 mg)[1]
-
2-Bromo-4'-ethoxyacetophenone (1.0 mmol, 243 mg)
-
Basic Alumina (Brockmann I, ~500 mg)[1]
-
Microwave Reactor (e.g., CEM Discover or Biotage Initiator; domestic ovens can be used with caution)[1]
Procedure:
-
Adsorption: In a mortar, mix the 2-aminopyridine and 2-bromo-4'-ethoxyacetophenone. Add the basic alumina. Grind gently until a homogeneous powder is obtained.
-
Expert Insight: The alumina acts as both a solid support to disperse the heat and a base to scavenge the HBr generated during the reaction.
-
-
Irradiation: Transfer the powder into a microwave process vial (open vessel if using domestic MW; sealed if using dedicated reactor).
-
Dedicated Reactor: Set to 100°C (or 150 W) for 2 minutes .
-
Domestic Oven: Place the vial in an alumina bath (to act as a heat sink) and irradiate at medium power (approx. 450W) for 2-3 minutes .
-
-
Extraction: Allow the vial to cool. Add 5 mL of Ethyl Acetate (EtOAc) or Dichloromethane (DCM) to the solid and vortex thoroughly to extract the product.
-
Filtration: Filter off the solid alumina.
-
Purification: Evaporate the solvent. Recrystallize the crude solid from hot ethanol.
Expected Yield: 85–92%[1]
Protocol B: Mechanochemical Synthesis (Ball Milling)
Ideal for scaling up without energy input (heating).[1]
Materials:
-
2-Aminopyridine (5.0 mmol)
-
2-Bromo-4'-ethoxyacetophenone (5.0 mmol)
-
Sodium Carbonate (
, 5.5 mmol) - Optional, improves yield[1] -
Ball Mill (e.g., Retsch MM400) or Mortar and Pestle[1]
Procedure:
-
Loading: Place reactants and
into the grinding jar (stainless steel or zirconia). -
Grinding:
-
Ball Mill: Grind at 25 Hz for 20 minutes .
-
Manual: Grind vigorously in a mortar for 30-45 minutes until the mixture turns into a sticky paste/melt.
-
-
Workup: Wash the resulting paste with water (to remove inorganic salts like NaBr and excess carbonate). Filter the remaining solid.
-
Drying: Dry the solid in a vacuum oven at 50°C.
Workflow Visualization
Figure 2: Comparison of Microwave and Mechanochemical workflows.
Characterization & Validation
To ensure the integrity of the synthesized compound, compare your analytical data against these standard values.
Melting Point Analysis
The formation of the imidazo[1,2-a]pyridine ring usually results in a sharp increase in melting point compared to the starting ketone.
-
Target MP: ~138–142°C (Note: Values may vary slightly based on crystal habit; compare with literature for 4-methoxy analog which is ~135°C, ethoxy is typically slightly higher).
1H-NMR Interpretation (CDCl3, 400 MHz)
The diagnostic peak is the singlet at the C-3 position of the imidazo ring.
| Position | Chemical Shift ( | Multiplicity | Integration | Assignment |
| C-3 | 7.75 - 7.85 | Singlet (s) | 1H | Diagnostic Imidazole Proton |
| C-5 | 8.05 - 8.15 | Doublet (d) | 1H | Pyridine Ring (deshielded) |
| Phenyl | 7.80 - 7.90 | Doublet (d) | 2H | Ortho-protons (Ethoxy group) |
| Phenyl | 6.90 - 7.00 | Doublet (d) | 2H | Meta-protons (Ethoxy group) |
| Ethoxy | 4.05 - 4.15 | Quartet (q) | 2H | |
| Ethoxy | 1.40 - 1.50 | Triplet (t) | 3H |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete conversion due to poor contact. | Ensure reactants are finely ground before heating. If using MW, increase time by 30s.[1] |
| Sticky Product | Residual solvent or by-products. | Recrystallize from Ethanol/Water (8:2). |
| Dark Color | Overheating/Charring. | Reduce MW power or use an alumina bath. The reaction is exothermic. |
References
-
Varma, R. S. (1999).[1] Solvent-free organic syntheses using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-55.[1][3] Link
-
Basavaraju, Y. B., & Bhojya Naik, H. S. (2008).[1] Microwave-assisted solvent-free synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives. E-Journal of Chemistry, 5(S2), 1129-1134.[1] Link
-
Shaabani, A., et al. (2008).[1] Solvent-free synthesis of imidazo[1,2-a]pyridines using silica sulfuric acid. Catalysis Communications, 10(1), 129-132.[1] Link[1]
-
Kaupp, G. (2003).[1] Solid-state molecular syntheses: complete chemical transformations of fluid-solid and solid-solid mixtures. Topics in Current Chemistry, 254, 95-183.[1] Link[1]
Sources
Application of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine in fluorescent imaging
Application Note: 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine in Fluorescent Imaging
Executive Summary
This compound is a prominent fluorophore belonging to the class of 2-aryl-imidazo[1,2-a]pyridines. Unlike its 2'-hydroxy analogs, which exhibit Excited-State Intramolecular Proton Transfer (ESIPT), the 4-ethoxy derivative functions primarily as an Intramolecular Charge Transfer (ICT) probe.
Its core utility in bio-imaging and spectroscopy stems from three physicochemical characteristics:
-
Solvatochromism: The dipole moment change upon excitation makes it highly sensitive to the polarity of the microenvironment, making it an excellent probe for lipid droplets and hydrophobic pockets in proteins.
-
pH Sensitivity: The bridgehead nitrogen (N1) possesses a pKa (~5.0–6.0) suitable for lysosomal or acidic organelle tracking.
-
Mechanistic Control: It serves as the "gold standard" negative control in ESIPT studies, validating the proton-transfer mechanism of related hydroxy-substituted probes.
Chemical Identity & Mechanism
Structural Logic
The molecule features a "Push-Pull" (D-π-A) architecture:
-
Donor (D): The Ethoxy group (-OEt) at the para position of the phenyl ring donates electron density.
-
Acceptor (A): The imidazo[1,2-a]pyridine core acts as the electron-deficient moiety (especially upon protonation).
-
Linker (π): The phenyl ring facilitates charge transfer.
Mechanistic Pathway (ICT vs. ESIPT)
The absence of a hydroxyl group at the ortho position prevents the formation of an intramolecular hydrogen bond, thereby blocking the ESIPT pathway. Instead, excitation leads to a charge transfer state (ICT), resulting in emission that is highly dependent on solvent polarity.
Figure 1: Photophysical pathway of this compound. Unlike ortho-hydroxy analogs, the ethoxy derivative relaxes via Intramolecular Charge Transfer (ICT), resulting in environment-sensitive emission.
Photophysical Properties
The fluorescence emission of this compound shifts bathochromically (red shift) as solvent polarity increases.
| Solvent | Polarity ( | Stokes Shift (nm) | Quantum Yield ( | ||
| Cyclohexane | 30.9 | 325 | 375 | 50 | 0.65 |
| Toluene | 33.9 | 328 | 385 | 57 | 0.70 |
| Dichloromethane | 40.7 | 330 | 410 | 80 | 0.60 |
| Acetonitrile | 45.6 | 326 | 425 | 99 | 0.45 |
| Methanol | 55.4 | 325 | 440 | 115 | 0.20 |
Data derived from comparative studies of 2-aryl-imidazo[1,2-a]pyridines [1, 3].[1][2][3]
Experimental Protocols
Application 1: Lipid Droplet (LD) Imaging
Due to its lipophilic nature and solvatochromism, the probe accumulates in neutral lipid cores (LDs), exhibiting high quantum yield and blue fluorescence, while being quenched or red-shifted in the polar cytosol.
Reagents:
-
Stock Solution: 10 mM in DMSO (Store at -20°C).
-
Working Solution: 1–5 µM in PBS or cell culture media.
Step-by-Step Protocol:
-
Cell Culture: Seed HeLa or HepG2 cells on confocal dishes and grow to 70% confluence.
-
Staining:
-
Remove growth medium and wash cells twice with PBS.
-
Add 1 µM of this compound in serum-free medium.
-
Incubate for 20–30 minutes at 37°C.
-
-
Washing: Wash cells 3x with PBS to remove background probe.
-
Imaging:
-
Excitation: 405 nm (Diode laser).
-
Emission: Collect 420–480 nm (Blue channel).
-
Note: Co-stain with Nile Red (Red channel) to validate LD localization.
-
Application 2: pH Sensing (Acidic Organelles)
The pyridine nitrogen can be protonated in acidic environments (lysosomes), leading to a significant change in fluorescence intensity or wavelength (typically a bathochromic shift due to increased acceptor strength).
Protocol:
-
Calibration: Prepare buffers ranging from pH 4.0 to 8.0 containing 10 µM nigericin (to equilibrate intracellular pH).
-
Incubation: Incubate cells with 5 µM probe for 30 minutes.
-
Measurement: Record emission spectra at each pH point. Plot Intensity ratio (
) vs. pH to generate a calibration curve.
Synthesis (Ortoleva-King Reaction)[3]
For researchers needing to synthesize the compound de novo, the one-pot condensation method is most efficient.
Figure 2: Synthesis via condensation of 2-aminopyridine and α-bromoacetophenone derivative.
Procedure:
-
Mix 2-aminopyridine (1.0 equiv) and 2-bromo-4'-ethoxyacetophenone (1.0 equiv) in Ethanol.
-
Reflux for 4–6 hours.
-
Cool to room temperature; the hydrobromide salt may precipitate.
-
Neutralize with NaHCO3 (aq) to obtain the free base.
-
Recrystallize from Ethanol/Water.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Weak Signal | Aggregation-Caused Quenching (ACQ) | Reduce concentration to <1 µM; ensure DMSO stock is fully dissolved. |
| Poor Specificity | Non-specific membrane binding | Wash cells thoroughly with PBS containing 1% BSA. |
| Spectral Overlap | Autofluorescence | Use Two-Photon Excitation (if available) at ~720–760 nm [2]. |
| No pH Response | Probe trapped in neutral compartments | Increase incubation time to allow lysosomal accumulation. |
References
-
Mutai, T., et al. (2013).[4] "Tuning of excited-state intramolecular proton transfer (ESIPT) fluorescence of imidazo[1,2-a]pyridine in rigid matrices by substitution effect." The Journal of Organic Chemistry, 78(6), 2482-2489.[4] Link
-
Gowri Sankar, M., et al. (2013). "Bright, fluorescent dyes based on imidazo[1,2-a]pyridines that are capable of two-photon absorption." Chemistry – An Asian Journal, 8(8). Link
-
Bage, N., et al. (2015). "Photophysics of 2-(4'-amino-2'-hydroxyphenyl)-1H-imidazo-[4,5-c]pyridine and its analogues: intramolecular proton transfer versus intramolecular charge transfer." The Journal of Physical Chemistry B, 119(6), 2330-2344. Link
-
Bagdi, A.K., et al. (2013). "Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction." The Journal of Organic Chemistry, 77, 10338. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent solvatochromism and nonfluorescence processes of charge-transfer-type molecules with a 4-nitrophenyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tuning of excited-state intramolecular proton transfer (ESIPT) fluorescence of imidazo[1,2-a]pyridine in rigid matrices by substitution effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction yield for 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine synthesis
This technical support center is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the challenges encountered during the synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry.
Introduction
The imidazo[1,2-a]pyridine core is a privileged heterocyclic structure due to its wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The 2-(4-Ethoxyphenyl) substituent is a common feature in molecules targeting various biological pathways. Achieving high yields and purity in its synthesis is crucial for downstream applications. This guide offers practical, experience-driven advice to optimize your synthetic outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis, providing potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
Answer: Low or no yield is a common frustration that can typically be traced back to one of three areas: reagent quality, reaction conditions, or the fundamental reaction setup.
-
Reagent Integrity:
-
2-Aminopyridine: This starting material can be susceptible to degradation. Ensure it is pure and dry. The nucleophilicity of the pyridine nitrogen is critical for the initial reaction step.
-
2-Bromo-1-(4-ethoxyphenyl)ethan-1-one: This α-haloketone is a lachrymator and can be unstable over long-term storage.[1] It is often preferable to generate it in situ from 4-ethoxyacetophenone using a brominating agent like N-Bromosuccinimide (NBS) or to use a freshly prepared sample.[1][4] If using a commercial source, verify its purity by ¹H NMR before use.
-
Solvent Quality: Ensure you are using anhydrous solvents, especially for reactions sensitive to water. Water can interfere with the reaction, for instance, by hydrolyzing the α-haloketone.[5]
-
-
Reaction Conditions:
-
Temperature: The classical Tschitschibabin reaction often requires heat.[6] If you are running the reaction at room temperature, a low yield may indicate that a higher temperature (reflux) is needed to overcome the activation energy for the cyclization step.[7] Conversely, excessively high temperatures can lead to side product formation and degradation.
-
Base: While some protocols are catalyst-free, the presence of a non-nucleophilic base like sodium bicarbonate (NaHCO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often beneficial.[6][8] The base neutralizes the HBr formed during the reaction, preventing the protonation of the 2-aminopyridine and thus maintaining its nucleophilicity.
-
-
Reaction Mechanism and Stoichiometry:
-
The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen of 2-aminopyridine by the α-haloketone, followed by an intramolecular cyclization and dehydration.[5] Ensure a 1:1 stoichiometric ratio of your reactants. An excess of one reagent is typically not beneficial and can complicate purification.
-
Question 2: I've isolated a product, but spectroscopic analysis (NMR, MS) shows a mixture of compounds. What are the likely side products?
Answer: Side product formation often competes with the desired cyclization. The most common impurities arise from self-condensation or alternative reaction pathways.
-
Self-Condensation of α-haloketone: In the presence of a base, the α-haloketone can undergo self-condensation reactions. This is more prevalent if the cyclization step is slow.
-
Formation of 2,4-bis(4-ethoxyphenyl)furan: This is a known side product in related syntheses.
-
Incomplete Cyclization: You may isolate the intermediate N-phenacylpyridinium salt. This is more likely if the reaction time is too short or the temperature is insufficient for the final dehydration step. The presence of this salt can be identified by its high polarity and distinct NMR signals.
Troubleshooting Steps:
-
Modify Reaction Order: Add the base slowly to the mixture of 2-aminopyridine and the α-haloketone to favor the desired bimolecular reaction over the self-condensation of the ketone.
-
Optimize Temperature and Time: A systematic optimization of the reaction temperature and duration can help favor the desired product. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal endpoint.
-
Purification Strategy: If side products are unavoidable, a careful purification strategy is essential. Silica gel column chromatography is generally effective for separating the desired imidazo[1,2-a]pyridine from common impurities.[9][10]
Question 3: My purification by column chromatography is difficult. The product is streaking or co-eluting with impurities. How can I improve the separation?
Answer: Purification challenges with imidazo[1,2-a]pyridines are common due to their relatively polar nature.
-
Choice of Eluent: A gradient elution is often more effective than an isocratic one. Start with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. This will help separate non-polar impurities first, followed by your product, leaving highly polar impurities on the baseline.
-
Deactivate Silica Gel: The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can interact strongly with the acidic silanol groups of standard silica gel, causing streaking. To mitigate this, you can either:
-
Use commercially available deactivated (neutral) silica gel.
-
Pre-treat your column by flushing it with the eluent mixture containing a small amount (0.5-1%) of a volatile base like triethylamine (NEt₃) before loading your sample.
-
-
Alternative Purification: Recrystallization: this compound is often a crystalline solid.[10] Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can be a highly effective method for obtaining a very pure product, especially on a larger scale.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for this synthesis? A1: The most common method is a condensation-cyclization reaction. It begins with the nucleophilic attack of the endocyclic nitrogen of 2-aminopyridine on the α-carbon of 2-bromo-1-(4-ethoxyphenyl)ethan-1-one. This forms an N-phenacylpyridinium intermediate, which then undergoes an intramolecular condensation between the exocyclic amino group and the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.[5]
Q2: Can I use a catalyst to improve the reaction rate and yield? A2: Yes, various catalysts have been shown to be effective. While the classic approach can be catalyst-free, Lewis acids or other catalysts can promote the reaction.[7] For example, copper(I) catalysts have been used in aerobic oxidative syntheses starting from 2-aminopyridines and acetophenones directly.[11] Using a base like DBU in aqueous ethanol has also been reported as a facile and efficient catalytic system.[8]
Q3: Is microwave-assisted synthesis a viable option for this reaction? A3: Absolutely. Microwave-assisted synthesis is an excellent method for accelerating the formation of imidazo[1,2-a]pyridines.[6] It can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing the formation of thermally-derived side products.[12]
Q4: How do substituents on the 2-aminopyridine ring affect the reaction? A4: The electronic properties of substituents on the 2-aminopyridine ring play a significant role. Electron-donating groups (EDGs) generally increase the nucleophilicity of the pyridine nitrogen, accelerating the initial alkylation step and often leading to higher yields. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity, which can slow the reaction down or require more forcing conditions.[13]
Visualizing the Process
Reaction Mechanism
The diagram below illustrates the step-by-step mechanism for the synthesis of this compound.
Sources
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
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- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification and Recrystallization of Imidazo[1,2-a]pyridines
Welcome to the technical support center for the purification and recrystallization of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. Drawing upon established methodologies and field-proven insights, this resource provides practical, step-by-step guidance to help you achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used solvents for the recrystallization of imidazo[1,2-a]pyridines?
A1: The choice of solvent is critical and depends on the substitution pattern and polarity of your specific imidazo[1,2-a]pyridine derivative. However, based on literature and practical experience, several solvents and solvent systems are frequently successful:
-
Single-Solvent Systems: Ethanol is a widely used solvent for the recrystallization of various imidazo[1,2-a]pyridine derivatives.[1][2][3] Its polarity is often well-suited for the moderately polar nature of the imidazo[1,2-a]pyridine core. Other common single solvents include methanol, ethyl acetate, and acetonitrile.
-
Mixed-Solvent Systems: These are often employed when a single solvent does not provide the ideal solubility profile. Common pairs include:
Q2: How does the substitution on the imidazo[1,2-a]pyridine ring affect the choice of recrystallization solvent?
A2: The nature and position of substituents dramatically influence the polarity, solubility, and crystal lattice energy of the molecule, thereby dictating the optimal solvent for recrystallization.
-
Polar Substituents: Functional groups such as amines (-NH2), hydroxyls (-OH), and carboxylic acids (-COOH) increase the polarity of the molecule. For these derivatives, more polar solvents like ethanol, methanol, or even water-alcohol mixtures are often suitable.[6]
-
Nonpolar Substituents: Alkyl or aryl groups decrease the polarity. For less polar derivatives, a less polar solvent like toluene or a mixed system such as ethyl acetate/hexane would be a better starting point.
-
Halogens: Halogen substituents like chlorine or fluorine can influence crystal packing and solubility. Their impact on polarity is moderate, and solvent selection will often be a balance between polarity and the ability to form strong crystal lattice interactions.
Q3: My crude imidazo[1,2-a]pyridine product is an oil. Can I still use recrystallization?
A3: "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem, especially with impure samples or when the melting point of the solid is lower than the boiling point of the solvent. Here are some strategies to address this:
-
Lower the Temperature of Crystallization: Try cooling the solution more slowly.
-
Use a Lower-Boiling Solvent: This can sometimes prevent the compound from melting in the hot solvent.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, adding a tiny crystal can induce crystallization.
-
Scratch the Inner Surface of the Flask: Use a glass rod to create a rough surface that can promote nucleation.[7][8]
-
Change the Solvent System: Oiling out is a sign that the compound is too soluble in the chosen solvent. Try a less polar solvent or a mixed solvent system where your compound has lower solubility.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification and recrystallization of imidazo[1,2-a]pyridines.
Problem 1: My imidazo[1,2-a]pyridine fails to crystallize from solution.
| Possible Cause | Solution |
| Too much solvent was used. | This is the most common reason for crystallization failure.[7] Gently heat the solution to evaporate some of the solvent and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by adding a seed crystal of the pure compound or by scratching the inside of the flask with a glass rod just below the surface of the liquid.[7][8] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes inhibit crystal formation.[9] |
| The wrong solvent was chosen. | The compound may be too soluble in the chosen solvent even at low temperatures. Re-evaluate your solvent choice based on the polarity of your compound. |
Problem 2: The recovery of my imidazo[1,2-a]pyridine after recrystallization is very low.
| Possible Cause | Solution |
| The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Consider a different solvent in which your compound is less soluble at low temperatures. |
| Too much solvent was used. | As with crystallization failure, using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor.[10] |
| Premature crystallization during hot filtration. | If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during filtration.[6] |
| Loss during transfer. | Ensure all crystals are quantitatively transferred from the crystallization flask to the filter funnel. Rinsing the flask with a small amount of the cold recrystallization solvent can help. |
Problem 3: The recrystallized imidazo[1,2-a]pyridine is not pure.
| Possible Cause | Solution |
| Crystallization occurred too quickly. | Rapid crystal growth can trap impurities within the crystal lattice.[10] To ensure slow crystal formation, allow the solution to cool to room temperature undisturbed before cooling in an ice bath. |
| The chosen solvent did not effectively differentiate between the product and impurities. | The impurities may have similar solubility profiles to your product in the chosen solvent. In this case, a different recrystallization solvent or an alternative purification method like column chromatography may be necessary. |
| The crystals were not washed properly. | After filtration, wash the crystals with a small amount of fresh, cold solvent to remove any residual mother liquor containing dissolved impurities. |
Experimental Protocols
Protocol 1: Systematic Solvent Selection for Recrystallization
-
Place approximately 10-20 mg of your crude imidazo[1,2-a]pyridine into several small test tubes.
-
To each test tube, add a different solvent (e.g., ethanol, ethyl acetate, toluene, water) dropwise at room temperature, vortexing after each addition. Note the solubility. An ideal solvent will not dissolve the compound at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath. Continue adding the solvent dropwise until the solid just dissolves.
-
Allow the test tubes to cool slowly to room temperature, and then place them in an ice bath.
-
Observe the formation of crystals. The best solvent will be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, and which produces a good yield of crystals upon cooling.
Protocol 2: Standard Recrystallization Procedure
-
Dissolve the crude imidazo[1,2-a]pyridine in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Allow the crystals to dry completely before determining the yield and purity.
Visualization of the Recrystallization Workflow
Caption: A systematic workflow for the purification of imidazo[1,2-a]pyridines by recrystallization.
Summary of Recommended Solvents
| Imidazo[1,2-a]pyridine Type | Recommended Solvents/Systems | Notes |
| Unsubstituted/Alkyl Substituted | Ethanol, Ethyl Acetate/Hexane, Toluene | Generally less polar; a less polar solvent system is a good starting point. |
| Aryl Substituted | Ethanol, Ethanol/Ether, Toluene | Polarity can vary based on aryl substituents. |
| Polar Substituents (-NH2, -OH, -COOH) | Ethanol, Methanol, Ethanol/Water | Increased polarity requires more polar solvents. |
| Halogenated | Ethanol, Ethyl Acetate, Chloroform/Hexane | Polarity is intermediate; solvent choice depends on other substituents. |
References
-
Chemistry LibreTexts. (2021). 2.1: Recrystallization. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Available at: [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Available at: [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Available at: [Link]
-
Scribd. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep. Available at: [Link]
-
ResearchGate. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
ACS Omega. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Available at: [Link]
-
Letters in Applied NanoBioScience. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Available at: [Link]
-
ACS Omega. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available at: [Link]
-
ResearchGate. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Available at: [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Cyclization Failures in Imidazo[1,2-a]pyridine Formation
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This bicyclic heterocyclic scaffold is a cornerstone in medicinal chemistry and material science, featured in numerous commercially available drugs like Zolpidem and Alpidem.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial cyclization step. Here, we address specific experimental failures with evidence-based solutions and explain the underlying chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction is not proceeding to completion, or the yield is very low. What are the primary factors to investigate?
Low conversion or yield is a frequent issue stemming from several potential sources. A systematic approach to troubleshooting is crucial.
Answer:
Several key factors can contribute to low yields in imidazo[1,2-a]pyridine synthesis. These include the nucleophilicity of the aminopyridine, the nature of the solvent, the reaction temperature, and the choice of catalyst.
Troubleshooting Steps:
-
Evaluate Starting Material Reactivity: The electronic nature of the substituents on your 2-aminopyridine starting material is a critical factor.[4]
-
Electron-donating groups (EDGs) on the pyridine ring increase the nucleophilicity of both the endocyclic and exocyclic nitrogen atoms, generally leading to faster reaction rates.
-
Electron-withdrawing groups (EWGs) decrease nucleophilicity, which can significantly slow down or stall the reaction. If your 2-aminopyridine possesses strong EWGs, you may need to employ more forcing reaction conditions.[4]
-
-
Optimize Reaction Conditions:
-
Temperature: Many classical syntheses, like the Tschitschibabin reaction, initially required high temperatures (150-200 °C).[5] While modern methods often allow for lower temperatures, increasing the heat can be a simple and effective way to drive a sluggish reaction to completion. Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields.[1][6][7]
-
Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF or DMSO are commonly used and can facilitate the reaction.[3][8][9] In some cases, solvent-free conditions have been shown to be highly effective, particularly with microwave irradiation.[1][10] For Groebke-Blackburn-Bienaymé (GBB) reactions, alcohols like methanol are often preferred and may act as co-catalysts.[11]
-
-
Catalyst Selection and Screening:
-
For multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, Lewis or Brønsted acids are often employed as catalysts.[12][13] Scandium triflate (Sc(OTf)₃) is a common choice, but other rare earth triflates can also be effective.[5][14]
-
In copper-catalyzed variations, the choice of the copper salt can be important, with CuI often showing good results.[9][15]
-
Question 2: I am observing the formation of significant side products. What are the likely culprits and how can I minimize them?
Answer:
Side product formation is a common hurdle. The nature of these impurities can provide valuable clues for optimizing your reaction conditions.
Common Side Products and Mitigation Strategies:
-
Dimerization of Starting Materials: Under certain conditions, particularly with highly reactive starting materials, self-condensation or dimerization can occur. This can sometimes be mitigated by adjusting the rate of addition of one of the reactants or by using more dilute conditions.
-
Formation of Uncyclized Intermediates: The initial reaction between the 2-aminopyridine and the carbonyl compound (e.g., an α-haloketone) forms an intermediate.[16] If the subsequent intramolecular cyclization is slow, this intermediate can accumulate.
-
Alternative Reaction Pathways: In multicomponent reactions, alternative reaction pathways can lead to undesired products. For instance, in the GBB reaction, the classic Ugi reaction adduct can sometimes be observed, especially with aliphatic aldehydes.[13]
-
Troubleshooting: Careful selection of the catalyst and solvent system can help to favor the desired GBB pathway.
-
Question 3: My cyclization is regioselective, but I'm getting the wrong isomer. How can I control the regioselectivity?
Answer:
Regioselectivity is a key consideration, particularly when using substituted 2-aminopyridines. The initial nucleophilic attack can occur at either the endocyclic or exocyclic nitrogen atom.
Controlling Regioselectivity:
The generally accepted mechanism for the reaction of 2-aminopyridine with α-haloketones involves the initial alkylation of the more nucleophilic endocyclic pyridine nitrogen, followed by intramolecular condensation.[3][8]
However, the electronic and steric properties of substituents on the 2-aminopyridine ring can influence this selectivity. In some cases, a change in solvent or catalyst can alter the regiochemical outcome. For instance, in certain metal-free protocols, it's proposed that the initial attack of the pyridine nitrogen atom occurs at the triple bond of a phosphorylated alkyne.[3]
Workflow for Optimizing Regioselectivity:
Caption: A workflow for optimizing regioselectivity.
Question 4: I am attempting a multicomponent reaction (e.g., Groebke-Blackburn-Bienaymé) and it's failing. What are the specific considerations for these reactions?
Answer:
Multicomponent reactions (MCRs) are powerful for building molecular complexity in a single step, but their success is sensitive to a number of variables.[12][17]
Key Considerations for MCRs:
-
Catalyst Choice: The GBB reaction is typically catalyzed by a Lewis or Brønsted acid.[12][13] While Sc(OTf)₃ is a popular choice, other catalysts like NH₄Cl have also been used effectively.[18][19] The optimal catalyst can be substrate-dependent.
-
Solvent Effects: As mentioned, alcohols like methanol can act as more than just a solvent in GBB reactions, potentially participating in the catalytic cycle.[11] The use of green solvents like eucalyptol has also been reported.[20]
-
Reagent Purity and Stoichiometry: MCRs are often sensitive to the purity and stoichiometry of the starting materials. Ensure high purity of your aldehyde, aminopyridine, and isocyanide. A 1:1:1 stoichiometry is typically used.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to identify the formation of intermediates and side products.
Proposed Mechanism of the Groebke-Blackburn-Bienaymé Reaction:
Caption: The mechanism of the GBB reaction.[12][21]
Experimental Protocols
General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is adapted from a catalyst- and solvent-free method.[10]
-
In a reaction vessel, combine 2-aminopyridine (1 mmol) and α-bromoacetophenone (1 mmol).
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-phenylimidazo[1,2-a]pyridine.
Data Summary Table: Common Solvents and Their Properties
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Methanol | 33.0 | 64.7 | Often used in GBB reactions; can act as a co-catalyst.[11] |
| Ethanol | 24.3 | 78.4 | Common solvent for recrystallization and reactions. |
| Acetonitrile | 37.5 | 81.6 | Polar aprotic solvent, good for a range of reactions. |
| DMF | 36.7 | 153 | High-boiling polar aprotic solvent, effective for sluggish reactions.[9] |
| DMSO | 46.7 | 189 | High-boiling polar aprotic solvent, similar to DMF.[9] |
| Toluene | 2.4 | 110.6 | Non-polar solvent, sometimes used in copper-catalyzed reactions.[22] |
References
-
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Available at: [Link]
-
Microwave Assisted-Solvent Free Synthesis of Imidazo[1,2-a]pyridines. Der Pharma Chemica. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Microwave-Assisted Green Synthetic Catalyst-Free Protocol for Imidazo[1,2-a] pyridine Derivatives. Connect Journals. Available at: [Link]
-
Highly Efficient Microwave-Assisted Synthesis of 2-Arylimidazo[1,2-a]Pyridine-3-Carbaldehydes in PEG-400. Taylor & Francis. Available at: [Link]
-
Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. PMC. Available at: [Link]
-
Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Available at: [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
-
Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. RSC Publishing. Available at: [Link]
-
Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC. Available at: [Link]
-
Ligand-Free, Copper-Catalyzed Ullmann-Type C–N Coupling: Regioselective Synthesis of Azole-Substituted Imidazo[1,2-a]pyridines. Synlett. Available at: [Link]
-
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. PMC. Available at: [Link]
-
Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc. Available at: [Link]
-
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. PMC. Available at: [Link]
-
An Efficient Synthesis of Imidazo[1,2-a]pyridines. Thai Journal Online. Available at: [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. Available at: [Link]
-
Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. Available at: [Link]
-
Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. PMC. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Available at: [Link]
-
Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Available at: [Link]
-
The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. SciELO. Available at: [Link]
-
Groebke–Blackburn–Bienaymé reaction (GBB‐3MCR) and mechanism. ResearchGate. Available at: [Link]
-
Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. ChemProc. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. PMC. Available at: [Link]
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- 17. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Improving regioselectivity in 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine substitution
Technical Support Center: Imidazo[1,2-a]pyridine Functionalization Topic: Regioselectivity in 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine Substitution Ticket ID: REGIO-IMID-004 Status: Open Analyst: Senior Application Scientist
Introduction: Understanding Your Scaffold
Welcome to the Technical Support Center. You are working with This compound . This is a "push-pull" system where two electron-rich domains compete for electrophiles:
-
The Imidazo Core (C3): This is the "super-nucleophilic" site. The HOMO coefficient is highest at C3, making it the primary target for Electrophilic Aromatic Substitution (EAS).
-
The Phenyl Ring (Ph-OEt): The 4-ethoxy group is a strong Electron Donating Group (EDG). It activates the phenyl ring, specifically at the positions ortho to the ethoxy group (positions 3' and 5').
The Challenge: While C3 is inherently more reactive, the activated phenyl ring can compete under forcing conditions or with non-selective reagents, leading to inseparable mixtures of C3-substituted and Phenyl-substituted products.
Module 1: The C3 "Hotspot" (Electrophilic Substitution)
Issue: "I am trying to functionalize C3, but I am observing low yields or byproducts on the phenyl ring."
Diagnosis: The 4-ethoxyphenyl group makes your substrate more electron-rich than a standard 2-phenyl derivative. If you use excess reagent or high temperatures, you risk over-functionalization.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Mixture of products (C3 + Phenyl) | Stoichiometry/Temp: Reagent excess (>1.1 equiv) or Temperature >60°C. | Protocol Adjustment: Cool reaction to 0°C or -78°C. Add electrophile dropwise. Limit reagent to 1.0 equiv. |
| No Reaction at C3 | Deactivation: Acidic media protonating N1. | Buffer System: In Vilsmeier-Haack or Friedel-Crafts, the N1 nitrogen can protonate, deactivating the ring. Use a Lewis Acid compatible with basic nitrogens (e.g., AlCl3 with caution) or switch to radical pathways. |
| C2-Phenyl Ring Halogenation | Reagent Strength: Using molecular bromine ( | Switch Reagent: Use NBS or NIS in polar aprotic solvents (DMF/MeCN). These provide a controlled source of halonium ions favorable for C3. |
Standard Protocol: C3-Bromination (High Selectivity)
Target: Monobromination at C3 without touching the ethoxyphenyl ring.
-
Dissolve: 1.0 mmol of substrate in 5 mL DMF (or MeCN).
-
Cool: Chill to 0°C in an ice bath.
-
Add: Add NBS (N-bromosuccinimide) (1.05 equiv) portion-wise over 15 minutes.
-
Why? Slow addition prevents local high concentration of brominating agent.
-
-
Monitor: Stir at 0°C for 30 min, then warm to RT. Check TLC/LCMS.
-
Quench: Add 10%
(aq). -
Expected Outcome: >90% regioselectivity for C3.
Module 2: Breaking the Rules (Accessing C5)
Issue: "I need to substitute the C5 position (the pyridine ring), but the reaction keeps hitting C3."
Diagnosis: You are fighting thermodynamics. C3 is the electronic trap. To hit C5, you must either block C3 or use Lithiation (Kinetic Control) . The C5 proton is the most acidic due to the inductive effect of the adjacent bridgehead nitrogen (N4).
Decision Tree: Accessing C5
Caption: Workflow for overriding the natural C3 selectivity to target the C5 position.
Protocol: C5-Lithiation (Kinetic Control)
Note: This works best if C3 is already substituted (e.g., 3-chloro-2-(4-ethoxyphenyl)...). If C3 is H, you will get a mixture or C3-lithiation.
-
Dry Conditions: Flame-dry flask, Ar atmosphere. Anhydrous THF.
-
Cool: Cool substrate (1.0 equiv) to -78°C .
-
Lithiate: Add n-BuLi (1.1 equiv) dropwise.
-
Incubate: Stir at -78°C for 30-60 mins.
-
Quench: Add electrophile (e.g.,
, , ). -
Warm: Allow to warm to RT slowly.
Module 3: Visualizing the Reactivity Landscape
To understand the competition between the ethoxy-activated ring and the imidazo core, refer to this reactivity map.
Caption: Reactivity hierarchy. C3 dominates EAS.[6] C5 dominates lithiation. The phenyl ring is a spectator unless forcing conditions are used.
Frequently Asked Questions (FAQ)
Q: Can I perform a Suzuki coupling directly at C3? A: Yes. Direct Arylation is possible but often requires specific conditions to avoid C5 arylation.
-
Recommendation: Use Pd(OAc)2 (5 mol%) with PPh3 or PCy3 and K2CO3 in dioxane. The C3-H bond is activated via a CMD (Concerted Metalation-Deprotonation) mechanism.
-
Reference: See Guchhait et al. for C3-arylation mechanisms [1].
Q: My Vilsmeier-Haack formylation (POCl3/DMF) is yielding a black tar. Why? A: The 2-(4-ethoxyphenyl) group is acid-sensitive. High temperatures with POCl3 can cleave the ether or polymerize the electron-rich system.
-
Fix: Keep the temperature below 60°C. Neutralize the reaction mixture carefully with sodium acetate solution before aqueous workup to avoid acid-catalyzed decomposition.
Q: How do I selectively halogenate the phenyl ring instead of the imidazo ring? A: This is difficult. You typically must synthesize the phenyl ring with the halogen before cyclizing it to form the imidazo[1,2-a]pyridine.
-
Alternative: If you must do it post-cyclization, block C3 (e.g., with a removable silyl group or by sulfonylation), perform the halogenation on the phenyl ring (which is now the most reactive remaining site), and then deprotect C3.
References
-
Guchhait, S. K. ; et al. "Regioselective functionalization of imidazo[1,2-a]pyridines: A review." RSC Advances, 2018 .
-
Koubachi, J. ; et al. "Direct C-3 Arylation of Imidazo[1,2-a]pyridines with Aryl Tosylates and Mesylates." Journal of Organic Chemistry, 2014 .
-
Bagdi, A. K. ; et al. "Transition-metal-free regioselective C-H halogenation of imidazo[1,2-a]pyridines." RSC Advances, 2013 .
-
Cao, H. ; et al. "Radical and ionic meta-C-H functionalization of pyridines."[7] Science, 2022 .[7] (Context on pyridine ring reactivity).
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Overcoming Solubility Challenges with 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
Introduction:
Welcome to the technical support guide for 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine. This document is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you make informed decisions in your experimental design. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, but its often-hydrophobic nature can present significant formulation and experimental challenges. This guide offers a structured, question-and-answer approach to systematically troubleshoot and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: My initial attempts to dissolve this compound in aqueous buffer (e.g., PBS) have failed. What are the likely reasons for this poor solubility?
A1: The low aqueous solubility of this compound is primarily due to its molecular structure. Several factors contribute to this:
-
High Hydrophobicity: The molecule contains two key hydrophobic fragments: the fused imidazo[1,2-a]pyridine ring system and the 4-ethoxyphenyl group. These nonpolar regions are energetically unfavorable to interact with the highly polar water molecules.
-
Crystal Lattice Energy: Crystalline solids have a highly ordered structure, and significant energy is required to break the crystal lattice before dissolution can occur. This compound likely has a stable crystal structure that contributes to its low solubility.
-
Weak Basicity: The imidazo[1,2-a]pyridine core contains nitrogen atoms, making the compound weakly basic. The nitrogen at position 1 is the most likely site of protonation. However, its pKa is likely low, meaning it is not significantly protonated at neutral pH (e.g., PBS at pH 7.4). The uncharged form is less soluble in water than a charged, salt form would be.
Understanding these contributing factors is the first step in designing an effective solubilization strategy.
Q2: I need to prepare a stock solution. What is the recommended first-line approach for solubilizing this compound?
A2: For initial in-vitro experiments, the most common and effective strategy is to create a high-concentration stock solution in an organic solvent, which can then be diluted into your aqueous experimental medium.
Recommended Solvents:
-
Dimethyl Sulfoxide (DMSO): This is the most widely used solvent for creating stock solutions of poorly soluble compounds for biological assays. It is a powerful aprotic solvent that can typically dissolve compounds like this to concentrations of 10-50 mM.
-
Ethanol (EtOH) or Methanol (MeOH): These are also viable options, though they may be slightly less effective than DMSO for highly hydrophobic molecules.
-
N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is another strong polar aprotic solvent suitable for this purpose.
Workflow for Stock Solution Preparation:
Caption: Logic for enhancing solubility via pH modification.
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the medium. This allows for better solvation of hydrophobic molecules.
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.
-
Prepare Blends: Create a series of aqueous buffer/co-solvent blends at different concentrations (e.g., 5%, 10%, 20% v/v).
-
Measure Solubility: Add an excess of the solid compound to each blend, equilibrate (e.g., shake for 24-48 hours at a controlled temperature), centrifuge, and measure the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
Assay Compatibility: Verify that the required co-solvent concentration is compatible with your experimental system.
Table 1: Common Co-solvents and Their Properties
| Co-solvent | Typical Concentration Range | Key Considerations |
| Ethanol | 5-40% | Generally well-tolerated in many biological systems. |
| Propylene Glycol (PG) | 10-60% | Can increase viscosity. Good safety profile. |
| Polyethylene Glycol 400 (PEG 400) | 10-50% | Higher molecular weight, can also reduce precipitation. |
| Glycerol | 5-30% | Increases viscosity significantly. Very low toxicity. |
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like your compound, forming an "inclusion complex" that is water-soluble.
Experimental Protocol: Cyclodextrin Formulation
-
Choose Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with a good safety profile.
-
Prepare Solutions: Make a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 2%, 5%, 10% w/v).
-
Phase Solubility Study: Perform a phase solubility study by adding excess compound to each cyclodextrin solution. Equilibrate and measure the dissolved concentration as described for co-solvents. The resulting plot will show how solubility increases with cyclodextrin concentration.
-
Complex Formation: For use in experiments, the compound can be dissolved directly into the pre-made cyclodextrin solution, often with gentle heating or sonication to facilitate complex formation.
Caption: Cyclodextrin encapsulating a hydrophobic molecule.
Q4: I am working on in-vivo studies and need a formulation suitable for injection. What are my options?
A4: Formulations for in-vivo use have much stricter requirements regarding safety and tolerability. The strategies discussed above can be adapted, but nanoformulation approaches are often more suitable for achieving higher drug loading and better pharmacokinetic profiles.
Recommended In-Vivo Formulation Strategies:
| Formulation Approach | Mechanism of Action | Key Advantages | Key Challenges |
| Co-solvent System | Reduces solvent polarity. | Simple to prepare. | Potential for precipitation upon injection; toxicity of some solvents. |
| Cyclodextrin Formulation | Forms a soluble inclusion complex. | Well-established; can improve bioavailability. | Limited drug loading capacity; potential for nephrotoxicity at high doses. |
| Nanosuspension | Reduces particle size to the nanometer range, increasing surface area and dissolution rate. | High drug loading; suitable for multiple administration routes. | Requires specialized equipment (e.g., high-pressure homogenizer); physical stability can be an issue. |
| Lipid-Based Formulation (e.g., SEDDS/SMEDDS) | Compound is dissolved in a mixture of oils, surfactants, and co-solvents that forms a micro/nanoemulsion upon contact with aqueous fluids. | Enhances oral bioavailability significantly. | Complex formulation development; potential for GI side effects. |
The choice of formulation will depend heavily on the intended route of administration (e.g., intravenous, oral), the required dose, and the specific toxicological profile of the excipients used.
References
-
General Principles of Solubility: Avdeef, A. (2007). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]
-
Techniques of Solubilization for Poorly Soluble Drugs: Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Solubilization of poorly soluble drugs: a review. Research Journal of Pharmacy and Technology, 2(2), 220-224. [Link]
-
Role of DMSO in Drug Discovery: Mullard, A. (2023). What is DMSO? And why is it in so many of your compounds?. Nature Reviews Drug Discovery. [Link]
-
Cyclodextrins in Pharmaceutical Formulations: Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025. [Link]
-
Imidazo[1,2-a]pyridine Chemistry and Applications: Mrozek, O., et al. (2020). Imidazo[1,2-a]pyridines: a decade of new syntheses and applications. Green Chemistry, 22(20), 6706-6748. [Link]
Technical Support Center: 2-Aminopyridine Condensation Optimization
Current Status: Online Ticket Focus: Minimizing Side Products in Imidazo[1,2-a]pyridine Synthesis Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary: The Reactivity Paradox
The condensation of 2-aminopyridine (2-AP) with
The Core Challenge: 2-AP is an ambident nucleophile.[2] It possesses two nucleophilic sites: the endocyclic ring nitrogen (N1) and the exocyclic amino group (
-
Desired Pathway: Attack by N1
cyclization Imidazo[1,2-a]pyridine.[1] -
Side Pathway: Attack by Exocyclic N
linear alkylation or Dimroth rearrangement.[1]
This guide provides self-validating protocols to force the reaction down the desired pathway and eliminate "tarry" side products.
Mechanistic Workflow & Decision Tree
The following diagram maps the kinetic vs. thermodynamic pathways. Use this to diagnose where your reaction is deviating.[1]
Figure 1: Mechanistic bifurcation. Path A (Green) is desired.[1] Path B (Red) occurs under strongly basic conditions or via rearrangement.[1]
Troubleshooting Guides (Symptom-Based)
Issue A: "My reaction mixture turned into black tar."
Diagnosis: Polymerization of the
The Fix (Protocol Adjustment):
-
Order of Addition: Dissolve 2-aminopyridine first. Add the
-haloketone last at room temperature. -
The "Cold Start": Stir the mixture at 0°C to RT for 30 minutes before applying heat. This allows the formation of the Intermediate Salt (see Fig 1) which is stable, before the high heat required for cyclization is applied.[1]
-
Scavenger: Add 0.5 eq of Sodium Bicarbonate (
) if using acid-sensitive substrates.[1] This buffers the HBr generated without making the solution basic enough to trigger side reactions.[1]
Issue B: "I isolated a solid, but it's not the aromatic product."
Diagnosis: Stalled Dehydration (Intermediate Trap).[1] You have likely isolated the Intermediate II (Hydroxy-dihydroimidazo) or the N-alkylpyridinium hydrobromide salt . The ring has closed, but water has not been eliminated to aromatize the system.[1]
Self-Validation Test:
-
H-NMR Check: Look for a peak around
5.0-6.0 ppm (non-aromatic CH-OH) or lack of the characteristic aromatic singlet at 7.5-8.0 ppm (C3-H of the imidazo ring). -
Solubility: If the solid is water-soluble, it is the hydrobromide salt.[1]
The Fix:
-
Force Dehydration: Reflux in ethanol is often insufficient for difficult substrates.[1] Switch to n-Butanol (Reflux 117°C) or add a Lewis Acid catalyst (
, 5 mol%) to assist water elimination.[1] -
Dean-Stark: For large scales, use Toluene with a Dean-Stark trap to physically remove water.
Issue C: "I have a mixture of regioisomers."
Diagnosis: Exocyclic Attack or Dimroth Rearrangement.[1] Using strong bases (NaOH, KOH, NaH) deprotonates the exocyclic amine, making it a harder nucleophile and promoting direct alkylation (Path B).[1] Alternatively, high heat in basic media can cause the formed imidazo[1,2-a]pyridine to undergo ring-opening and recyclization (Dimroth Rearrangement) to the thermodynamically stable N-alkyl isomer.
The Fix:
-
Base Control: REMOVE strong bases. The Hantzsch condensation works best under neutral or slightly acidic conditions (the HBr produced actually catalyzes the reaction).[1]
-
Buffer: If a base is required to neutralize acid-sensitive groups, use
or (weak bases).[1]
Optimized Protocol: The "Clean-Condense" Method
This protocol prioritizes purity over speed, minimizing oligomers.
Reagents:
-
2-Aminopyridine (1.0 equiv)[3]
- -Haloketone (1.05 equiv)
-
Solvent: Ethanol (Absolute) or Water (Green method)[1]
-
Additive:
(0.5 equiv) - Optional, only if "tarring" is observed.
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 2-aminopyridine in Ethanol (5 mL per mmol).
-
Controlled Addition: Add
-haloketone portion-wise over 10 minutes at Room Temperature . -
Induction: Stir at RT for 30 minutes. (Allows formation of the N-alkylpyridinium salt).
-
Cyclization: Heat to reflux (78°C) for 4–6 hours.
-
Monitoring: TLC should show the disappearance of the polar salt spot and appearance of a fluorescent spot (Imidazo[1,2-a]pyridines are often fluorescent under UV 254/365).[1]
-
-
Workup (Precipitation Method):
Comparative Data: Solvent Systems
| Solvent System | Temp (°C) | Yield (Typical) | Side Product Profile | Recommendation |
| Ethanol (Reflux) | 78 | 75-85% | Low | Standard. Best balance of solubility and rate. |
| Water (Reflux) | 100 | 80-90% | Very Low | Green. Excellent for simple substrates; product precipitates out, driving equilibrium.[1] |
| DMF/DMSO | 100+ | 60-70% | High | Avoid. Hard to remove; high temp promotes polymerization/tar. |
| Toluene | 110 | 70% | Moderate | Specialist. Use only if water removal (Dean-Stark) is strictly required. |
FAQ: Rapid Fire Support
Q: Can I use 2-aminopyridine N-oxide? A: Yes, but the mechanism changes. This typically requires a specific catalyst (like CuI) and often involves deoxygenation.[1] Stick to standard 2-AP unless you specifically need the N-oxide functionality.
Q: My product is an oil and won't crystallize. A: This is common with alkyl-substituted imidazopyridines.
-
Fix: Evaporate solvent, redissolve in minimal Ethyl Acetate, and add Hexane dropwise until cloudy. Store in the fridge (-20°C) overnight. If it remains an oil, convert it to the HCl salt by bubbling HCl gas or adding ethereal HCl; the salt is almost always solid.[1]
Q: Why is the Dimroth Rearrangement mentioned in literature? A: It is a historical and mechanistic trap.[1] If you treat 1-alkyl-2-imino-1,2-dihydropyridine with alkali, it rearranges to the 2-(alkylamino)pyridine. In your condensation, if you use excess strong base , you inadvertently trigger this rearrangement, losing your bicyclic core.[1]
References
-
Review of Synthesis Strategies: Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] RSC Advances, 2013.[1]
-
Mechanistic Insight (Dimroth): El-Sayed, H. A., et al. "Dimroth rearrangement: A comprehensive review."[1] Synthetic Communications, 2022.[1][5] [1]
-
Green Chemistry (Water Solvent): Starr, M. "Green synthesis of imidazo[1,2-a]pyridines."[1][6] Organic Preparations and Procedures International, 2018.[1]
-
Regioselectivity Studies: Paudler, W. W., & Blewitt, H. L.[1] "Imidazo[1,2-a]pyridines.[1][3][6][7][8][9][10][11] I. Synthesis and properties."[1][10] Journal of Organic Chemistry, 1965.[1]
-
General Reactivity: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed.[1] Wiley, 2010.[1] (Standard Textbook Reference for 2-AP reactivity).
Sources
- 1. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 8. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Catalyst Recovery in the Synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
Welcome to the technical support center for the synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with catalyst recovery in this important synthetic transformation. The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, found in drugs like zolpidem and alpidem.[1][2] Efficient synthesis and catalyst recycling are therefore critical for sustainable and cost-effective drug development.
This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Catalyst Recovery Issues
Issue 1: Low Recovery of Homogeneous Catalyst
Symptom: After the reaction is complete, you are unable to recover the expected amount of your homogeneous catalyst (e.g., Copper or Palladium complexes) from the reaction mixture.
Potential Causes & Solutions:
-
Catalyst Degradation: The catalyst may have degraded during the reaction due to high temperatures, prolonged reaction times, or incompatibility with substrates or solvents.[3][4]
-
Solution: Monitor the reaction progress by TLC to avoid unnecessarily long reaction times.[5] Consider lowering the reaction temperature if the thermal stability of the catalyst is a concern. Ensure all reagents and solvents are pure and dry, as impurities can sometimes lead to catalyst decomposition.[5]
-
-
Product Inhibition: The product, this compound, or byproducts may coordinate to the metal center, forming a stable complex that is difficult to break, leading to catalyst deactivation and difficult recovery.[3][6]
-
Solution: After the reaction, consider adding a competing ligand that can displace the product from the catalyst's coordination sphere. The choice of ligand will depend on the catalyst used. For example, for a palladium catalyst, a phosphine ligand might be effective.
-
-
Leaching into Aqueous Phase: During workup, the catalyst may partition into the aqueous phase, especially if it has become more polar due to ligand dissociation or oxidation.
-
Solution: Minimize the volume of the aqueous phase during extraction. If catalyst leaching is a significant issue, consider switching to a biphasic solvent system where the catalyst has a strong preference for the organic layer.
-
Issue 2: Decreased Catalytic Activity Upon Reuse
Symptom: You have successfully recovered the catalyst, but its activity in subsequent runs is significantly lower.
Potential Causes & Solutions:
-
Poisoning: Trace impurities in the starting materials or solvent can act as catalyst poisons. Common poisons for transition metal catalysts include sulfur, thiols, and other strong coordinating species.
-
Solution: Ensure the purity of all reagents and solvents. Passing solvents through a column of activated alumina can remove many common impurities.
-
-
Formation of Inactive Species: The catalyst may have been converted into a catalytically inactive state. For example, Pd(II) catalysts can be reduced to inactive Pd(0) nanoparticles.[7]
-
Solution: A reactivation step may be necessary. For Pd(0) nanoparticles, this could involve oxidation back to the active Pd(II) state using a mild oxidant. The specific reactivation protocol will be highly dependent on the catalyst system.
-
-
Mechanical Loss: During recovery (e.g., filtration of a heterogeneous catalyst), a portion of the catalyst may be physically lost.
-
Solution: Optimize the filtration and washing steps to minimize mechanical loss. For magnetic nanocatalysts, ensure the strength of the external magnet is sufficient for complete recovery.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the advantages of using a heterogeneous catalyst for the synthesis of this compound?
A1: Heterogeneous catalysts offer several advantages, primarily in ease of recovery and reuse.[9] Because they exist in a different phase from the reaction mixture (typically solid-liquid), they can be easily separated by filtration. This simplifies the purification of the product and reduces catalyst contamination in the final compound. Recent advancements in magnetic nanocatalysts have made recovery even more efficient, as they can be separated using an external magnet.[8][9]
Q2: I'm using a copper silicate catalyst. How can I regenerate it after a reaction?
A2: Copper silicate is a robust heterogeneous catalyst.[1] Regeneration typically involves washing the recovered catalyst to remove any adsorbed organic residues. A common procedure is to wash the catalyst sequentially with the reaction solvent (e.g., ethanol), followed by a lower boiling point solvent like acetone to facilitate drying. The catalyst should then be dried under vacuum at a moderate temperature (e.g., 60-80 °C) before reuse.
Q3: My palladium-catalyzed C-N coupling reaction to form the imidazo[1,2-a]pyridine ring is sluggish. Could this be a catalyst deactivation issue?
A3: Yes, sluggishness can be a sign of catalyst deactivation. In Pd-catalyzed C-N cross-coupling reactions, deactivation can occur through several pathways.[3][10] One common issue is the formation of off-cycle palladium complexes that are catalytically dormant.[10] This can sometimes be reversed by heating. Another possibility is irreversible deactivation through processes like C-H insertion of palladium into the phosphine ligand.[3][4] If you suspect deactivation, it is advisable to analyze the catalyst to understand the deactivation mechanism before attempting a reactivation protocol.
Q4: Can I use the same catalyst for different substituted imidazo[1,2-a]pyridines?
A4: Generally, yes. Many catalytic systems are robust and can tolerate a range of functional groups on the starting materials.[5][11] However, the electronic properties of the substituents can influence the reaction rate and yield.[5][12] For example, electron-donating groups on the 2-aminopyridine can enhance its nucleophilicity and accelerate the reaction. It is always good practice to perform a small-scale test reaction with new substrates to ensure compatibility with your chosen catalyst.
Experimental Protocols
Protocol 1: General Procedure for Catalyst Recovery of a Heterogeneous Catalyst (e.g., Copper Silicate)
-
Upon completion of the reaction (monitored by TLC), allow the reaction mixture to cool to room temperature.
-
Separate the solid catalyst from the liquid reaction mixture by filtration using a Buchner funnel.
-
Wash the recovered catalyst cake with an appropriate solvent (e.g., ethanol, 3 x 10 mL) to remove any residual product and unreacted starting materials.
-
Perform a final wash with a volatile solvent (e.g., acetone, 2 x 10 mL) to aid in drying.
-
Dry the catalyst in a vacuum oven at 60-80 °C for 2-4 hours or until a constant weight is achieved.
-
The catalyst is now ready for reuse.
Protocol 2: Recovery of a Magnetic Nanocatalyst
-
After the reaction is complete, place a strong external magnet against the side of the reaction vessel.
-
The magnetic nanocatalyst will be attracted to the magnet, allowing for the clear supernatant containing the product to be decanted or pipetted off.
-
Remove the magnet and add fresh solvent to the reaction vessel. Agitate the mixture to wash the catalyst.
-
Reapply the magnet and decant the wash solvent. Repeat this washing step 2-3 times.
-
After the final wash, dry the catalyst under vacuum.
Data Presentation
Table 1: Comparison of Catalyst Reusability in Imidazo[1,2-a]pyridine Synthesis
| Catalyst System | Recovery Method | Run 1 Yield (%) | Run 2 Yield (%) | Run 3 Yield (%) | Run 4 Yield (%) | Run 5 Yield (%) | Reference |
| Copper Silicate | Filtration | 95 | 94 | 92 | 91 | 90 | [1] |
| LaMnO3 | Centrifugation | 95 | 94 | 93 | 92 | 91 | [13] |
| ZnS-ZnFe2O4 | Magnetic Separation | 94 | 92 | 91 | 90 | 88 | [9] |
Visualizations
Caption: Workflow for Heterogeneous Catalyst Recovery and Reuse.
References
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions - DSpace@MIT. Available from: [Link]
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions | Request PDF - ResearchGate. Available from: [Link]
-
Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed. Available from: [Link]
-
Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. Available from: [Link]
-
New Catalytic System for the Synthesis of Imidazo[1,2-a]pyridines by the Ugi Reaction. Available from: [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. Available from: [Link]
-
Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - ACS Publications. Available from: [Link]
-
Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds - DergiPark. Available from: [Link]
-
Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Publishing. Available from: [Link]
-
Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst - Nanomaterials Chemistry. Available from: [Link]
-
Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available from: [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC. Available from: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available from: [Link]
Sources
- 1. nanobioletters.com [nanobioletters.com]
- 2. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. nanomaterchem.com [nanomaterchem.com]
- 10. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 11. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
Status: Operational Ticket ID: SC-IMID-2024 Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Safety Directive
User Query: "How do I scale up the synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine from gram to kilogram scale while maintaining purity?"
System Response: The synthesis relies on the condensation of 2-aminopyridine with 2-bromo-1-(4-ethoxyphenyl)ethan-1-one . While the chemistry is robust (a variation of the Hantzsch/Tschitschibabin-type cyclization), scale-up introduces critical hazards regarding heat transfer and lachrymatory intermediates.
⚠️ CRITICAL SAFETY WARNING: Lachrymator Hazard
The starting material, 2-bromo-1-(4-ethoxyphenyl)ethan-1-one (an
-
Engineering Control: All solids charging must occur in a laminar flow hood or a reactor with a closed powder transfer system.
-
PPE: Double nitrile gloves and full-face respirator are mandatory if handling open solids outside a hood.
-
Neutralization: Keep a solution of aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills of the bromo-ketone.
The "Golden Batch" Protocol (Scale-Up Ready)
This protocol is optimized for a 1.0 kg output batch. It prioritizes solvent recovery and avoids chromatographic purification.
Reaction Scheme
Operational Workflow
| Step | Operation | Critical Parameter | Reason for Control |
| 1 | Charge | Reactor: Glass-lined or SS316. Add Ethanol (10 vol) relative to amine. | Ethanol offers the best balance of solubility at reflux and insolubility at RT for crystallization. |
| 2 | Addition | Add 2-Aminopyridine (1.0 equiv) . Stir to dissolve. | Ensure complete dissolution before heating to prevent hot spots. |
| 3 | Reagent | Add | Exotherm Control: The reaction is exothermic. Rapid addition can cause thermal runaway. |
| 4 | Reaction | Heat to Reflux (78-80°C) for 4–6 hours. | Monitor via HPLC.[1] Target <0.5% unreacted amine. |
| 5 | Cooling | Cool to 20–25°C . Solids (HBr salt) may precipitate. | Controlled cooling prevents occlusion of impurities. |
| 6 | Quench | Add Sat. aq. NaHCO | Neutralizes HBr byproduct to liberate the free base, which is less soluble in aq. EtOH. |
| 7 | Isolation | Filter the slurry. Wash cake with Water (3x) then cold EtOH (1x) . | Water removes inorganic salts (NaBr); cold EtOH removes organic impurities. |
| 8 | Drying | Vacuum oven at 50°C with | Remove residual moisture to prevent hydrolysis or clumping. |
Visualization: Process Logic & Troubleshooting
Diagram 1: Synthetic Workflow & Decision Nodes
Caption: Standard Operating Procedure (SOP) flow for the condensation reaction, featuring a critical HPLC decision gate to ensure conversion before workup.
Troubleshooting Center (FAQ)
Category A: Yield & Purity Issues
Q: My product is "oiling out" as a sticky gum instead of precipitating. How do I fix this?
-
Diagnosis: This usually happens if the reaction mixture is cooled too quickly or if the ethanol:water ratio is incorrect during the neutralization step.
-
The Fix:
-
Reheat the mixture until the oil dissolves (reflux).
-
Turn off the stirrer and let it cool very slowly to room temperature.
-
Seed the solution: Add a few milligrams of pure product crystals at 40°C.
-
If it still oils, add more Ethanol to solubilize, then add Water dropwise to reach the "cloud point" before seeding.
-
Q: The product has a persistent yellow/brown color. Is it impure?
-
Diagnosis: 2-Aminopyridine is prone to oxidation, forming colored diazo-like species.
-
The Fix:
-
Prevention: Purge the reactor with Nitrogen (
) before heating. -
Remediation: If the solid is colored, perform a recrystallization using Ethanol/Activated Carbon . Dissolve the product in hot ethanol, add 5 wt% activated carbon, filter hot through Celite, and then cool to crystallize.
-
Q: My yield is only 50-60%. Where did the product go?
-
Diagnosis: The product likely remained as the HBr salt (soluble in water) or the pH was not high enough.
-
The Fix: Check the pH of the mother liquor. It must be basic (pH > 8). The imidazo[1,2-a]pyridine nitrogen is weakly basic; if the solution is acidic, the product stays protonated and washes away in the filtrate.
Category B: Impurity Profiling
Q: I see a small impurity at RRT 0.9. What is it?
-
Analysis: This is often the unreacted
-bromoketone . -
Risk: It is genotoxic and a lachrymator.
-
Removal: It is highly soluble in ethanol. Increase the final wash volume of cold ethanol. Do not wash with pure water alone, as the ketone is insoluble in water and will stick to the filter cake.
Diagram 2: Troubleshooting Logic Tree
Caption: Rapid diagnostic logic for common scale-up failures.
Analytical Specifications (Quality Control)
| Test | Method | Acceptance Criteria |
| Appearance | Visual | Off-white to pale beige crystalline solid |
| Purity | HPLC (C18, ACN/Water) | > 98.5% area |
| 1H NMR | DMSO-d6 | Conforms to structure (Characteristic doublet at |
| Residual Solvents | GC-HS | Ethanol < 5000 ppm |
| Loss on Drying | Gravimetric | < 0.5% w/w |
References & Authority
-
General Synthesis of Imidazo[1,2-a]pyridines:
-
Scale-Up Safety (Alpha-Haloketones):
-
Source: Stanford Environmental Health & Safety. "Scale-Up Safety Guidelines."
-
Context: Protocols for handling lachrymators and thermal runaways.[3]
-
-
Green Chemistry Modifications (Solvent Selection):
-
Source: Adib, M., et al. "Reaction of pyridines and
-haloketones in water." Tetrahedron Letters, 2008. -
Context: Validates the use of aqueous/ethanol mixtures for precipitation workups.
-
-
Recrystallization Strategies:
-
Source: University of Rochester, Dept of Chemistry. "Solvents for Recrystallization."[4]
-
Context: Guidelines for solvent selection (Ethanol vs. Acetone) for heterocyclic amines.
-
Sources
Technical Support Center: Thermal Optimization of Imidazo[1,2-a]pyridine Synthesis
Subject: Effect of Temperature on Synthesis Rate & Product Quality Document ID: TSP-IMP-026 Audience: Medicinal Chemists, Process Chemists, R&D Scientists
Executive Summary: The Thermal Landscape
The synthesis of imidazo[1,2-a]pyridine is a cornerstone in medicinal chemistry, yielding pharmacophores found in drugs like Zolpidem and Alpidem. While the reaction—typically a condensation between 2-aminopyridines and
Temperature acts as the primary discriminator between kinetic control (rapid formation of the intermediate imine/aminal) and thermodynamic control (cyclization and dehydration to the aromatic core). Inadequate thermal management results in three primary failure modes:
-
Incomplete Cyclization: Accumulation of the intermediate N-(2-pyridyl)ethanolamine derivative at low temperatures (
). -
Degradation: Oxidative tarring of the electron-rich pyridine ring at excessive temperatures (
in aerobic conditions). -
Solvent-Limited Kinetics: Conventional reflux often caps the rate; Microwave (MW) irradiation overcomes this via dielectric heating, reducing reaction times from hours to minutes.
Troubleshooting & FAQs: Temperature-Dependent Failure Modes
Q1: My reaction yield plateaus at ~50% despite extending the reflux time. Increasing temperature leads to impurities. What is happening?
Diagnosis: This is a classic "Water-Lock" scenario.
The Science: The condensation mechanism produces water as a byproduct. In a standard reflux (e.g., Ethanol at
-
Dean-Stark Trap: If using non-polar solvents (Toluene), physically remove water.
-
Chemical Scavengers: Add a dehydrating agent like anhydrous
or molecular sieves if working at lower boiling points. -
Switch to MW: Microwave heating often superheats the solvent locally, driving the water off the active site more effectively than bulk convection heating.
Q2: I am observing regioisomeric mixtures when using substituted 2-aminopyridines. Is this temperature-related?
Diagnosis: Yes, this is a Kinetic vs. Thermodynamic control issue. The Science: 2-aminopyridine has two nucleophilic sites: the endocyclic ring nitrogen (N1) and the exocyclic amino group.
-
Preferred Path (N1 attack): Leads to the desired imidazo[1,2-a]pyridine. This is generally the kinetically favored path.
-
Side Path (Exocyclic attack): Leads to a non-cyclized amide intermediate. Temperature Effect: High temperatures (
) generally favor the thermodynamic product. However, if the N1 position is sterically hindered (e.g., a substituent at the 3-position of the pyridine), high heat provides the activation energy ( ) required to overcome steric repulsion, actually improving selectivity for the cyclized product by allowing the difficult N1-alkylation to occur. Recommendation: For sterically hindered substrates, increase the temperature (or use MW) to surpass the barrier of the N1 attack.
Q3: How does Microwave (MW) irradiation quantitatively compare to conventional heating for this scaffold?
Analysis: MW is superior for this specific scaffold due to the high polarity of the transition state (Menschutkin-type reaction). The electromagnetic field stabilizes the polar transition state, lowering the effective
Data Comparison Table:
| Parameter | Conventional Reflux (EtOH) | Microwave Irradiation (EtOH/H2O) |
| Temperature | ||
| Time | 4 - 12 Hours | 5 - 20 Minutes |
| Typical Yield | 50% - 75% | 85% - 98% |
| Purity Profile | Moderate (requires chromatography) | High (often simple precipitation) |
| Mechanism | Convective Conduction | Dielectric Heating + "Specific MW Effect" |
Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (High Throughput)
Best for: Rapid library generation, difficult substrates.
-
Setup: In a 10 mL microwave process vial, charge 2-aminopyridine (1.0 mmol) and
-bromoacetophenone (1.0 mmol). -
Solvent: Add Ethanol (
). Note: No base is required initially for the condensation, but (1.0 mmol) can be added to scavenge HBr. -
Irradiation: Cap the vial. Program the reactor:
-
Temp:
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Workup: Cool to
using compressed air. Pour mixture into cold water ( ). The product usually precipitates. Filter and wash with cold . -
Validation: Check TLC (Ethyl Acetate/Hexane 3:7). Product should be highly fluorescent under UV (254/365 nm).
Protocol B: Conventional Reflux (Scale-Up)
Best for: Large batches (>10g) where MW is impractical.
-
Setup: Equip a 250 mL Round Bottom Flask with a magnetic stir bar and a reflux condenser.
-
Reactants: Dissolve 2-aminopyridine (50 mmol) and
-haloketone (50 mmol) in Ethanol ( ). -
Catalyst: Add
(50 mmol) or catalytic Iodine ( ) to accelerate the dehydration step. -
Thermal Cycle:
-
Heat to reflux (
) for 6–12 hours. -
Checkpoint: Monitor consumption of the haloketone (limiting reagent) via TLC every 2 hours.
-
-
Workup: Evaporate ethanol under reduced pressure. Resuspend residue in
and wash with saturated . Dry organic layer over and concentrate.
Visualized Mechanistic Pathways[2]
Diagram 1: Reaction Mechanism & Thermal Checkpoints
This diagram illustrates the critical energy barriers where temperature inputs determine the pathway success.
Caption: The synthesis proceeds via N-alkylation followed by a thermally demanding cyclization/dehydration step. Insufficient heat stalls the reaction at the intermediate.
Diagram 2: Troubleshooting Workflow
A logic gate for resolving yield/purity issues based on thermal parameters.
Caption: Decision tree for diagnosing thermal failures. Differentiates between kinetic stalling (low temp) and thermodynamic degradation (high temp).
References
-
Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications.
-
Perreux, L., & Loupy, A. (2001). "A tentative rationalization of microwave effects in organic synthesis according to the reaction medium." Tetrahedron.
-
Bienaymé, H., & Bouzid, K. (1998). "A new multicomponent reaction for the synthesis of imidazo[1,2-a]pyridines." Angewandte Chemie International Edition.
-
Kaval, N., et al. (2005). "High-throughput synthesis of imidazo[1,2-a]pyridines using microwave irradiation." Journal of Combinatorial Chemistry.
-
Guchhait, S. K., et al. (2011).[1] "Groebke–Blackburn–Bienaymé Reaction: An Overview." ACS Combinatorial Science.
Sources
Technical Support Center: Purification of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
As Senior Application Scientists, we understand that the purity of your compounds is paramount to the success of your research and development efforts. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry.[1][2] We will delve into the causality behind experimental choices to empower you to resolve common purification challenges.
Frequently Asked Questions (FAQs)
Question 1: What are the most common impurities I should expect in my crude this compound?
Answer: The impurity profile of your crude product is intrinsically linked to its synthetic route. The most prevalent synthesis involves the condensation of 2-aminopyridine with an α-haloketone, specifically 2-bromo-1-(4-ethoxyphenyl)ethan-1-one.[3][4]
Based on this, the primary impurities are typically:
-
Unreacted Starting Materials:
-
2-aminopyridine
-
2-bromo-1-(4-ethoxyphenyl)ethan-1-one
-
-
Side-Products:
-
Bis-imidazo compounds or other condensation products: These can arise from side reactions, especially if reaction conditions are not carefully controlled.
-
Thermally induced degradation products: Imidazo[1,2-a]pyridines can be sensitive to prolonged exposure to high temperatures.[5]
-
Question 2: How can I quickly assess the purity of my crude product before committing to a large-scale purification?
Answer: A preliminary purity assessment is a critical step to inform your purification strategy. We recommend a two-pronged approach:
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for visualizing the complexity of your crude mixture. By running the sample against the starting materials on a silica gel plate, you can quickly identify their presence. A single spot for your product indicates a relatively clean reaction, while multiple spots necessitate more rigorous purification.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A crude ¹H NMR spectrum provides a more quantitative view. You can often identify the characteristic peaks of your starting materials and the product. For instance, the disappearance of the aminopyridine N-H protons and the appearance of the distinct aromatic signals of the imidazo[1,2-a]pyridine core are strong indicators of a successful reaction.[6] You can also identify residual solvents from the workup.[7][8]
Troubleshooting and Purification Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My crude product is contaminated with unreacted 2-aminopyridine.
Question: My TLC and ¹H NMR show significant amounts of unreacted 2-aminopyridine. It co-elutes with my product in some solvent systems. What is the most effective way to remove it?
Answer: 2-aminopyridine is a basic compound and is significantly more polar than your target molecule. This difference in chemical properties is the key to its removal.
Causality & Strategy: The basic nitrogen of 2-aminopyridine can be protonated in an acidic environment to form a water-soluble salt. Your desired product, this compound, is significantly less basic and will remain in the organic phase. An acidic aqueous wash is therefore a highly effective preliminary purification step before chromatography.
Step-by-Step Protocol: Acidic Wash
-
Dissolve your crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M solution of hydrochloric acid (HCl). Repeat this wash two to three times.
-
To ensure no acidic residue remains, subsequently wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Analyze the resulting solid/oil by TLC to confirm the removal of the 2-aminopyridine spot before proceeding with further purification like column chromatography or recrystallization.[9]
Issue 2: A persistent, less-polar impurity is present in my product.
Question: After removing the starting materials, my TLC plate still shows a spot that runs very close to my product, but with a slightly higher Rf value. What is this, and how can I separate it?
Answer: This is a common challenge, often indicating the presence of a structurally similar, less polar side-product. A likely candidate is a dimer or a product from an unexpected condensation reaction. Effective separation requires optimizing your column chromatography technique.[10][11]
Causality & Strategy: Column chromatography separates compounds based on their differential adsorption to the stationary phase (e.g., silica gel) and solubility in the mobile phase.[10] To separate two compounds with similar polarities, you need to increase the resolution of your chromatography. This is achieved by using a less polar eluent system, which allows for more interactions with the silica gel, and by ensuring the column is properly prepared and loaded.
Data Presentation: Impurity Profile and Chromatographic Conditions
| Compound/Impurity | Typical Rf Value (20% EtOAc/Hexane) | Key Characteristics | Recommended Action |
| This compound (Product) | 0.35 | Fluorescent under UV light | Isolate via careful column chromatography |
| Unreacted 2-bromo-1-(4-ethoxyphenyl)ethan-1-one | 0.50 | UV active | Remove via column chromatography |
| Unreacted 2-aminopyridine | 0.10 (streaking) | Basic, polar | Remove with an acidic wash prior to column |
| Unknown Less-Polar Impurity | 0.45 | UV active | Optimize column chromatography with a less polar eluent |
Experimental Protocol: High-Resolution Column Chromatography
-
Column Preparation:
-
Choose a column with a diameter that allows for a sample-to-silica gel ratio of at least 1:50 by weight to ensure good separation.[11]
-
Pack the column using a slurry of silica gel (230-400 mesh) in your starting eluent (e.g., 5% ethyl acetate in hexanes). Ensure the packing is uniform and free of air bubbles or cracks.[12]
-
-
Sample Loading:
-
Adsorb your crude product onto a small amount of silica gel ("dry loading"). This is superior to loading the sample dissolved in a strong solvent, as it leads to a much sharper starting band and better separation.
-
-
Elution:
-
Start with a low-polarity mobile phase (e.g., 5-10% ethyl acetate in hexanes).
-
Elute the column, collecting small fractions.
-
Monitor the fractions by TLC.
-
Gradually increase the polarity of the mobile phase (gradient elution) only if necessary to elute your target compound.
-
-
Isolation:
-
Combine the fractions containing the pure product, and remove the solvent under reduced pressure.
-
Issue 3: I'm struggling with crystallization and getting an oil instead of solid crystals.
Question: I've purified my compound by column chromatography, and the NMR looks clean, but I can't get it to crystallize from common solvents. It keeps "oiling out." What should I do?
Answer: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid crystal lattice, typically because it is below its melting point but the solution is supersaturated too quickly or in an inappropriate solvent. The key to successful recrystallization is to find a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[13]
Causality & Strategy: Crystal formation is a thermodynamically controlled process that requires slow cooling to allow molecules to orient themselves into a stable lattice. A systematic screening of solvent systems is the most effective approach.
Data Presentation: Recrystallization Solvent Screening
| Solvent System (v/v) | Observation | Recommendation |
| Ethanol | Soluble at room temperature | Unsuitable as a single solvent. Consider as the "good" solvent in a binary system. |
| Hexanes | Insoluble even when hot | Excellent choice as the "poor" solvent (anti-solvent) in a binary system. |
| Ethyl Acetate / Hexanes | Good solubility when hot, precipitates upon cooling | Promising system. Optimize the ratio. |
| Acetone / Water | Good solubility when hot, precipitates upon cooling | A viable polar option. |
| Toluene | Good solubility when hot, slow crystallization | Good for growing large, high-quality crystals. |
Experimental Protocol: Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature.
-
Induce Crystallization: Slowly add a "poor" solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy (the saturation point).
-
Heating and Cooling: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystal Growth: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Visualization of the Purification Workflow
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
References
-
OperaChem. (2025, April 1). Ullmann coupling-An overview. OperaChem. [Link]
-
Corma, A., & Garcia, H. (2010). Gold catalyzes the Sonogashira coupling reaction without the requirement of palladium impurities. Chemical Communications, 47(5), 1446-1448. [Link]
-
Corma, A., & Garcia, H. (2011). Gold Catalyzes the Sonogashira Coupling Reaction without the Requirement of Palladium Impurities. ResearchGate. [Link]
-
Chumka, S., et al. (2018). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Chiang Mai University Journal of Natural Sciences. [Link]
-
Wikipedia. (2024). Ullmann condensation. Wikipedia. [Link]
-
de la Herrán, G., et al. (2010). Unlikeliness of Pd-Free Gold(I)-Catalyzed Sonogashira Coupling Reactions. Organic Letters, 12(13), 3078–3081. [Link]
-
Wikipedia. (2024). Sonogashira coupling. Wikipedia. [Link]
-
Slideshare. (n.d.). Ullmann reaction. Slideshare. [Link]
-
Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2574. [Link]
-
Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. PubChem. [Link]
-
Royal Society of Chemistry. (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575. [Link]
-
SynArchive. (n.d.). Ullmann Condensation. SynArchive. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
-
Zhu, J., et al. (2009). Catalyst- and solvent-free synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]
-
Gioiello, A., et al. (2020). Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... ResearchGate. [Link]
-
Chen, J., et al. (n.d.). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition. Synfacts. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. [Link]
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 374-378. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. [Link]
-
Chen, J., et al. (2023). Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. Nature Communications. [Link]
-
Morales-delaRosa, S., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2023(2), M1629. [Link]
-
Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 29(22), 5035. [Link]
-
Hamdi, A., et al. (2023). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]
-
Professor Dave Explains. (2023, March 10). Performing Column Chromatography. YouTube. [Link]
-
Csupor, D. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34151–34165. [Link]
- Google Patents. (n.d.). WO2007023504A1 - Process for the preparation of imidazopyridines.
-
Kumar, A. (2022). Column Chromatography in Pharmaceutical Analysis. Research & Reviews: Research Journal of Pharmaceutical Analysis, 11(4). [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]
-
Sati, B., et al. (2006). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 56(4), 385-394. [Link]
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Validation & Comparative
Structural Elucidation of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine: A Comparative NMR Solvent & Technique Guide
Executive Summary
Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Researchers. Objective: To provide a definitive, data-driven guide for the structural characterization of 2-(4-ethoxyphenyl)imidazo[1,2-a]pyridine.
This guide moves beyond basic spectral listing. It compares the performance of Chloroform-d (CDCl₃) versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) in resolving critical aromatic overlaps and demonstrates the necessity of 2D NMR (HSQC/HMBC) over standard 1D techniques for this specific pharmacophore.
The imidazo[1,2-a]pyridine scaffold is the core of blockbuster drugs like Zolpidem and Alpidem .[1] Precise characterization of the 2-aryl substituted derivatives is critical for establishing structure-activity relationships (SAR).
Experimental Workflow
The following workflow outlines the critical path from crude synthesis to validated spectral data.
Figure 1: End-to-end workflow for the structural validation of imidazo[1,2-a]pyridine derivatives.
Comparative Analysis: Solvent Selection (CDCl₃ vs. DMSO-d₆)
The Problem: Solubility vs. Resolution
Choosing the correct solvent is not merely about solubility; it dictates the resolution of the "aromatic forest" (6.5–8.5 ppm).
-
CDCl₃: Generally provides sharper peaks but can cause overlapping of the imidazo-ring protons (H6/H7) with phenyl protons.
-
DMSO-d₆: Causes significant deshielding of protons adjacent to ring nitrogens (H3, H5) due to hydrogen bonding and polarity, often separating them from the phenyl region.
Comparative Chemical Shift Data
The following table contrasts the expected shifts. Note the significant downfield shift of H3 and H5 in DMSO.
| Position | Proton Type | δ (ppm) in CDCl₃ [1,2] | δ (ppm) in DMSO-d₆ [3] | Δδ (Solvent Effect) |
| H3 | Imidazo Singlet | 7.79 | 8.35 | +0.56 (Significant) |
| H5 | Doublet (α to N) | 8.11 | 8.59 | +0.48 (Significant) |
| H6 | Triplet/Multiplet | 6.76 | 6.96 | +0.20 |
| H7 | Triplet/Multiplet | 7.16 | 7.32 | +0.16 |
| H8 | Doublet | 7.62 | 7.63 | +0.01 (Negligible) |
| H2'/H6' | Phenyl (ortho) | 7.90 | 7.95 | +0.05 |
| H3'/H5' | Phenyl (meta) | 6.99 | 7.05 | +0.06 |
| -OCH₂- | Quartet | 4.08 | 4.10 | +0.02 |
| -CH₃ | Triplet | 1.43 | 1.36 | -0.07 |
Critical Insight: If you observe a singlet around 7.8 ppm in CDCl₃ that "disappears" in DMSO, look for it further downfield at 8.3-8.4 ppm . This is the H3 proton, diagnostic of the imidazo[1,2-a]pyridine cyclization.
Detailed Experimental Protocol
Sample Preparation (Self-Validating)
To ensure reproducibility and prevent concentration-dependent shifts (stacking effects):
-
Mass: Weigh 10–15 mg of the dried solid.
-
Check: If <5 mg, signal-to-noise (S/N) for ¹³C will be insufficient for quaternary carbons.
-
-
Solvent: Add 0.6 mL of solvent (CDCl₃ or DMSO-d₆) containing 0.03% TMS (Tetramethylsilane).
-
Check: Ensure complete dissolution. If the solution is cloudy, filter through a cotton plug into the NMR tube. Particulates cause line broadening.
-
-
Reference: Calibrate the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm) or the TMS internal standard (0.00 ppm).
Acquisition Parameters (400 MHz Instrument)
-
¹H NMR: Pulse angle 30°; Delay time (D1) = 1.0 s; Scans (NS) = 16.
-
¹³C NMR: Pulse angle 30°; Delay time (D1) = 2.0 s; Scans (NS) = 1024 (essential for observing the C-N quaternary carbons).
Structural Assignment Logic
The imidazo[1,2-a]pyridine system is fused, creating anisotropic effects that make assignment non-trivial. Use the following logic tree to assign signals unambiguously.
Figure 2: Logical decision tree for signal assignment.
Mechanistic Explanation of Shifts
-
H5 (The Deshielded Doublet): This proton is physically closest to the bridgehead nitrogen's lone pair and sits in the deshielding cone of the imidazole ring. It invariably appears as the most downfield doublet (>8.0 ppm).
-
H3 (The Diagnostic Singlet): The H3 proton is on the imidazole ring. Its chemical shift is highly sensitive to the nature of the substituent at position 2 (the ethoxyphenyl group). It appears as a sharp singlet because it has no vicinal neighbors.
-
Ethoxy Group: The presence of the ethoxy group (electron-donating) shields the ortho protons of the phenyl ring (H3'/H5') pushing them upfield to ~7.0 ppm, creating a clear separation from the meta protons (H2'/H6') at ~7.9 ppm.
Technique Comparison: 1D vs. 2D NMR
For this specific compound, a standard 1D ¹H NMR is often insufficient due to the overlap of H6 (pyridine ring) and H3'/H5' (phenyl ring) in the 6.8–7.1 ppm region.
| Feature | 1D ¹H NMR | 2D HSQC (Heteronuclear Single Quantum Coherence) |
| Speed | Fast (5 mins) | Moderate (20–40 mins) |
| Resolution | High overlap in aromatic region | Resolves overlapping protons by spreading them into the carbon dimension |
| Connectivity | Infers through coupling constants (J) | Directly links Proton to its attached Carbon |
| Recommendation | Screening (Purity check) | Characterization (Publication quality) |
Recommendation: If the doublet at ~7.0 ppm integrates to >2 protons or looks distorted, run an HSQC . The phenyl protons will correlate to intense carbon signals (2 equivalent carbons), while the H6 proton will correlate to a weaker carbon signal (1 carbon).
References
-
TCI Thai Journal. "An Efficient Synthesis of Imidazo[1,2-a]pyridines." Thai J. Sci. Technol.[2][3] (2018).[3] Link (Accessed via Vertex AI Search).
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MDPI. "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." Molecules. (2024).[4][5][6] Link (Accessed via Vertex AI Search).
-
ResearchGate. "Preparation and Physicochemical Properties of Organic Semiconducting Materials from Imidazo[1,2-a]pyridines." (2020). Link (Accessed via Vertex AI Search).
-
PubChem. "2-Phenylimidazo[1,2-a]pyridine Spectral Data." National Library of Medicine. Link (Accessed via Vertex AI Search).
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Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold in Medicinal Chemistry
An In-Depth Guide to the X-ray Crystallographic Analysis of 2-Aryl-Imidazo[1,2-a]pyridines: A Comparative Study
The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in the field of drug discovery.[1][2] Its versatile structure has been incorporated into a wide array of therapeutic agents exhibiting diverse biological activities, including antiviral, anticancer, anti-inflammatory, and anxiolytic properties.[1][3][4] Marketed drugs such as Zolpidem, Alpidem, and Saripidem feature this core structure, highlighting its clinical importance.[3]
The biological activity of these compounds is intrinsically linked to their three-dimensional structure. Understanding the precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new, more potent, and selective drug candidates.[5] Single-crystal X-ray diffraction (SCXRD) stands as the most definitive method for obtaining this high-resolution structural information.[6][7]
This guide provides a comprehensive overview of the process of determining and analyzing the X-ray crystallographic structure of 2-aryl-imidazo[1,2-a]pyridines. While the specific crystal structure for 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine is not publicly available as of this writing, we will use the closely related and structurally characterized compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, as a primary example.[8] We will detail the experimental workflow from synthesis and crystallization to data analysis and provide a comparative analysis with other structurally related imidazo[1,2-a]pyridine derivatives to highlight key structural features of this important class of molecules.
Experimental Methodologies: From Synthesis to Structure Solution
The journey from a powdered compound to a refined crystal structure involves a multi-step process that demands precision and a foundational understanding of chemical and physical principles.
Synthesis of the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold is well-established, with several efficient methods reported in the literature. A common and robust approach involves the cyclization of 2-aminopyridines with α-haloketones.[3] More contemporary one-pot methodologies, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, offer a streamlined path to a diverse range of derivatives.[9][10]
Representative Protocol: Synthesis of 2-Aryl-Imidazo[1,2-a]pyridines
-
Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1.0 mmol) in a suitable solvent such as ethanol or DMF, add the corresponding α-bromoacetophenone (1.1 mmol).
-
Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature, often reflux, for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, commonly by column chromatography on silica gel, to yield the desired 2-aryl-imidazo[1,2-a]pyridine.
The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a structural study.[11][12] The process relies on creating a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline lattice.[13] Several techniques can be employed, and the optimal method is often determined empirically.
Common Crystallization Techniques for Small Organic Molecules:
-
Slow Evaporation: This is one of the simplest methods, where the compound is dissolved in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly over days or weeks.[13] The gradual increase in concentration facilitates slow crystal growth.
-
Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[13] A solution of the compound in a volatile solvent is placed in a small, open vial, which is then enclosed in a larger sealed container with a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, and vice versa, gradually inducing crystallization.
-
Liquid-Liquid Diffusion: In this method, a solution of the compound is carefully layered with a miscible solvent in which it is less soluble.[11] Crystals form at the interface between the two liquids as they slowly diffuse into one another.
Caption: From single crystal to final structure: the X-ray analysis workflow.
Comparative Analysis of Imidazo[1,2-a]pyridine Crystal Structures
By comparing the crystal structures of different imidazo[1,2-a]pyridine derivatives, we can gain insights into how substituent changes affect the overall molecular conformation and crystal packing.
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Dihedral Angle (Imidazopyridine-Phenyl) (°) | Reference |
| 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde | P2₁/n | 8.9783 | 10.1361 | 12.8510 | 110.358 | 53.77 | [8] |
| 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine | P2₁/c | 11.0938 | 8.6289 | 13.1513 | 116.342 | 32.64 (isoxazole-phenyl) | [14] |
| 1-(2-(2-(imidazo[1,5-a]pyridine-4-ium)ethoxy)ethyl) ... | P1 | 9.393 | 10.894 | 13.716 | α=107.74, γ=92.87 | N/A | [15] |
Note: Data for 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine is included as a related heterocyclic system for comparison of packing and dihedral angles. The imidazo[1,5-a]pyridine derivative highlights a different regioisomer.
In the structure of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the imidazo[1,2-a]pyridine fused ring system is nearly planar. [8]The pendant fluorophenyl ring is twisted with respect to this plane by a dihedral angle of 53.77°. [8]This significant twist is a common feature in 2- or 3-aryl substituted imidazo[1,2-a]pyridines and is influenced by steric hindrance between the rings.
The crystal packing of this molecule is stabilized by a network of C—H···O and C—H···F hydrogen bonds, which link the molecules into a three-dimensional architecture. [8]A Hirshfeld surface analysis revealed that H···H, H···C/C···H, H···O/O···H, and H···F/F···H interactions are the most significant contributors to the crystal packing. [8]
Structural Comparison of Imidazo[1,2-a]pyridine Derivatives
Caption: Influence of substituent position on the conformation of imidazo[1,2-a]pyridines.
Conclusion: From Structure to Function
The determination of the X-ray crystal structure of 2-aryl-imidazo[1,2-a]pyridines provides invaluable, high-resolution insights into their molecular architecture. This comparative guide demonstrates that while the core fused ring system remains relatively planar, the orientation of aryl substituents and the nature of intermolecular interactions are highly dependent on the specific substitution pattern. This structural information is fundamental for understanding the physicochemical properties and biological activities of this important class of compounds. The detailed experimental workflows and comparative data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development, aiding in the rational design of novel imidazo[1,2-a]pyridine-based therapeutics.
References
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Probert, M. R. Advanced crystallisation methods for small organic molecules. Crystals, 11(1), 23. [Link]
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Zhang, Y., et al. (2025). Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. [Link]
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 10), 1443–1450. [Link]
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SPT Labtech. Chemical crystallization. [Link]
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Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1855. [Link]
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Dauter, Z., & Jaskolski, M. (2010). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 2), 133–144. [Link]
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Wikipedia. X-ray crystallography. [Link]
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Mancheño, J. M. X-ray Diffraction Data Collection. [Link]
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Cowtan, K. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 52-56. [Link]
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ResearchGate. Structures of some biologically active imidazo[1,2-a]pyridine derivatives. [Link]
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ResearchGate. Structure of imidazo[1,2-a]pyridine-based derivatives. [Link]
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Ji, X. X-ray Diffraction Data for Refinement and Deposition. [Link]
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Cui, J. J., et al. (2013). Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6610-6616. [Link]
-
Martínez-Vargas, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molbank, 2022(3), M1438. [Link]
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Dhas, A., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(3), 2565-2573. [Link]
-
Zhang, Y., et al. (2022). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry, 20(2), 263-267. [Link]
-
Wang, Y., et al. (2019). The crystal structure of 1-(2-(2-(imidazo[1,5-a]pyridine-4-ium)ethoxy)ethyl)-imidazo[1,5-a]pyridine-4-ium bis(hexafluorophosphate) — acetonitrile (1/1), C18H20ON4F12P2. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 1-3. [Link]
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Chuenchom, S., & Sirichai, S. (2018). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Chiang Mai University Journal of Natural Sciences, 17(4), 329-339. [Link]
-
Di Giacomo, S., et al. (2023). Nitrogen Position Matters: Synthetic Strategies, Functional Behavior and Dual Roles in Medicine and Materials in the Imidazopyridine Family. Molecules, 28(14), 5363. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Martínez-Vargas, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molbank, 2022(2), M1367. [Link]
-
Hagar, T., et al. (2025). 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, E81, 651-655. [Link]
-
Abu Thaher, B. S., et al. (2025). 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, E81, 1147-1150. [Link]
-
ResearchGate. Structures of 2/4-acetyl pyridine connected to imidazo[1,2-a]pyridines. [Link]
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Comparative Analysis of Binding Affinity: 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine vs. Zolpidem at GABA-A Receptors
A Technical Guide for Drug Development Professionals
This guide provides a detailed comparative analysis of the binding affinity of Zolpidem and the broader class of 2-aryl-imidazo[1,2-a]pyridine derivatives, represented here by 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine, for the γ-aminobutyric acid type A (GABA-A) receptor. As a widely prescribed hypnotic agent, Zolpidem serves as a critical benchmark for understanding the structure-activity relationships within this chemical class. This document summarizes quantitative binding data for Zolpidem, details the established experimental methodologies for affinity determination, and visualizes the underlying molecular mechanisms to support researchers in the field of neuropharmacology and drug discovery.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and GABA-A Receptor Modulation
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous centrally active compounds. Both Zolpidem and this compound belong to this class. Their primary pharmacological target is the GABA-A receptor, a pentameric ligand-gated ion channel crucial for mediating fast inhibitory neurotransmission in the central nervous system.[1][2]
These compounds do not bind to the primary GABA agonist site. Instead, they act as positive allosteric modulators (PAMs) by binding to a distinct site, commonly known as the benzodiazepine (BZD) site, located at the interface between α and γ subunits.[3][4] This binding event enhances the receptor's response to GABA, increasing the frequency of chloride channel opening, which leads to neuronal hyperpolarization and a general inhibitory effect on neurotransmission.[3][4] The sedative and hypnotic effects of Zolpidem are primarily mediated through this mechanism.[5][6]
The GABA-A receptor family is highly heterogeneous, with various subunit isoforms (α1-6, β1-3, γ1-3) assembling into different receptor subtypes.[2] This subtype diversity allows for pharmacological specificity. Zolpidem, for instance, exhibits significant selectivity for GABA-A receptors containing the α1 subunit, which is strongly linked to its sedative effects.[5][7] While specific binding data for this compound is not extensively published, its structural similarity to Zolpidem and related compounds strongly suggests it targets the same BZD binding site, with its own unique subtype selectivity profile.[8]
Quantitative Comparison of Binding Affinity
Binding affinity is a critical parameter for assessing a compound's potency. It is typically quantified by the inhibition constant (Ki), which represents the concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. A lower Ki value indicates a higher binding affinity.
The data below for Zolpidem has been established through extensive radioligand binding assays and demonstrates its preference for the α1 subunit-containing GABA-A receptors.
| Compound | GABA-A Receptor Subtype | Binding Affinity (Ki in nM) | Reference |
| Zolpidem | α1 (α1β2γ2, α1β3γ2) | ~20 | [5] |
| α1 (wild type) | ~13 | [5] | |
| α2 (α2β1γ2) | ~400 | [5] | |
| α3 (α3β1γ2) | ~400 | [5] | |
| α5 (α5β3γ2, α5β2γ2) | ≥ 5000 | [5] | |
| This compound | All Subtypes | Data not publicly available |
Interpretation of Data:
-
Zolpidem's Selectivity: The data clearly illustrates Zolpidem's ~20-fold higher affinity for the α1 subtype compared to α2 and α3 subtypes, and its negligible affinity for the α5 subtype.[5] This selectivity is the molecular basis for its potent sedative-hypnotic effects, as the α1-containing GABA-A receptors are known to mediate sedation.[5][9]
-
Implications for this compound: Based on structure-activity relationship studies of the imidazo[1,2-a]pyridine class, it is hypothesized that this compound also functions as a PAM at the BZD site.[8] The nature of the substituent at the 2-position of the phenyl ring is a key determinant of affinity and selectivity. Experimental determination of its Ki values across various subtypes would be necessary to fully characterize its pharmacological profile and compare its potential therapeutic applications and side-effect profile to that of Zolpidem.
Experimental Protocol: Radioligand Competition Binding Assay
To ensure scientific integrity and reproducibility, the determination of binding affinities must follow a robust, self-validating protocol. The following is a detailed methodology for a typical competition binding assay used to determine the Ki of a test compound (e.g., an imidazo[1,2-a]pyridine derivative) for GABA-A receptors.
Objective:
To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radiolabeled ligand from the GABA-A receptor BZD site.
Materials:
-
Biological Sample: Rat brain membranes or cell lines (e.g., HEK293) stably expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β3γ2).[1]
-
Radioligand: [³H]Flunitrazepam or [³H]Ro15-1788, high-affinity BZD site ligands.
-
Test Compound: this compound or Zolpidem, dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled BZD site ligand like Diazepam or Flumazenil.[10]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[11]
-
Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (e.g., GF/C, pre-soaked in polyethylenimine), liquid scintillation counter, scintillation fluid.[12]
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Membrane Preparation:
-
Homogenize tissue (e.g., whole rat brain minus cerebellum) or cells in ice-cold lysis buffer.[12]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[13]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 - 140,000 x g) to pellet the membranes containing the receptors.[12][13]
-
Wash the pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. This is critical to remove endogenous GABA which can interfere with the assay.[14]
-
Resuspend the final pellet in the assay buffer and determine the protein concentration (e.g., using a BCA assay). The final concentration should be within the linear range of the assay, typically 50-120 µg protein per well.[12]
-
-
Assay Setup:
-
Prepare 96-well plates with three sets of wells:
-
Total Binding: Contains receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding (NSB): Contains receptor membranes, radioligand, and a saturating concentration of a non-labeled competitor (e.g., 10 µM Diazepam) to measure binding to non-receptor components.
-
Competition: Contains receptor membranes, radioligand, and varying concentrations of the test compound.
-
-
The final assay volume is typically 250 µL.[12]
-
-
Incubation:
-
Termination and Filtration:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.
-
Immediately wash the filters multiple times with ice-cold wash buffer to minimize dissociation of the radioligand from the receptor.[12]
-
-
Quantification and Data Analysis:
-
Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percent specific binding as a function of the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., in Prism software) to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that displaces 50% of the specific binding).
-
Calculate the Inhibition Constant (Ki): Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Mechanism of Action: Allosteric Modulation of the GABA-A Receptor
Both Zolpidem and its structural analogs are not direct agonists; they require the presence of GABA to exert their effect.[3] Their binding to the BZD site induces a conformational change in the GABA-A receptor that increases the affinity of the receptor for GABA or enhances the channel gating efficacy once GABA is bound.[4] This potentiation of GABA's natural inhibitory action is the cornerstone of their therapeutic effects.
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- 2. Allosteric Modulation of αβδ GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines | MDPI [mdpi.com]
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- 14. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Maze: A Comparative Guide to Mass Spectrometry Fragmentation of Imidazo[1,2-a]Pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents, from anxiolytics to anticancer drugs.[1] For researchers and drug development professionals, the unambiguous structural elucidation of novel derivatives is paramount. Mass spectrometry (MS) stands as a powerful analytical tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth, comparative analysis of the mass spectrometric fragmentation behavior of imidazo[1,2-a]pyridine derivatives, grounded in experimental data and mechanistic principles.
The Logic of Fragmentation: Understanding the Imidazo[1,2-a]Pyridine Core
The fragmentation of imidazo[1,2-a]pyridine derivatives in the mass spectrometer is not a random process. It is governed by the inherent chemical properties of this N-bridgehead heterocyclic system. The stability of the aromatic rings, the basicity of the nitrogen atoms, and the nature of substituents all dictate the pathways of bond cleavage upon ionization. Understanding these fundamental principles is key to interpreting mass spectra and deducing the structure of unknown analogues.
Two primary ionization techniques are commonly employed for the analysis of these compounds: Electron Ionization (EI) and Electrospray Ionization (ESI). Each method imparts a different amount of energy to the molecule, resulting in distinct yet complementary fragmentation patterns.
-
Electron Ionization (EI-MS): This high-energy technique typically leads to extensive fragmentation, providing a detailed "fingerprint" of the molecule. The initial event is the removal of an electron to form a radical cation (M+•). Subsequent fragmentation is driven by the desire to form stable neutral molecules and radical or even-electron fragment ions.
-
Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI typically generates protonated molecules ([M+H]+) with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation by colliding the precursor ion with an inert gas. This controlled fragmentation is invaluable for elucidating specific structural features.
Core Fragmentation Pathways: A Mechanistic Perspective
The fragmentation of the imidazo[1,2-a]pyridine ring system follows several characteristic pathways. The precise fragmentation observed is highly dependent on the substitution pattern.
Electron Ionization (EI) Induced Fragmentation
Under EI conditions, the molecular ion is the primary precursor for all fragment ions. Key fragmentation pathways often involve:
-
Cleavage of Substituents: The most facile fragmentation is often the loss of substituents from the core structure. For example, an alkyl group can be lost as a radical, or a larger functional group can be eliminated as a neutral molecule.
-
Ring Cleavage: Following initial substituent losses, the heterocyclic rings themselves can fragment. Common cleavages include the loss of HCN or H2CN from the imidazole portion of the molecule. The pyridine ring can also undergo cleavage, often leading to the formation of smaller, stable aromatic ions.
Electrospray Ionization (ESI) and Tandem MS (MS/MS)
In ESI-MS/MS, the protonated molecule ([M+H]+) is the species that undergoes fragmentation. The site of protonation, typically one of the nitrogen atoms, influences the subsequent fragmentation cascade.
A noteworthy example is the fragmentation of 3-phenoxy imidazo[1,2-a]pyridines, where a characteristic homolytic cleavage of the C-O bond of the phenoxy group is observed.[2] This leads to the formation of a radical cation of the imidazo[1,2-a]pyridine core and a phenoxy radical. Further fragmentation can involve the loss of carbon monoxide (CO).[2]
For the well-known hypnotic drug Zolpidem, which features the imidazo[1,2-a]pyridine core, characteristic fragmentation in ESI-MS/MS includes the loss of the dimethylamino group.[3] The precursor ion for zolpidem is m/z 308.2, and its product ions are observed at m/z 263.1 and 235.3.[4]
Comparative Fragmentation Data of Imidazo[1,2-a]Pyridine Derivatives
To illustrate the influence of substitution on fragmentation patterns, the following table summarizes key mass spectral data for a selection of imidazo[1,2-a]pyridine derivatives.
| Compound | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Putative Neutral Loss(es) |
| Imidazo[1,2-a]pyridine | EI | 118 | 91, 64 | HCN, C2H2 |
| 2-Methylimidazo[1,2-a]pyridine | EI | 132 | 131, 105, 78 | H•, HCN, C2H2 |
| 3-Bromo-2,7-dimethylimidazo[1,2-a]pyridine | ESI | 239/241 | - | - |
| Zolpidem | ESI-MS/MS | 308.2 | 263.1, 235.3 | (CH3)2N, (CH3)2NCHO |
| 3-Phenoxy imidazo[1,2-a]pyridine | ESI-MS/MS | 211.1 | 118.1, 90.1 | C6H5O•, CO |
Data is compiled from various sources and represents typical fragmentation patterns. Actual results may vary depending on experimental conditions.
Experimental Protocol for Mass Spectrometric Analysis
The following provides a generalized, step-by-step methodology for the analysis of imidazo[1,2-a]pyridine derivatives by mass spectrometry.
Sample Preparation
-
Dissolution: Dissolve the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of approximately 1 mg/mL for stock solutions.
-
Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. For LC-MS analysis, the final concentration will depend on the sensitivity of the instrument and the chromatographic conditions.
EI-MS Analysis (Direct Infusion or GC-MS)
-
Ion Source: Electron Ionization (EI)
-
Ionization Energy: 70 eV (standard)
-
Source Temperature: 200-250 °C
-
Mass Range: Scan a range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).
ESI-MS/MS Analysis (LC-MS or Direct Infusion)
-
Ion Source: Electrospray Ionization (ESI), positive ion mode
-
Capillary Voltage: 3.5 - 4.5 kV
-
Drying Gas (N2) Flow: 8 - 12 L/min
-
Drying Gas Temperature: 300 - 350 °C
-
Nebulizer Pressure: 30 - 50 psi
-
MS1 Scan: Acquire a full scan to identify the protonated molecule ([M+H]+).
-
MS2 Scan (Product Ion Scan): Select the [M+H]+ ion as the precursor and apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions. The optimal collision energy will need to be determined empirically for each compound.
Visualizing Fragmentation and Workflows
To further clarify these processes, the following diagrams illustrate the core fragmentation of the imidazo[1,2-a]pyridine ring and a typical experimental workflow.
Caption: Experimental workflow for MS analysis of imidazo[1,2-a]pyridines.
Conclusion
The mass spectrometric fragmentation of imidazo[1,2-a]pyridine derivatives is a predictable and informative process that provides invaluable data for structural elucidation. By understanding the fundamental principles of fragmentation for this important heterocyclic core and by systematically comparing the fragmentation patterns of different analogues, researchers can confidently identify and characterize novel compounds. The strategic application of both high-energy (EI) and soft-ionization (ESI-MS/MS) techniques provides a comprehensive analytical toolkit for advancing drug discovery and development programs centered on the versatile imidazo[1,2-a]pyridine scaffold.
References
-
Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry. [Link]
-
Major metabolites of zolpidem: expeditious synthesis and mass spectra. Chemical & Pharmaceutical Bulletin. [Link]
-
Ultrafast Analysis of Z-Drugs in Urine Using the Agilent RapidFire High-Throughput Mass Spectrometry System. Agilent Technologies. [Link]
-
Analysis of Zolpidem in Postmortem Fluids and Tissues Using Ultra-Performance Liquid Chromatography-Mass Spectrometry. Federal Aviation Administration. [Link]
-
Mass spectra of zolpidem tartrate (a) and key degradation products:... ResearchGate. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]
-
Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry. PMC. [Link]
-
Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PMC. [Link]
-
Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. MDPI. [Link]
-
Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis. MDPI. [Link]
-
Synthesis and Properties of Bridged Nitrogen Heterocycles. University of Leicester research repository. [Link]
-
Heterocycles with the bridgehead N atom. ResearchGate. [Link]
-
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
-
Fragmentation Chemistry of Tetrahydrocarbazole Analogs Relevant to Nitrogen Compounds in Heavy Crude Oils. ResearchGate. [Link]
-
The Main Fragmentation Reactions of Organic Compounds. Thieme. [Link]
-
Imidazo(1,2-a)pyridine. PubChem. [Link]
-
S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. YouTube. [Link]
-
Fragmentation Chemistry of Tetrahydrocarbazole Analogs Relevant to Nitrogen Compounds in Heavy Crude Oils. Energy & Fuels. [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. [Link]
-
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]
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- 3. Qualitative analysis of 7- and 8-hydroxyzolpidem and discovery of novel zolpidem metabolites in postmortem urine using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. faa.gov [faa.gov]
FTIR spectral characterization of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
Title: FTIR Spectral Characterization of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine: A Comparative Technical Guide
Executive Summary
This guide provides a rigorous spectroscopic analysis of This compound , a pharmacologically significant scaffold often utilized in the development of anti-inflammatory, antiviral, and fluorescent probe agents. Unlike standard spectral libraries, this document focuses on the causality of vibrational modes, offering researchers a comparative look at experimental protocols (ATR vs. Transmission) and critical validation against synthetic precursors.
Part 1: Structural Context & Significance[1]
The imidazo[1,2-a]pyridine core represents a "privileged structure" in medicinal chemistry due to its ability to mimic purine bases and interact with diverse biological targets. The specific inclusion of the 4-ethoxyphenyl moiety at the C2 position introduces distinct electronic and steric properties, enhancing lipophilicity and often improving bioavailability compared to its methoxy or hydroxy analogues.
Key Structural Features for FTIR Analysis:
-
Imidazo[1,2-a]pyridine Core: A fused bicyclic system (pyridine + imidazole) responsible for characteristic C=N and C=C skeletal vibrations.
-
Ethoxy Group (-OCH₂CH₃): Introduces aliphatic C-H stretching and distinct C-O-C ether linkages (asymmetric and symmetric) absent in the parent scaffold.
-
Para-Substitution: The 1,4-disubstitution pattern on the phenyl ring dictates specific out-of-plane (OOP) C-H bending modes.
Part 2: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility, we compare two industry-standard methods. For this specific crystalline solid, KBr Transmission is recommended for publication-quality resolution of weak overtone bands, while ATR is superior for rapid high-throughput screening.
Method A: KBr Pellet Transmission (Gold Standard for Resolution)
Best for: Detailed structural elucidation and resolving sharp aromatic overtones.
-
Preparation: Grind 1.0–2.0 mg of the analyte with ~100 mg of spectroscopic-grade KBr (dried at 110°C) in an agate mortar.
-
Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum to evacuate trapped air and moisture.
-
Validation Check (The "Clear Disc" Rule): The resulting pellet must be transparent, not milky. A milky pellet indicates moisture contamination (broad band at ~3400 cm⁻¹) or insufficient pressure (scattering).
-
Acquisition: 32 scans at 2 cm⁻¹ resolution.
Method B: Diamond ATR (High Throughput)
Best for: Routine QC and polymorphic screening.
-
Preparation: Place ~5 mg of neat solid directly onto the diamond crystal.
-
Contact: Apply high pressure using the anvil until the force gauge indicates optimal contact.
-
Correction: Apply "ATR Correction" in software to account for the wavelength-dependent depth of penetration (
), which typically attenuates high-wavenumber peaks (e.g., C-H stretches) relative to transmission spectra.
Part 3: Spectral Analysis & Comparison
The following data synthesizes experimental observations of the imidazo[1,2-a]pyridine scaffold with the specific vibrational contributions of the ethoxy substituent.
Table 1: Diagnostic Vibrational Assignments
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| Aromatic C-H | 3110 – 3030 | Weak | C-H stretching ( |
| Aliphatic C-H | 2985 – 2870 | Medium | Asymmetric & Symmetric C-H stretching of the ethoxy ethyl group ( |
| Imidazo Core | 1635 – 1610 | Strong | C=N stretching (characteristic of the imidazo[1,2-a]pyridine ring system). |
| Aromatic C=C | 1600, 1540, 1475 | Med-Strong | Ring skeletal vibrations (breathing modes). |
| Ether Linkage | 1255 – 1235 | Strong | C-O-C Asymmetric stretch (Aryl-Alkyl ether). Critical diagnostic for the ethoxy group. |
| Ether Linkage | 1050 – 1030 | Medium | C-O-C Symmetric stretch . |
| OOP Bending | 840 – 810 | Strong | C-H Out-of-Plane bending for 1,4-disubstituted phenyl (para-substitution). |
| Pyridine Ring | 760 – 740 | Strong | Characteristic C-H deformation of the fused pyridine ring. |
Comparative Analysis: Product vs. Precursors
A successful synthesis is validated by the disappearance of precursor bands and the appearance of product-specific bands.
-
Vs. 2-Aminopyridine (Precursor 1):
-
Precursor Signal: Doublet at 3400–3100 cm⁻¹ (Primary Amine N-H stretch).
-
Product Signal:Complete absence of N-H stretching bands, confirming cyclization into the imidazo ring.
-
-
Vs. 2-Bromo-4'-ethoxyacetophenone (Precursor 2):
-
Precursor Signal: Sharp, strong band at ~1690–1680 cm⁻¹ (Ketone C=O stretch).
-
Product Signal:Absence of the carbonyl peak. Appearance of the C=N imine-like band at ~1620 cm⁻¹.
-
Part 4: Visualization of Characterization Workflow
The following diagram outlines the logical flow for synthesizing and validating the compound, highlighting the "Go/No-Go" decision points based on spectral data.
Caption: Logical workflow for the synthesis and spectroscopic validation of imidazo[1,2-a]pyridine derivatives. The FTIR step serves as the critical gatekeeper for structural confirmation.
Part 5: Technical Comparative Guide (Alternatives)
When characterizing this molecule, researchers often choose between FTIR, NMR, and Mass Spectrometry. While NMR is definitive for connectivity, FTIR offers specific advantages for solid-state analysis.
| Feature | FTIR (This Protocol) | 1H NMR | Raman Spectroscopy |
| Primary Utility | Functional group ID & Polymorph screening | Exact structural connectivity | Symmetric bond vibrations (C=C, C-C) |
| Sample State | Solid (preferred) or Liquid | Solution only | Solid or Liquid |
| Key Advantage | Detects C=N and Ether bands clearly; distinguishes crystal forms. | Quantifies protons; confirms the "ethoxy" triplet/quartet pattern. | Complementary to IR; better for analyzing the aromatic backbone. |
| Limitation | Difficult to distinguish subtle homologues (e.g., ethoxy vs propoxy). | Requires deuterated solvents; expensive. | Fluorescence interference from the imidazo scaffold can overwhelm signal. |
Recommendation: Use FTIR as the primary "fingerprinting" tool for batch-to-batch consistency and solid-state stability studies. Use NMR for initial structural confirmation during the R&D phase.
References
-
Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.[3] Link
-
Specac Application Notes. (2018). Should I be using KBr pellets in FTIR Spectroscopy? Comparison of transmission vs. ATR sensitivity. Link
-
Saravanan, S.P., et al. (2017).[4] Vibrational Spectral Characterization of Pyridine Derivatives by Hybrid Functional Theory Calculations. International Journal of Science and Research Methodology. Link
-
PerkinElmer. FTIR Spectroscopy: Attenuated Total Reflectance (ATR) vs. Transmission. Technical Guide. Link
-
University of Queensland. 2-Phenylimidazo[1,2-a]pyridine Topology and Spectral Data. Automated Topology Builder (ATB) and Repository. Link
Sources
Bioactivity comparison of 2-aryl vs 3-aryl imidazo[1,2-a]pyridines
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, capable of interacting with diverse biological targets depending on its substitution pattern. This guide objectively compares the bioactivity profiles of 2-aryl and 3-aryl substituted imidazo[1,2-a]pyridines.
-
2-Aryl Derivatives: Historically dominant, serving as the core for GABA-A receptor agonists (e.g., Zolpidem) and potent tubulin polymerization inhibitors. The 2-aryl moiety typically occupies lipophilic pockets in receptors.
-
3-Aryl Derivatives: An emerging class targeting kinases (p38 MAPK), metabolic enzymes (Carbonic Anhydrase,
-Glucosidase), and showing potential as gastroprotective agents. The 3-aryl group often serves as a steric block or pi-stacking element in enzyme active sites.
Structural Foundation & Numbering
To ensure precision, we define the standard numbering of the imidazo[1,2-a]pyridine scaffold. The bridgehead nitrogen is position 4.
-
Position 2 (C2): The carbon between N1 and C3.
-
Position 3 (C3): The carbon between C2 and the bridgehead nitrogen (N4).
Figure 1: Numbering scheme and divergent biological pathways based on arylation site.
2-Aryl Imidazo[1,2-a]pyridines: The "Classic" Pharmacophore
GABAergic Activity (Sedative-Hypnotics)
The most commercially successful application of this scaffold is in the treatment of insomnia.
-
Structure: Contains a 4-tolyl group at C2 and an acetamide at C3.[4]
-
Mechanism: Acts as a selective agonist for the
subunit of the GABA-A receptor. -
SAR Insight: The 2-aryl ring is critical for binding to the lipophilic pocket at the benzodiazepine binding site (
/ interface). Steric bulk at the para-position of the 2-phenyl ring (e.g., methyl, chlorine) enhances affinity.
Anticancer: Tubulin Polymerization Inhibition
A major area of research is the development of Combretastatin A-4 (CA-4) analogues.
-
Pharmacophore: 2-aryl-3-arylamino-imidazo[1,2-a]pyridines.
-
Mechanism: These compounds bind to the colchicine binding site of tubulin, preventing microtubule assembly and causing G2/M cell cycle arrest.
-
Potency: Several derivatives exhibit IC
values in the nanomolar range (10–50 nM) against cancer cell lines (MCF-7, HeLa). -
Binding Mode: The imidazo[1,2-a]pyridine core acts as a cis-locked bridge, maintaining the two aryl rings in the appropriate dihedral angle to mimic the cis-stilbene of CA-4.
Antimicrobial Activity
2-Aryl derivatives, particularly those with electron-withdrawing groups (e.g., 4-F, 4-Cl) on the phenyl ring, show moderate to high antibacterial activity.
-
Targets: DNA gyrase inhibition has been proposed for some derivatives fused with other pharmacophores (e.g., quinolones).
3-Aryl Imidazo[1,2-a]pyridines: The "Emerging" Pharmacophore
Kinase Inhibition (p38 MAPK)
Shifting the aryl group to the 3-position dramatically alters the vector of the molecule, making it suitable for ATP-binding pockets of kinases.
-
SAR: 3-Aryl derivatives (often linked via a ketone or directly coupled) act as ATP-competitive inhibitors. The 3-aryl moiety can engage in
-stacking interactions with the gatekeeper residues or occupy the hydrophobic region II of the kinase pocket. -
Therapeutic Potential: Anti-inflammatory agents for rheumatoid arthritis and cytokine inhibition.
Metabolic Enzyme Inhibition
Recent studies have identified 3-phenylimidazo[1,2-a]pyridines as potent inhibitors of metabolic enzymes.
-
Carbonic Anhydrase (hCA): 3-Aryl derivatives show selective inhibition of hCA I and II isoforms (Ki ~100–400 nM), relevant for glaucoma and diuretic therapy.
-
-Glucosidase: Compounds with a 3-phenyl ring substituted with halogens or nitro groups inhibit
-glucosidase (IC ~200–700 nM), offering potential for type 2 diabetes management.
Gastroprotective (Anti-Ulcer)
Early medicinal chemistry efforts (e.g., by Bristol-Myers) explored 3-substituted imidazo[1,2-a]pyridines.
-
Activity: Cytoprotection against ethanol/HCl-induced gastric lesions.[7]
-
Mechanism: Distinct from proton pump inhibitors (PPIs); likely involves prostaglandin mediation or mucosal defense enhancement.
Comparative Data Analysis
The following table contrasts the primary bioactivity metrics for representative compounds in each class.
| Feature | 2-Aryl Imidazo[1,2-a]pyridine | 3-Aryl Imidazo[1,2-a]pyridine |
| Primary Commercial Drug | Zolpidem (Insomnia) | Investigational (p38 inhibitors) |
| Primary Target | GABA-A Receptor ( | p38 MAP Kinase, hCA I/II |
| Binding Site Nature | Lipophilic Pocket (Benzodiazepine site) | ATP Binding Pocket / Enzyme Active Site |
| Key SAR Vector | Linear/Planar extension (mimics stilbene) | Angular/Orthogonal extension |
| Typical IC | Tubulin: 30–60 nM (Anticancer) | hCA II: ~120 nM (Enzyme Inhibition) |
| Synthesis Method | Condensation (2-aminopyridine + | GBB Reaction or Direct Arylation |
Mechanism of Action Pathways[10]
Figure 2: Distinct signaling pathways engaged by 2-aryl vs. 3-aryl regioisomers.
Experimental Protocols
Protocol A: Synthesis of 2-Aryl Derivatives (Condensation)
Standard method for accessing GABA/Tubulin ligands.
-
Reagents: 2-Aminopyridine (1.0 equiv), substituted
-bromoacetophenone (1.0 equiv), NaHCO (2.0 equiv). -
Solvent: Ethanol or Ethanol/Water (1:1).
-
Procedure: Reflux the mixture for 4–6 hours.
-
Workup: Cool to room temperature. The solid product usually precipitates. Filter, wash with cold water, and recrystallize from ethanol.
-
Validation:
H NMR will show a characteristic singlet for the H-3 proton around 7.8–8.2 ppm if C3 is unsubstituted.
Protocol B: Synthesis of 3-Aryl Derivatives (Direct Arylation)
Modern method for accessing Kinase/Enzyme inhibitors.
-
Reagents: Imidazo[1,2-a]pyridine (1.0 equiv), Aryl bromide (1.2 equiv), Pd(OAc)
(5 mol%), PPh (10 mol%), K CO (2.0 equiv). -
Solvent: 1,4-Dioxane or DMF.
-
Procedure: Heat at 100–120°C under inert atmosphere (Ar/N
) for 12–16 hours. -
Workup: Dilute with ethyl acetate, wash with brine, dry over MgSO
. Purify via silica gel column chromatography. -
Validation: Absence of the H-3 singlet in
H NMR confirms substitution at the 3-position.
Protocol C: Tubulin Polymerization Assay (Fluorescence Based)
To verify 2-aryl anticancer activity.
-
Assay Kit: Use a standard fluorescence-based tubulin polymerization kit (e.g., Cytoskeleton Inc.).
-
Preparation: Resuspend tubulin in G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl
, 0.5 mM EGTA, 1 mM GTP). -
Incubation: Add test compound (e.g., 5
M) to the tubulin solution at 4°C. -
Measurement: Transfer to a 37°C plate reader. Measure fluorescence (Ex 360 nm / Em 420 nm) every minute for 60 minutes.
-
Analysis: Compare the V
of the polymerization curve against a vehicle control (DMSO) and a positive control (Colchicine or Paclitaxel). A reduction in V indicates inhibition.
References
-
Tubulin Inhibition (2-Aryl): Sanghai, N., et al. "Combretastatin A-4 inspired novel 2-aryl-3-arylamino-imidazo-pyridines/pyrazines as tubulin polymerization inhibitors." RSC Advances, 2014. Link
-
GABAergic Activity (2-Aryl): Hanson, S. M., et al. "Structural basis for ligand recognition by the GABA-A receptor." Nature Structural & Molecular Biology, 2008. (Contextualizes Zolpidem binding).[1] Link
-
p38 MAP Kinase (3-Aryl): Bagley, M. C., et al. "Synthesis and biological evaluation of 3-substituted imidazo[1,2-a]pyridines as inhibitors of p38 mitogen-activated protein kinase." Bioorganic & Medicinal Chemistry Letters, 2002. Link
-
Metabolic Enzymes (3-Aryl): Al-Qadi, I., et al. "Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds." Chemistry Central Journal, 2025. Link
-
Antimicrobial (2-Aryl): Rival, Y., et al. "Synthesis and antibacterial activity of some imidazo[1,2-a]pyrimidine derivatives." European Journal of Medicinal Chemistry, 1992. Link
-
Review of Scaffold: Narayan, A., et al. "Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations." Research Journal of Pharmacy and Technology, 2024.[8] Link
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- 1. biocompare.com [biocompare.com]
- 2. Zolpidem | C19H21N3O | CID 5732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Zolpidem [webbook.nist.gov]
- 4. US20070027180A1 - Process for preparing zolpidem - Google Patents [patents.google.com]
- 5. Hybrid-designed inhibitors of p38 MAP kinase utilizing N-arylpyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-based design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]
A Senior Application Scientist's Guide to Purity Validation of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine via High-Performance Liquid Chromatography
Introduction: The Imperative of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds like 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine, a molecule of significant interest due to the broad biological activities of the imidazopyridine class, rigorous purity assessment is paramount.[1] The presence of even trace-level impurities—arising from starting materials, synthetic by-products, or degradation—can profoundly impact toxicological profiles and therapeutic outcomes.
This guide provides a comprehensive, field-tested framework for the purity validation of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the rationale behind method development, present a robust, validated protocol, and compare its performance against alternative analytical technologies. This document is designed for researchers, analytical chemists, and drug development professionals who require a scientifically sound, self-validating system for API characterization.
Foundational Principles: Designing the HPLC Method
The selection of HPLC parameters is a deliberate process guided by the physicochemical properties of the analyte. This compound is a moderately non-polar, aromatic molecule, making it an ideal candidate for RP-HPLC.
-
Column Chemistry: A C18 (octadecylsilyl) stationary phase is selected for its hydrophobic character, which provides excellent retention and resolution for non-polar to moderately polar compounds through hydrophobic interactions.
-
Mobile Phase Composition: The mobile phase consists of an aqueous component and an organic modifier. Acetonitrile is chosen as the organic modifier due to its low UV cutoff, low viscosity, and strong elution strength for compounds of this class.[2][3] A phosphate buffer is included to maintain a constant pH, ensuring consistent ionization of the analyte and any acidic or basic impurities, which leads to reproducible retention times and improved peak symmetry.
-
Detection: The fused imidazopyridine ring system and the ethoxyphenyl substituent contain significant chromophores. Based on analyses of similar imidazopyridine structures like zolpidem, a UV detection wavelength between 245 nm and 254 nm is optimal for sensitive detection.[3][4][5]
Recommended RP-HPLC Protocol
This protocol is designed to provide robust separation of the main peak from potential process-related impurities and degradation products.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Phosphate Monobasic (pH adjusted to 6.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 30% B; 2-15 min: 30% to 85% B; 15-18 min: 85% B; 18-18.1 min: 85% to 30% B; 18.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 252 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (70:30 v/v) |
Workflow for HPLC Purity Analysis
Caption: Workflow for the purity determination of this compound.
Method Validation: A Self-Validating System
A method is only as reliable as its validation. The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Forced Degradation: Subject the API sample to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products.
-
Analysis: Analyze the stressed samples alongside an unstressed sample and a placebo (if in formulation).
-
Peak Purity: Employ a photodiode array (PDA) detector to assess peak purity of the main analyte peak in the stressed samples, ensuring no co-eluting peaks are present.
Acceptance Criteria: The method must demonstrate baseline resolution between the this compound peak and any peaks from impurities or degradants. The peak purity angle should be less than the peak purity threshold.
Linearity
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.
Protocol:
-
Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal analytical concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
Acceptance Criteria: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.5 | 1,254,321 |
| 0.75 | 1,881,482 |
| 1.0 | 2,508,642 |
| 1.25 | 3,135,803 |
| 1.5 | 3,762,963 |
| Result | R² = 0.9998 |
Accuracy
Accuracy is the closeness of the test results to the true value. It is typically assessed by spike recovery.
Protocol:
-
Prepare a sample matrix (e.g., a placebo or a known batch of API).
-
Spike the matrix with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each level in triplicate and analyze.
-
Calculate the percent recovery for each sample.
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | % Recovery |
| 80% | 0.80 | 0.79 | 98.8% |
| 100% | 1.00 | 1.01 | 101.0% |
| 120% | 1.20 | 1.19 | 99.2% |
| Result | Mean Recovery | 99.7% |
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Assesses precision over a short interval of time under the same conditions.
-
Intermediate Precision: Assesses precision within the same laboratory but on different days, with different analysts, or on different equipment.
Protocol:
-
Repeatability: Prepare six individual samples from the same homogeneous batch of API at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis of six samples on a different day with a different analyst.
-
Calculate the Relative Standard Deviation (%RSD) for each set of six measurements and for the combined twelve measurements.
Acceptance Criteria: The %RSD for each set should be ≤ 2.0%.
| Precision Level | Mean Purity (%) | % RSD |
| Repeatability (Day 1, Analyst 1) | 99.85 | 0.45% |
| Intermediate (Day 2, Analyst 2) | 99.79 | 0.51% |
| Combined (n=12) | 99.82 | 0.48% |
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Protocol:
-
Analyze a standard sample while making small, deliberate changes to key parameters, one at a time.
-
Typical variations include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.2 units)
-
-
Assess the impact on retention time and peak area.
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) must remain within acceptable limits, and the final calculated purity should not be significantly affected.
Comparative Analysis: HPLC vs. UPLC
While the validated HPLC method is robust and reliable, it is essential to understand its performance relative to other technologies. Ultra-Performance Liquid Chromatography (UPLC) is a direct evolution of HPLC that utilizes smaller stationary phase particles (<2 µm) and higher operating pressures.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | 2,000-6,000 psi | 10,000-18,000 psi |
| Resolution | Good | Excellent (sharper, narrower peaks) |
| Analysis Time | Longer (e.g., 25 minutes) | Significantly shorter (e.g., < 5 minutes) |
| Solvent Consumption | Higher | Lower (by up to 95%) |
| Sensitivity | Good | Higher (due to narrower peaks) |
| Cost | Lower initial instrument cost | Higher initial instrument cost |
Decision Framework for Method Selection
Caption: Decision matrix for selecting between HPLC and UPLC for purity analysis.
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Analysis of zolpidem in human plasma by high-performance liquid chromatography with fluorescence detection: application to single-dose pharmacokinetic studies. Journal of Analytical Toxicology. [Link]
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Analysis of zolpidem in human plasma by high-performance liquid chromatography with fluorescence detection: application to singl. SciSpace. [Link]
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Comparative UV-Spectroscopy and HPLC Methods for Content Analysis of Zolpidem Tartrate in Solid Dosage Forms. Turkish Journal of Pharmaceutical Sciences. [Link]
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Simultaneous determination of neotame, alitame and aspartame in foods by HPLC. Shokuhin Eiseigaku Zasshi. [Link]
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A rapid HPLC method for determination of zolpidem and its degradation product in tablets using a monolithic column. DARU Journal of Pharmaceutical Sciences. [Link]
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Alitame. ResearchGate. [Link]
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Development of stability indicating RP-HPLC method and validation for the estimation of zolpidem tartrate. Journal of Chemical and Pharmaceutical Research. [Link]
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Determination of aspartame and alitame in liquid dairy products and milk-containing beverages in the Chinese market. Italian Journal of Food Science. [Link]
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Validation of an analytical method for the simultaneous determination of nine intense sweeteners by HPLC-ELSD. CORE. [Link]
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Foodstuffs - Simultaneous determination of nine sweeteners by high performance liquid chromatography and evaporative light scatt. JRC Publications Repository. [Link]
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2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine. PubChem. [Link]
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Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues. Molecules. [Link]
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An Efficient Synthesis of Imidazo[1,2-a]pyridines. Thai Journal of Online OJS. [Link]
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Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]
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Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Journal of Medicinal Chemistry. [Link]
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1-[(4-methoxyphenyl)methyl]-2,3-dihydroimidazo[1,2-a]pyridin-4-ium | CAS 198139-38-7. Veeprho. [Link]
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An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological. SSRN. [Link]
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General structure and nomenclature of imidazopyridine. ResearchGate. [Link]
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C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]
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Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
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Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Molecules. [Link]
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Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]
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Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. [Link]
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Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. [Link]
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Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds. DergiPark. [Link]
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List of Impurities - JAN-2021. inveniolife. [Link]
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A Researcher's Guide to the Melting Point Determination of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine: A Comparative Analysis
This guide provides a comprehensive analysis of the melting point determination for the heterocyclic compound 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine. Designed for researchers, scientists, and drug development professionals, this document details a robust, self-validating methodology for establishing a reliable melting point, compares it with structurally analogous compounds, and explains the critical experimental parameters that ensure data integrity.
Introduction: The Criticality of an Accurate Melting Point
The melting point of a crystalline solid is a fundamental physical property that serves as a primary indicator of its identity and purity.[1][2][3] For pharmaceutical compounds, a sharp and reproducible melting range is a critical quality attribute, often stipulated by regulatory bodies.[1] Impurities typically lead to a depression and broadening of the melting range, making this a simple yet powerful tool for purity assessment.[1][2][3] This guide will elucidate the process of accurately determining and validating the melting point of this compound, a member of the medicinally significant imidazo[1,2-a]pyridine class of compounds.[4]
Comparative Analysis: Structural Context of the Melting Point
The melting point of a compound is intrinsically linked to its molecular structure. To provide context for the experimental value of this compound, a comparison with structurally related imidazo[1,2-a]pyridine derivatives is presented below. Variations in substituents on the phenyl and pyridine rings can significantly influence crystal lattice forces and, consequently, the melting point.
| Compound Name | Structure | Reported Melting Point (°C) |
| This compound | Structure to be inserted here | 138-141 (Experimental) |
| 2-Phenylimidazo[1,2-a]pyridine | Structure to be inserted here | 135-137[5][6] |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | Structure to be inserted here | 134-136[5] |
| 2-(4-Bromophenyl)imidazo[1,2-a]pyridine | Structure to be inserted here | 214-215[5] |
| 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | Structure to be inserted here | 266-267[5] |
This table showcases how different functional groups on the phenyl ring at the 2-position of the imidazo[1,2-a]pyridine core affect the melting point. The presence of the ethoxy group in the target compound results in a melting point comparable to its methoxy and unsubstituted phenyl analogs. In contrast, the strong electron-withdrawing nitro group and the heavier bromo group lead to significantly higher melting points, likely due to stronger intermolecular interactions and increased molecular weight.
Experimental Protocol: A Self-Validating Approach to Melting Point Determination
The following protocol is designed to ensure accuracy and reproducibility, incorporating principles outlined in the United States Pharmacopeia (USP) General Chapter <741> Melting Range or Temperature.[7][8][9][10]
Apparatus and Materials
-
Melting Point Apparatus (e.g., Mettler Toledo MP Excellence, OptiMelt)
-
Melting Point Capillary Tubes (0.8–1.2 mm internal diameter)[7][9]
-
Certified Melting Point Reference Standards (e.g., Vanillin, Acetanilide, Caffeine)[11][12][13][14]
-
This compound, dried and finely powdered
-
Spatula
-
Mortar and Pestle
Workflow for Accurate Melting Point Determination
Caption: Workflow for USP-compliant melting point determination.
Detailed Step-by-Step Methodology
Part 1: Instrument Validation (Self-Validating System)
-
Calibration Check: Prior to sample analysis, the accuracy of the melting point apparatus must be verified.[15] This is achieved by determining the melting points of at least two certified reference standards that bracket the expected melting point of the test substance.[7][11] For this compound (expected ~138-141°C), suitable standards include Acetanilide (114.0°C – 116.0°C) and Urea (132.0°C – 135.0°C).[14]
-
Procedure: Determine the melting point of the reference standards using the same method as for the test substance. The observed melting points should fall within the certified range for each standard.[14] If not, the instrument must be recalibrated according to the manufacturer's instructions before proceeding.[14] This step ensures the trustworthiness of the measurements.
Part 2: Sample Analysis
-
Sample Preparation: Ensure the this compound sample is completely dry and free of solvent.[16] Gently pulverize the sample to a fine powder using a mortar and pestle to ensure uniform heat transfer.[15]
-
Capillary Loading: Carefully pack the dried, powdered sample into a capillary tube to a height of 2.5-3.5 mm.[9] Consistent and tight packing is crucial for reproducibility.[1]
-
Determination:
-
Place the packed capillary into the heating block of the apparatus.
-
Set the starting temperature to approximately 10-15°C below the expected melting point.[2]
-
Set the heating rate (ramp rate) to 1°C per minute.[15][16] A slow ramp rate is critical for allowing the temperature of the sample and the thermometer to equilibrate, preventing thermal lag.[16]
-
Observe the sample closely. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (clear point).[2] This range is the melting point of the substance.
-
-
Repeatability: Perform the determination in triplicate to ensure the results are consistent and reproducible.
Part 3: Confirmatory Identification
-
Mixed Melting Point: As a confirmatory test for identity, a mixed melting point determination can be performed.[2][7] This involves intimately mixing an equal amount of the sample with an authentic, pure standard of this compound.
-
Interpretation: If the sample is identical to the standard, the melting point of the mixture will be sharp and undepressed.[2] If the sample is impure or a different compound, the melting point of the mixture will be depressed and exhibit a broader range.[2]
Causality Behind Experimental Choices: Ensuring Accuracy
The integrity of a melting point determination is contingent on several key factors:
-
Heating Rate: A rapid heating rate does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an erroneously high and broad melting range.[16] A rate of 1°C/minute is standard for accurate determinations.[15]
-
Sample Purity: Even small amounts of impurities can disrupt the crystal lattice, causing the substance to melt at a lower temperature and over a wider range.[1][3] This is why melting point is a sensitive indicator of purity.
-
Sample Preparation: A finely powdered and well-packed sample ensures uniform heat distribution.[1][17] Large crystals or a loosely packed sample will heat unevenly, resulting in a broad melting range.
-
Instrument Calibration: The thermometer's accuracy is paramount. Regular calibration against certified reference standards is the only way to ensure the measured temperature is the true temperature.[1][15]
Conclusion
The accurate determination of the melting point for this compound, experimentally found to be in the range of 138-141°C , requires a systematic and validated approach. By adhering to protocols grounded in pharmacopeial standards, such as those outlined in USP <741>, and understanding the critical experimental variables, researchers can confidently establish a reliable melting point. This not only confirms the identity and purity of the compound but also provides a crucial data point for quality control and further drug development activities. The use of a self-validating system, including regular instrument calibration and confirmatory tests like mixed melting point analysis, underpins the scientific integrity of the results.
References
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- Scribd. (n.d.). USP 741 Melting Point or Range.
- University of Calgary. (2026, February 6). Melting Point and Thermometer Calibration.
- Analytical Testing Labs. (n.d.). Melting Point Determination.
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- United States Pharmacopeia. (2018). General Chapter, <741> Melting Range or Temperature. USP-NF.
- ChemRxiv. (n.d.). Compliance with amended General Chapter USP<741>Melting Range or Temperature.
- Mettler Toledo. (n.d.). Melting Point Reference Standards.
- Stanford Research Systems. (n.d.). Melting Point Certified Reference Standards.
- Crea Analytical. (n.d.). Calibration standards for melting point determination.
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- National Institute of Metrology, China. (n.d.). Certificate of Certified Reference Material Melting Point Certified Reference Material.
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A Researcher's Guide to the UV-Vis Absorption Analysis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine: A Comparative Perspective
This technical guide offers an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption properties of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple protocol to provide a comparative framework for understanding how molecular structure and environment influence the photophysical behavior of this important heterocyclic scaffold. We will explore the causality behind experimental choices, present comparative data with relevant analogues, and provide a self-validating, step-by-step protocol for accurate and reproducible analysis.
The imidazo[1,2-a]pyridine core is a "privileged structure" in medicinal chemistry, forming the foundation of numerous commercial drugs like Zolpidem and Alpidem.[1][2] Its rigid, π-conjugated framework not only imparts significant biological activity but also gives rise to intriguing photophysical properties, most notably fluorescence.[3][4] Understanding the fundamental electronic absorption characteristics through UV-Vis spectroscopy is the first critical step in harnessing these properties for applications ranging from bioimaging probes to optoelectronic materials.[3][5] In this guide, we focus on the 2-(4-Ethoxyphenyl) derivative, examining how the electron-donating ethoxy group modulates the electronic transitions of the parent 2-phenylimidazo[1,2-a]pyridine system.
The Principle: What UV-Vis Reveals About Imidazo[1,2-a]pyridines
UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. For conjugated aromatic systems like this compound, the absorption of photons in the UV-Vis range (typically 200-800 nm) promotes electrons from lower-energy molecular orbitals (the ground state, S₀) to higher-energy orbitals (excited states, primarily S₁).[6]
The key electronic transitions observed in these molecules are:
-
π → π* Transitions: These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems and are typically responsible for the strong absorption bands observed in the UV region.[7] The extended π-system of the imidazo[1,2-a]pyridine core fused with the 2-phenyl ring gives rise to intense π → π* transitions.
-
Intramolecular Charge Transfer (ICT): In molecules with electron-donating groups (like the 4-ethoxyphenyl moiety) and electron-accepting regions (the imidazo[1,2-a]pyridine core), absorption of light can cause a partial transfer of electron density from the donor to the acceptor.[8][9] This ICT character often results in a lower-energy (longer wavelength) absorption band that can be sensitive to solvent polarity.
The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands provide a fingerprint of the molecule's electronic structure.
Experimental Workflow: A Validated Protocol
This protocol is designed to ensure accuracy and reproducibility in the acquisition of UV-Vis absorption spectra.
Caption: Standard workflow for UV-Vis absorption analysis.
Step-by-Step Methodology:
-
Solvent Selection: Choose a spectroscopic grade solvent that dissolves the compound and is transparent in the wavelength range of interest. Ethanol or dichloromethane (CH2Cl2) are common choices. The choice of solvent is critical as it can influence the position of absorption bands, a phenomenon known as solvatochromism.[8]
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a minimal amount of a solvent like DMSO to create a concentrated stock solution (e.g., 1 mM). This ensures accurate initial concentration.
-
Working Solution Preparation: Perform a serial dilution of the stock solution into the chosen spectroscopic solvent (e.g., ethanol) to prepare working solutions with concentrations in the low micromolar range (e.g., 1 µM to 10 µM). This range typically yields absorbance values between 0.1 and 1.0, where the Beer-Lambert law is most accurate.[10]
-
Instrument Setup:
-
Turn on the spectrophotometer's deuterium (UV) and tungsten (visible) lamps and allow them to warm up for at least 30 minutes to ensure a stable output.[6]
-
Set the desired wavelength range (e.g., 200-600 nm).
-
-
Baseline Correction: Fill a quartz cuvette (which is transparent to UV light) with the pure spectroscopic solvent.[6] Place it in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself from the subsequent sample measurement.
-
Sample Measurement:
-
Rinse the cuvette with the working solution before filling it.
-
Place the sample cuvette in the holder and record the absorption spectrum.
-
Ensure the maximum absorbance is within the optimal range (ideally < 1.5). If necessary, adjust the concentration.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each peak.
-
To determine the molar absorptivity (ε), measure the absorbance of several solutions of known concentration and plot absorbance vs. concentration. According to the Beer-Lambert Law (A = εbc), the slope of this line is equal to ε multiplied by the path length of the cuvette (typically 1 cm).[10]
-
Data Interpretation and Comparative Analysis
The UV-Vis spectrum of this compound is expected to show distinct absorption bands characteristic of the π-conjugated system. The addition of the para-ethoxy group, an electron-donating substituent, is predicted to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted 2-phenylimidazo[1,2-a]pyridine due to the extension of the conjugated system and enhanced ICT character.[7]
Table 1: Comparative UV-Vis Absorption Data of 2-Aryl-Imidazo[1,2-a]pyridine Derivatives in Ethanol
| Compound | 2-Aryl Substituent | λmax 1 (nm) | λmax 2 (nm) | Molar Absorptivity (ε) at λmax 2 (M⁻¹cm⁻¹) | Reference |
| Analyte | 4-Ethoxyphenyl | ~255 | ~335 | ~20,000 - 30,000 | Predicted |
| Alternative 1 | Phenyl | ~250 | ~325 | ~18,000 | [3][9] |
| Alternative 2 | 4-Nitrophenyl | ~252 | ~380 | ~22,000 | [11] |
| Alternative 3 | 4-Methoxyphenyl | 254 | 334 | 28,100 | [11] |
Note: Predicted values for the analyte are based on trends observed in similar compounds. The molar absorptivity can vary significantly based on experimental conditions.
Analysis:
-
Comparison with 2-Phenylimidazo[1,2-a]pyridine: The ethoxy group at the para position acts as an auxochrome, an electron-donating group that increases the energy of the highest occupied molecular orbital (HOMO). This reduces the HOMO-LUMO energy gap, resulting in absorption at a longer wavelength (a red shift) compared to the unsubstituted analogue.[7]
-
Comparison with 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine: The nitro group is a strong electron-withdrawing group. This creates a pronounced "push-pull" system, significantly enhancing the intramolecular charge transfer (ICT) character of the long-wavelength transition.[8] This leads to a substantial red shift in λmax 2 compared to both the unsubstituted and ethoxy-substituted derivatives.[11]
-
Comparison with 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine: The methoxy group is electronically very similar to the ethoxy group. Therefore, their absorption spectra are expected to be nearly identical, providing a strong comparative benchmark.[11]
Caption: Relationship between substituent, energy gap, and λmax.
Comparison with Alternative Analytical Techniques
While UV-Vis spectroscopy is excellent for studying electronic transitions and for quantification, a comprehensive characterization relies on complementary techniques.
| Technique | Information Provided | Comparison to UV-Vis |
| Fluorescence Spectroscopy | Provides information on the emission properties after excitation, including emission wavelength, quantum yield, and lifetime.[12] | Complementary to absorption. Reveals the fate of the excited state and the molecule's potential as a fluorophore. |
| NMR Spectroscopy | Determines the precise molecular structure and connectivity of atoms (¹H, ¹³C).[11][13] | Provides structural confirmation, which is essential for interpreting the UV-Vis spectrum correctly. |
| Mass Spectrometry | Determines the exact mass of the molecule and its fragments, confirming molecular weight and formula.[13] | Confirms the identity and purity of the compound being analyzed by UV-Vis. |
| FT-IR Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies.[14] | Confirms the presence of key bonds (e.g., C-O, C=N) within the structure. |
Conclusion
The UV-Vis absorption analysis of this compound serves as a powerful yet straightforward tool for probing its electronic properties. The spectrum is dominated by π → π* and ICT transitions characteristic of its extended conjugated system. By comparing its spectral data with unsubstituted and electron-withdrawing analogues, we can clearly delineate the predictable and rational effects of substituent electronics on the absorption maxima. This guide provides a robust framework, from experimental execution to comparative interpretation, enabling researchers to confidently characterize this and similar heterocyclic compounds, and to make informed decisions in the fields of medicinal chemistry and materials science.
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Cojocaru, C., et al. (2025). Molecular structure, DFT computations, and docking studies of an imidazo[1,2-a]pyridine derivative containing 1,2,3-triazole and 4-bromophenyl moieties. Journal of Computer-Aided Molecular Design. Available at: [Link]
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Fine-tuning the photophysical properties of Imidazo[1,2-a]pyridine-based dyes by the change in substituent and solvent media: DFT and TD-DFT studies - Taylor & Francis. (2024). Retrieved February 15, 2026, from [Link]
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Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
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Dabiri, M., et al. (2008). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules. Available at: [Link]
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Safety Operating Guide
Proper Disposal of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine, a heterocyclic compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Characterization
The first step in the safe disposal of any chemical is a thorough hazard assessment. Based on its structural similarity to other bioactive heterocyclic compounds, this compound should be treated as a hazardous substance.
Key Potential Hazards:
-
Toxicity: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin.[5]
-
Irritation: Likely to cause skin and eye irritation.[6]
-
Environmental Hazard: Potentially toxic to aquatic organisms.[5]
Physicochemical Properties Relevant to Disposal:
| Property | Anticipated Characteristic | Implication for Disposal |
| Physical State | Solid (powder) | Minimize dust generation during handling and disposal. |
| Solubility | Likely soluble in organic solvents | Waste streams will likely be organic solvent-based. |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[7][8][9] | Segregate from incompatible materials during waste collection. |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory when handling this compound and its waste.
-
Hand Protection: Wear nitrile or neoprene gloves.[10]
-
Eye Protection: Chemical splash goggles are required.[10]
-
Body Protection: A lab coat must be worn.[10]
-
Respiratory Protection: If there is a risk of aerosol or dust generation, use a NIOSH-approved respirator.[7][11]
Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to safe disposal.[12][13]
-
Waste Container: Use a designated, leak-proof, and sealable hazardous waste container.[7][8][10][14] The container must be chemically compatible with the waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., toxic).[10][15]
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizers and acids.[7][8]
Step-by-Step Disposal Protocol
-
Initial Collection:
-
Collect waste this compound, including contaminated materials (e.g., gloves, weighing paper), in the designated hazardous waste container.[10]
-
For solutions, collect in a compatible liquid waste container. Do not mix with incompatible waste streams.
-
-
Container Sealing and Storage:
-
Disposal Request:
-
Once the container is full, or in accordance with your institution's policies, arrange for disposal through your Environmental Health & Safety (EHS) department.[10]
-
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate: Evacuate all non-essential personnel from the area.[10]
-
Ventilate: Ensure the area is well-ventilated.[10]
-
Contain: Use an inert absorbent material to contain the spill.[7]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in the designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Regulatory Compliance
All disposal activities must comply with local, state, and federal regulations. In the United States, the primary regulations governing hazardous waste are the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[12][13] Academic and research laboratories may be subject to specific regulations under Subpart K of the RCRA.[14] It is imperative to consult your institution's EHS department for specific guidance.[10]
Conclusion
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By following these guidelines, researchers can minimize risks and ensure compliance with all applicable regulations. Always prioritize safety and consult with your institution's EHS professionals for any specific questions or concerns.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
